S-(+)-Manidipine-d4
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-O-[2-(4-benzhydrylpiperazin-1-yl)-1,1,2,2-tetradeuterioethyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3/t32-/m0/s1/i21D2,22D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEBWFXPVPTEET-IXXXVMGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)C1=C(NC(=C([C@@H]1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676000 | |
| Record name | 2-[4-(Diphenylmethyl)piperazin-1-yl](~2~H_4_)ethyl methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217836-12-8 | |
| Record name | 2-[4-(Diphenylmethyl)piperazin-1-yl](~2~H_4_)ethyl methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: S-(+)-Manidipine-d4
Advanced Stereoselective Bioanalysis & Pharmacokinetics[1][2][3]
Executive Summary
S-(+)-Manidipine-d4 is the stable isotope-labeled analog of the eutomer (pharmacologically active enantiomer) of Manidipine, a third-generation dihydropyridine (DHP) calcium channel blocker.[1][2][3] This compound serves as the definitive Internal Standard (IS) for the precise quantification of S-Manidipine in complex biological matrices (plasma, urine) using LC-MS/MS.[1][2]
Unlike racemic internal standards, S-(+)-Manidipine-d4 allows for the rigorous correction of matrix effects, extraction efficiency, and ionization suppression specifically for the active S-isomer, which exhibits 100-200 fold greater affinity for L- and T-type calcium channels than the R-enantiomer.[1][2][3]
Part 1: Chemical Identity & Stereochemical Significance[1][2][4]
1.1 Structural Definition
Manidipine is a chiral molecule due to the asymmetric carbon at position 4 of the dihydropyridine ring.[4] The "d4" designation indicates the replacement of four hydrogen atoms with deuterium (
| Feature | Specification |
| Chemical Name | 3-[2-[4-(diphenylmethyl)-1-piperazinyl]ethyl-d4] 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
| Isotopic Labeling | -d4 (Tetradeuterated) on the ethylene bridge (-O-CD |
| Stereochemistry | S-(+) Configuration at C4 (Eutomer) |
| Molecular Formula | C |
| Molecular Weight | ~614.74 g/mol (approx. +4 Da vs unlabeled) |
| Solubility | Soluble in Methanol, DMSO, Acetonitrile; Insoluble in water |
1.2 The Deuterium Advantage
The location of the deuterium atoms is critical. In S-(+)-Manidipine-d4, the label is placed on the piperazine ethyl linker rather than the DHP ring.[1][2][3]
-
Metabolic Stability: The DHP ring is subject to rapid oxidative aromatization (dehydrogenation) by CYP450 enzymes.[2][3] Labeling the ring could lead to a "Deuterium Isotope Effect" (DIE) that alters the metabolism of the IS compared to the analyte, compromising its validity.
-
Linker Stability: The ethyl linker is metabolically robust during the initial extraction and ionization phases, ensuring the IS behaves identically to the analyte.
Part 2: Synthesis & Isotopic Purity[2][10][11]
The synthesis of S-(+)-Manidipine-d4 requires a convergent approach, combining isotope incorporation with chiral resolution.[1][2][3]
2.1 Synthetic Workflow
-
Precursor Preparation: Synthesis of the deuterated side chain alcohol, 2-[4-(diphenylmethyl)piperazin-1-yl]ethanol-d4 , using ethylene glycol-d4 or a deuterated halo-ethane precursor.[1][2][3]
-
Hantzsch Dihydropyridine Synthesis: A three-component cyclocondensation:
-
Chiral Resolution: The resulting racemic Manidipine-d4 is subjected to chemical resolution (fractional crystallization) using a chiral acid (e.g., (+)-Di-p-toluoyl-D-tartaric acid ).[1][2][3] This step isolates the S-(+) enantiomer.[1][2][3][5]
2.2 Isotopic Enrichment Criteria
For use in regulated bioanalysis (GLP), the IS must meet strict purity standards:
-
Chemical Purity: >98%
-
Isotopic Enrichment: >99% deuterated species (to minimize contribution to the unlabeled analyte signal, known as the "M0" channel).
-
Chiral Purity (ee): >99% S-enantiomer to prevent interference from the R-isomer in chiral assays.[1][2][3]
Part 3: Bioanalytical Application (LC-MS/MS)
The primary application of S-(+)-Manidipine-d4 is in enantioselective pharmacokinetic (PK) studies .[1][2][3]
3.1 Why Enantioselective Analysis?
Manidipine exhibits stereoselective pharmacokinetics.[1][2][3][5] The S-isomer is metabolized differently and cleared at a different rate than the R-isomer.[1] Quantifying the racemate (total drug) obscures the true exposure-response relationship.[2]
3.2 LC-MS/MS Protocol
System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Waters Xevo).
Step-by-Step Methodology:
-
Sample Preparation (LLE):
-
Chromatographic Separation (Chiral):
-
Mass Spectrometry (MRM Mode):
3.3 Data Visualization: Bioanalytical Workflow
The following diagram illustrates the critical path for quantitation using the deuterated standard.
Caption: Workflow for the enantioselective quantification of Manidipine using S-(+)-Manidipine-d4, highlighting the co-processing steps that ensure rigorous error correction.
Part 4: Pharmacological Context & Mechanism[1][3]
Understanding the drug's mechanism reinforces the need for the S-(+) specific standard.[3]
4.1 Mechanism of Action
Manidipine blocks Voltage-Gated Calcium Channels (VGCCs).[1][2][3]
-
L-Type Channels (Cav1.2): Located on vascular smooth muscle.[1][2][3] Blockade leads to vasodilation and BP reduction.[3]
-
T-Type Channels (Cav3.x): Located in the kidney (efferent arterioles).[1][2][3] Blockade improves renal microcirculation.[1][2][3]
-
Stereoselectivity: The S-(+) enantiomer fits the DHP binding pocket on the
subunit.[3] The R-(-) enantiomer has significantly lower affinity, making it essentially an impurity in the context of efficacy.[1][3]
4.2 Metabolic Pathway Logic
The metabolic instability of DHPs necessitates careful handling.[3]
-
Oxidation: The dihydropyridine ring is oxidized to a pyridine ring (aromatization).[2][3]
-
Implication for IS: S-(+)-Manidipine-d4 must be stored at -20°C and protected from light (amber vials) to prevent photodegradation, a known issue for all DHPs.
Caption: Pharmacological pathway of S-(+)-Manidipine showing the active binding vs. metabolic inactivation.[1][2][3] The IS tracks the active drug through these pathways ex vivo.
Part 5: Handling & Stability Guidelines
To maintain the integrity of S-(+)-Manidipine-d4 as a reference standard:
-
Light Sensitivity: Dihydropyridines are extremely photosensitive.[1][2][3] All extraction steps must be performed under yellow monochromatic light or in amber glassware.[2]
-
Solvent Compatibility: Avoid protic solvents (methanol/water) for long-term stock storage; use DMSO or Acetonitrile.[1][2][3]
-
Stock Solution: Prepare primary stock (1 mg/mL) in DMSO. Store at -80°C. Working solutions (water/acetonitrile) should be prepared fresh daily.[1][2][3]
References
-
Naganuma, H., et al. (1999).[3] Stereoselective pharmacokinetics of manidipine in rats. Xenobiotica.
-
Miyamae, Y., et al. (2017).[3] Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay. Biomedical Chromatography. [Link]
-
Taglialatela, M., et al. (1999).[3] Effects of Manidipine and Nitrendipine Enantiomers on the Plateau Phase of K+-induced Intracellular Ca2+ Increase. European Journal of Pharmacology. [Link]
-
PubChem. (2025).[1][2][3] Manidipine - Compound Summary. National Library of Medicine.[3] [Link][1][2]
Sources
- 1. Manidipine Dihydrochlorid | C35H39ClN4O6 | CID 9874294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Manidipine | C35H38N4O6 | CID 4008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quantitative Determination of Lercanidipine Enantiomers in Commercial Formulations by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
S-(+)-Manidipine-d4 chemical structure and properties
Chemical Structure, Properties, and Bioanalytical Applications[1][2]
Executive Summary
S-(+)-Manidipine-d4 is the stable isotope-labeled (deuterated) analog of the pharmacologically active enantiomer of Manidipine, a third-generation dihydropyridine (DHP) calcium channel blocker.[1][2] It serves as the "gold standard" Internal Standard (IS) for the enantioselective quantification of Manidipine in biological matrices using LC-MS/MS.
This guide details the physicochemical architecture, isotopic labeling specifics, and validated bioanalytical workflows for this critical reagent, designed for researchers in DMPK (Drug Metabolism and Pharmacokinetics) and clinical pharmacology.
Chemical Identity & Stereochemical Architecture[1][2]
S-(+)-Manidipine-d4 is distinguished by two critical structural features: the (S)-configuration at the C4 position of the dihydropyridine ring and the tetradeuterated (d4) ethylene linker.[1][2]
1.1 Structural Specifications
-
Chemical Name: (4S)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-[2-[4-(diphenylmethyl)-1-piperazinyl]ethyl-1,1,2,2-d4] 5-methyl ester[1][2]
-
CAS Number: 1217836-12-8 (Specific to S-enantiomer d4); 1189656-59-4 (Generic d4)[1][2]
-
Molecular Formula:
[1][2] -
Molecular Weight: 614.74 g/mol (vs. 610.72 g/mol for unlabeled)[1][2]
-
Isotopic Purity: Typically
deuterated forms ( ) to prevent "cross-talk" in MS channels.
1.2 The Deuterium Labeling Site
The deuterium atoms are strategically placed on the ethylene bridge connecting the ester moiety to the piperazine ring. This position is metabolically stable and chemically inert under standard extraction conditions, preventing deuterium exchange (D/H scrambling).
Label Location: -O-CD
Figure 1: Structural segmentation of S-(+)-Manidipine-d4 highlighting the deuterated linker.[1][2]
Pharmacological Context: The Importance of Chirality
Manidipine is a chiral molecule administered clinically as a racemate, but its pharmacological activity is highly stereoselective.
-
S-(+) Enantiomer (Eutomer): Possesses 30–80 times higher potency for L-type calcium channel blockade compared to the R-enantiomer.[1][2] It exhibits a slower onset of action but a significantly longer duration, contributing to its favorable antihypertensive profile with reduced sympathetic activation (less ankle edema).[3]
-
R-(-) Enantiomer (Distomer): Significantly less active.[1][2][4]
Implication for Bioanalysis: Quantifying the racemate alone is insufficient for precise PK/PD correlation. Researchers must utilize chiral LC-MS/MS methods to separate the enantiomers.[1][2] S-(+)-Manidipine-d4 is the ideal internal standard because it perfectly mimics the ionization and extraction efficiency of the active eutomer while providing mass spectral differentiation.[1][2]
Bioanalytical Application: LC-MS/MS Method Development
This section outlines a validated workflow for using S-(+)-Manidipine-d4 in plasma quantification.
3.1 Mass Spectrometry Parameters (MRM)
The detection relies on Positive Electrospray Ionization (ESI+).[1][2] The dominant fragmentation pathway involves the cleavage of the benzhydryl group.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |
| S-(+)-Manidipine | 611.4 | 167.1 | 25–30 | 100 |
| S-(+)-Manidipine-d4 | 615.4 | 167.1 | 25–30 | 100 |
Note: Although both transitions produce the m/z 167 fragment (diphenylmethyl cation), the selectivity is maintained by the distinct Q1 masses (611 vs. 615). The d4 label on the ethyl linker is lost in this specific fragmentation, but the parent mass shift ensures specificity.
3.2 Sample Preparation Protocol (LLE)
Liquid-Liquid Extraction (LLE) is preferred over protein precipitation to minimize matrix effects and enhance sensitivity.[1][2]
-
Aliquoting: Transfer 200 µL of human plasma into a glass tube.
-
IS Addition: Add 20 µL of S-(+)-Manidipine-d4 working solution (e.g., 100 ng/mL in 50% MeOH). Vortex for 10 sec.
-
Basification: Add 100 µL of 0.1 M NaOH or Ammonia buffer (pH 10) to ensure the piperazine nitrogen is uncharged, improving extraction into organic solvent.
-
Extraction: Add 3 mL of extraction solvent (Diethyl ether : n-Hexane, 4:1 v/v ).
-
Agitation: Shake/Vortex for 10 min; Centrifuge at 4000 rpm for 5 min at 4°C.
-
Reconstitution: Transfer the organic supernatant to a clean tube; evaporate to dryness under
stream at 40°C. Reconstitute in 100 µL Mobile Phase.
3.3 Chiral Chromatographic Separation
To distinguish S-(+) from R-(-) Manidipine, a chiral stationary phase is required.[1][2]
-
Mobile Phase: Isocratic mixture of Ammonium Bicarbonate (10mM) : Acetonitrile (20:80 v/v).
-
Flow Rate: 0.5 mL/min.
-
Run Time: ~8–10 minutes (S-isomer typically elutes second on Cellulose tris(3,5-dichlorophenylcarbamate) phases).
Figure 2: Workflow for the enantioselective quantification of Manidipine using the d4 internal standard.
Synthesis & Stability
4.1 Synthetic Route (Conceptual)
The synthesis of S-(+)-Manidipine-d4 follows a convergent pathway similar to the parent compound but utilizes deuterated building blocks.[1][2]
-
Precursor A: 2-(4-benzhydrylpiperazin-1-yl)ethanol-d4 .
-
Precursor B: (S)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester.[1][2]
-
Obtained via optical resolution of the racemic DHP acid using a chiral base (e.g., cinchonidine).
-
-
Coupling: Esterification of Precursor B with Precursor A using DCC/DMAP yields the final S-(+)-Manidipine-d4.[1][2]
4.2 Handling & Storage[2]
-
Light Sensitivity: Like all dihydropyridines, the d4 analog is highly photosensitive . Exposure to UV/visible light causes oxidation to the pyridine analog (aromatization), which is pharmacologically inactive and has a mass of [M-2].[2]
-
Protocol: Perform all extractions under sodium vapor lamps or in amber glassware.[2]
-
-
Storage: -20°C in solid form; -80°C for stock solutions in Methanol.
-
Stability: Deuterium labels on alkyl chains are stable.[2] No D/H exchange occurs in aqueous buffers at physiological pH.[2]
References
-
Nirogi, R., et al. (2017). Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay.[1][2][5] Biomedical Chromatography, 31(11).[2] [Link]
-
Mckeage, K., & Scott, L. J. (2004). Manidipine: a review of its use in the management of hypertension. Drugs, 64(17), 1923-1940.[1][2] [Link]
-
Splendid Lab. (n.d.).[1][2] S-(+)-Manidipine-d4 Structure and Details. Retrieved from [Link]
Sources
- 1. Manidipine - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. CN105924382A - S-Manidipine hydrochloride crystal form I and preparation method thereof - Google Patents [patents.google.com]
- 4. Efficacy and safety profiles of manidipine compared with amlodipine: A meta-analysis of head-to-head trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: S-(+)-Manidipine-d4 in Quantitative Bioanalysis
This guide serves as a definitive technical resource for the application of S-(+)-Manidipine-d4 (CAS 1217836-12-8) in high-precision bioanalysis. It is structured to support researchers in optimizing LC-MS/MS methodologies for pharmacokinetic (PK) and metabolic studies.
Executive Summary & Chemical Identity
S-(+)-Manidipine-d4 is the stable deuterium-labeled isotope of the pharmacologically active S-enantiomer of Manidipine, a third-generation dihydropyridine calcium channel blocker. In drug development, it functions as the "Gold Standard" Internal Standard (IS) for the quantification of Manidipine in biological matrices.
Its primary utility lies in Chiral LC-MS/MS assays , where distinguishing between the S-(+) and R-(-) enantiomers is critical due to their differing pharmacokinetic profiles and potencies. The deuterium labeling provides a mass shift (+4 Da) that allows for spectral resolution from the analyte while maintaining identical chromatographic behavior and ionization efficiency.
Chemical Profile
| Property | Specification |
| Chemical Name | S-(+)-Manidipine-d4 |
| CAS Number | 1217836-12-8 |
| Molecular Formula | C₃₅H₃₄D₄N₄O₆ |
| Molecular Weight | ~614.74 g/mol (vs. ~610.72 for unlabeled) |
| Isotopic Purity | Typically ≥ 99% deuterated forms |
| Chirality | S-(+) Enantiomer (Active form) |
| Solubility | Soluble in DMSO, Methanol, Acetonitrile |
| Stability | Highly Photosensitive (Degrades to pyridine analogs) |
Mechanistic Context: The Role of the Internal Standard
In quantitative bioanalysis, particularly with Electrospray Ionization (ESI), matrix effects (ion suppression/enhancement) can severely compromise data integrity. S-(+)-Manidipine-d4 addresses this through Stable Isotope Dilution :
-
Co-Elution: Being chemically identical (save for mass), the d4-IS co-elutes with the target analyte on the chromatographic column.
-
Matrix Normalization: Any suppression of ionization caused by phospholipids or salts at that specific retention time affects both the analyte and the d4-IS equally.
-
Ratio-Metric Quantitation: The ratio of Analyte Area to IS Area remains constant, effectively canceling out the variability in extraction recovery and ionization efficiency.
Diagram: Internal Standard Logic in LC-MS/MS
The following diagram illustrates how S-(+)-Manidipine-d4 corrects for matrix effects during the ionization process.
Caption: Workflow demonstrating how co-elution of the d4-IS corrects for ionization suppression in the ESI source.
Method Development Strategy
Mass Spectrometry (MS/MS) Conditions
Manidipine is typically analyzed in Positive ESI mode .[1] The deuterium label is located on the piperazine-ethyl side chain (specifically the ethyl linker), which influences the precursor ion mass but may or may not affect the fragment ion depending on the fragmentation pathway.
-
Analyte (Manidipine):
-
Precursor: m/z ~611.3
-
Product: m/z 167.1 (Diphenylmethyl cation - common fragment)
-
-
Internal Standard (Manidipine-d4):
-
Precursor: m/z ~615.3
-
Product: m/z 167.1 (If the label is on the ethyl chain, the diphenylmethyl fragment remains unlabeled).
-
Note: Always perform a product ion scan on the neat standard to confirm the transition. If the d4 label is on the piperazine ring, the product ion might shift to m/z 171.
-
Chromatographic Separation (Chiral vs. Achiral)
Since this is an enantiomer-specific standard (S-(+)), it is best utilized in Chiral LC methods to quantify the active S-enantiomer specifically.
-
Column: Chiralpak IC-3 or AD-RH (Amylose-based stationary phases).
-
Mobile Phase: Isocratic elution often yields better chiral resolution.
-
Example: Ammonium Bicarbonate (10mM) : Acetonitrile (15:85 v/v).
-
-
Flow Rate: 0.5 – 1.0 mL/min (Adjust for backpressure).
Experimental Protocol: Extraction & Analysis
Safety Warning: Manidipine is a potent vasodilator and is extremely light-sensitive . All steps must be performed under monochromatic (yellow) light or in amber glassware to prevent photodegradation to pyridine analogs.
Step-by-Step Workflow
A. Stock Solution Preparation
-
Weighing: Weigh ~1.0 mg of S-(+)-Manidipine-d4 into a volumetric flask.
-
Dissolution: Dissolve in Methanol or DMSO . Avoid pure water as solubility is low.
-
Storage: Store at -20°C or -80°C in amber vials. Stability is typically 1-3 months if protected from light.
B. Biological Sample Preparation (Solid Phase Extraction - SPE)
SPE is preferred over Liquid-Liquid Extraction (LLE) for cleaner extracts and higher recovery of dihydropyridines.
-
Thawing: Thaw plasma samples (200 µL) under low light.
-
IS Spiking: Add 20 µL of S-(+)-Manidipine-d4 Working Solution (e.g., 50 ng/mL) to every sample. Vortex for 30s.
-
Conditioning: Condition SPE cartridges (e.g., HLB or C18) with 1 mL Methanol followed by 1 mL Water.
-
Loading: Load the spiked plasma sample onto the cartridge.
-
Washing: Wash with 1 mL Water/Methanol (95:5 v/v) to remove salts and proteins.
-
Elution: Elute analytes with 1 mL Methanol or Acetonitrile .
-
Evaporation: Evaporate eluate to dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase. Vortex and transfer to autosampler vials.
Diagram: Sample Preparation Workflow
Caption: Optimized Solid Phase Extraction (SPE) workflow for Manidipine quantification.
Validation Criteria (FDA/EMA Guidelines)
To ensure the method is robust, the following parameters must be validated using the d4-IS.
| Parameter | Acceptance Criteria | Role of S-(+)-Manidipine-d4 |
| Selectivity | No interfering peaks at analyte/IS retention times. | Confirms d4 label is stable and does not contribute to analyte signal (cross-talk). |
| Linearity | Corrects for non-linear ionization at high concentrations. | |
| Matrix Effect | IS-normalized Matrix Factor ~ 1.0 | Critical: Demonstrates that IS compensates for ion suppression. |
| Recovery | Consistent across concentration range. | Accounts for losses during the SPE wash/elution steps. |
| Stability | < 15% deviation after freeze-thaw cycles. | Proves IS tracks analyte degradation (if any) during handling. |
References
-
Axios Research. (S)-Manidipine-d4 Product Specification and Applications. Retrieved from
-
National Center for Biotechnology Information (NCBI). Manidipine Compound Summary.[2] PubChem.[2] Retrieved from
-
Sridhar, V., et al. (2017). Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay. Biomedical Chromatography.[3][4] Retrieved from
-
BenchChem. Application Notes and Protocols for the Use of Manidipine-d4 in Bioequivalence Studies. Retrieved from
-
Kawabata, K., et al. (2024). Photostability evaluation of manidipine tablets and structural determination of its photoproducts.[5] Analytical Sciences.[5] Retrieved from
Sources
- 1. thaiscience.info [thaiscience.info]
- 2. mims.com [mims.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photostability evaluation of manidipine tablets and structural determination of its photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: S-(+)-Manidipine-d4
Isotopic Characterization, Chiral Resolution, and Bioanalytical Applications[1][2][3]
Executive Summary
This technical guide details the physicochemical properties and bioanalytical utility of S-(+)-Manidipine-d4 , a deuterated stable isotope of the third-generation dihydropyridine calcium channel blocker, Manidipine.[1][2][3]
Designed for researchers in pharmacokinetics (PK) and therapeutic drug monitoring (TDM), this document focuses on the specific application of S-(+)-Manidipine-d4 as an Internal Standard (IS) in LC-MS/MS workflows. It addresses the critical need for correcting matrix effects and ion suppression in the quantification of the active S-enantiomer in biological matrices.[3]
Physicochemical Profile
The accurate preparation of calibration standards requires a precise distinction between the Free Base and Salt forms.[3] While the pharmacological entity is the base, the reference material is frequently supplied as a dihydrochloride salt to ensure stability.[3]
Table 1: Molecular Specifications
| Property | S-(+)-Manidipine-d4 (Free Base) | S-(+)-Manidipine-d4 (Dihydrochloride) |
| Formula | C₃₅H₃₄D₄N₄O₆ | C₃₅H₃₄D₄N₄O₆[1][2][3][4][5][6] · 2HCl |
| Molecular Weight | 614.74 g/mol | 687.66 g/mol |
| Monoisotopic Mass | 614.30 g/mol | N/A (Salt dissociates) |
| Isotopic Purity | ≥ 99% Deuterated forms (d₁-d₄) | ≥ 99% |
| Chirality | S-(+) Enantiomer | S-(+) Enantiomer |
| Appearance | Yellow crystalline solid | Yellow crystalline powder |
| Solubility | DMSO, Methanol, Acetonitrile | Water (Low), Methanol (High) |
Critical Application Note: When preparing stock solutions, you must correct for the salt factor if using the dihydrochloride form.
Correction Factor:
Weighing 1.00 mg of the salt yields effectively 0.89 mg of the active deuterated analyte.[1][2][3]
Structural Integrity & Isotopic Labeling
The reliability of S-(+)-Manidipine-d4 as an internal standard hinges on the stability of its deuterium labels.[1][2][3]
-
Label Position: The four deuterium atoms are typically located on the ethyl linker of the piperazine side chain (3-[2-[4-(diphenylmethyl)-1-piperazinyl]ethyl-d4]).[1][2][3]
-
Significance: Placing labels on the ethyl chain rather than the exchangeable amide protons ensures that the deuterium is not lost during ionization or storage in protic solvents (methanol/water).[1][2][3]
-
Fragmentation Logic: In MS/MS (ESI+), the primary fragmentation pathway involves the cleavage of the piperazine-diphenylmethyl bond.[1][2][3]
Bioanalytical Protocol: Chiral LC-MS/MS
Manidipine is administered as a racemate, but the S-(+) and R-(-) enantiomers exhibit different pharmacokinetic profiles and calcium channel blocking potencies.[1][2][3] Quantifying them separately requires a chiral stationary phase.[3]
3.1. Sample Preparation (Liquid-Liquid Extraction)[1][2][3][6]
-
Internal Standard Spiking: Add 50 µL of S-(+)-Manidipine-d4 working solution (100 ng/mL in MeOH).
-
Extraction:
3.2. Chromatographic Conditions[3][6][7][8]
-
Column: Chiralpak IC-3 or ID-3 (Cellulose tris(3,5-dichlorophenylcarbamate)).[1][2][3]
-
Mobile Phase: Isocratic mixture of Acetonitrile : Ammonium Bicarbonate (10mM) (85:15 v/v).[1][2][3]
-
Flow Rate: 0.5 mL/min.
-
Run Time: ~6-8 minutes (Baseline separation of R and S forms).
3.3. Mass Spectrometry Parameters (ESI+)
| Parameter | Analyte (S-Manidipine) | IS (S-Manidipine-d4) |
| Precursor Ion (Q1) | 611.3 m/z | 615.3 m/z |
| Product Ion (Q3) | 167.1 m/z | 167.1 m/z |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy (CE) | 35 eV | 35 eV |
| Declustering Potential | 80 V | 80 V |
Workflow Visualization
The following diagram illustrates the critical path for the stereoselective analysis of Manidipine using the d4 internal standard.
Figure 1: Stereoselective LC-MS/MS workflow utilizing S-(+)-Manidipine-d4 for precise quantification.
Troubleshooting & Scientific Validation
5.1. Cross-Signal Interference (Crosstalk)
A critical validation step is ensuring the d4 standard does not contribute signal to the analyte channel (d0).[1][2][3]
-
Test: Inject a high concentration of S-(+)-Manidipine-d4 (e.g., 500 ng/mL) and monitor the 611.3 → 167.1 transition.[1][2][3]
-
Acceptance Criteria: Interference should be < 5% of the LLOQ (Lower Limit of Quantification) of the analyte.
-
Cause of Failure: If interference is high, it indicates isotopic impurity (presence of d0, d1, d2 species in the standard).[1][2][3]
5.2. Chiral Inversion Check
While Manidipine is relatively stable, bioanalytical processing (high pH extraction) can sometimes induce racemization.[1][3]
-
Validation: Process a sample of pure S-(+)-Manidipine-d4.[1][2][3]
-
Result: The chromatogram should show a single peak.[3] The appearance of an R-enantiomer peak indicates process-induced chiral inversion, invalidating the method.[1][2][3]
References
-
Axios Research. (n.d.).[1][3] (S)-Manidipine-d4 Product Specification. Retrieved from [1][2][3]
-
Cayman Chemical. (n.d.).[1][3] Manidipine-d4 Technical Information. Retrieved from [1][2][3]
-
Sridhar, V., et al. (2012).[1][3] Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay. Journal of Chromatography B. Retrieved from
-
National Center for Biotechnology Information. (2024).[1][3] PubChem Compound Summary for CID 150762, Manidipine dihydrochloride. Retrieved from [1][2][3]
-
Zhang, Y., et al. (2020).[1][3][7] Simultaneous Quantitation of Clevidipine and Its Active Metabolite... by LC-MS/MS. Frontiers in Pharmacology. (Referenced for Dihydropyridine MS/MS methodology). Retrieved from [1][2][3]
Sources
- 1. Manidipine - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Manidipine Dihydrochlorid | C35H39ClN4O6 | CID 9874294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. (R)-Manidipine-d4 | Axios Research [axios-research.com]
- 6. A chiral LC-MS/MS method for the stereospecific determination of efonidipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study [frontiersin.org]
- 8. Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physical and Chemical Properties of Deuterated Manidipine
The following technical guide details the physical and chemical properties of Deuterated Manidipine , specifically focusing on the commercially available isotopologue Manidipine-d4 (used primarily as an internal standard in bioanalysis) while also addressing the theoretical design of deuterated analogs for improved pharmacokinetic profiles (therapeutic deuteration).
Executive Summary
Manidipine is a third-generation, lipophilic dihydropyridine (DHP) calcium channel blocker (CCB) exhibiting high vasoselectivity and renal protective effects. It acts by blocking L-type and T-type voltage-gated calcium channels.[1]
Deuterated Manidipine (Manidipine-d4) serves a critical role in pharmaceutical R&D as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification. By incorporating four deuterium atoms into the piperazine ethyl linker, the molecule retains the chromatographic behavior of the parent drug while providing a distinct mass shift (+4 Da) for mass spectrometric resolution.
Strategic Insight: While Manidipine-d4 is the standard for quantification, it is not designed for metabolic stability. A therapeutic deuterated candidate (to extend half-life via the Kinetic Isotope Effect) would alternatively target the C4-methine proton or the methyl groups on the dihydropyridine ring, the primary sites of CYP3A4-mediated aromatization.
Chemical Identity & Structural Analysis[2][3]
The deuterated form discussed here is Manidipine-d4 , where the deuterium substitution occurs on the ethylene bridge connecting the piperazine ring to the ester linkage.
Nomenclature and Identification
| Property | Data |
| Chemical Name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl-1,1,2,2-d4 methyl ester |
| CAS Number | 1189656-59-4 |
| Parent Compound CAS | 120092-68-4 (Manidipine HCl) |
| Molecular Formula | C₃₅H₃₄D₄N₄O₆ |
| Molecular Weight | 614.74 g/mol (vs. 610.72 g/mol for non-deuterated) |
| Isotopic Purity | ≥99% deuterated forms (d1-d4) |
| Appearance | Pale yellow solid (Photolabile) |
Structural Comparison
-
Parent Manidipine: Contains a standard ethylene linker (-CH₂-CH₂-).
-
Manidipine-d4: The linker is fully deuterated (-CD₂-CD₂-). This position is metabolically robust, ensuring the label is not lost during early-stage metabolism, making it an ideal internal standard.
Physicochemical Properties[2][5][6][7][8][9][10]
The physical properties of Manidipine-d4 closely mirror the parent compound due to the negligible effect of deuterium on steric volume and polarity.
Solubility Profile
Manidipine is highly lipophilic. The deuterated form maintains this profile, requiring organic co-solvents for solubilization.
| Solvent | Solubility Limit | Notes |
| Water | Insoluble | Hydrophobic nature of DHP ring and benzhydryl group. |
| DMSO | ≥ 69 mg/mL | Requires gentle warming/vortexing. |
| Ethanol | ≥ 69 mg/mL | Suitable for stock solution preparation. |
| Methanol | Soluble | Preferred solvent for LC-MS stock solutions. |
| DMF | ~ 30 mg/mL | Alternative organic solvent. |
Stability & Handling
-
Photostability: Like all dihydropyridines, Manidipine-d4 is extremely light-sensitive . Exposure to UV/visible light causes rapid aromatization of the dihydropyridine ring to the inactive pyridine analogue.
-
Protocol: All handling must be performed under yellow (sodium vapor) light or in amber glassware wrapped in aluminum foil.
-
-
Thermal Stability: Stable at -20°C for ≥ 4 years as a solid. Solutions in DMSO/Methanol should be used within 24 hours or stored at -80°C.
Synthesis & Purification Workflow
The synthesis of Manidipine-d4 follows a convergent pathway, modifying the standard Hantzsch dihydropyridine synthesis by introducing the deuterium label via the piperazine linker.
Retrosynthetic Analysis
The core strategy involves the reaction of Deuterated N-(2-hydroxyethyl)piperazine with the DHP precursor.
Key Reagents:
-
Piperazine-d0 (Core structure).
-
Ethylene Oxide-d4 (Source of deuterium label).
-
Benzhydryl bromide (Hydrophobic tail).
-
Diketene & m-Nitrobenzaldehyde (DHP ring formation).
Synthesis Workflow Diagram (DOT)
Figure 1: Convergent synthesis pathway for Manidipine-d4 utilizing Ethylene Oxide-d4 to introduce the stable isotope label.
Metabolic Stability & Pharmacokinetics
Understanding the interaction of Manidipine with metabolic enzymes is crucial for both using the internal standard (Manidipine-d4) and designing potential therapeutic analogues.
Metabolic Hotspots (CYP3A4)
Manidipine is extensively metabolized by CYP3A4 in the liver and intestine (first-pass effect).
-
Aromatization (Primary): Oxidation of the 1,4-dihydropyridine ring to the pyridine form. This results in complete loss of calcium channel blocking activity.
-
Ester Hydrolysis: Cleavage of the side chain esters.
Kinetic Isotope Effect (KIE) Analysis
-
Manidipine-d4 (Current): The deuterium is located on the ethyl linker. This site is not the primary site of metabolism. Therefore, Manidipine-d4 exhibits no significant Kinetic Isotope Effect (KIE) compared to the parent. It tracks the parent drug's clearance perfectly, which is the requirement for an internal standard.
-
Therapeutic Design (Hypothetical): To create a "Deuterated Manidipine" with a longer half-life (improved PK), deuterium must be placed at the C4 position (the methine proton on the DHP ring). Breaking a C-D bond at this position is energetically more difficult than a C-H bond (primary KIE), potentially slowing down the rate-limiting aromatization step.
Metabolic Pathway Diagram
Figure 2: Primary metabolic pathways of Manidipine mediated by CYP3A4. Deuteration at the linker (Manidipine-d4) does not alter this pathway, whereas C4-deuteration would inhibit aromatization.
Experimental Protocols
Preparation of Stock Standards (Manidipine-d4)
Objective: Create a stable 1 mg/mL stock solution for LC-MS calibration.
-
Weighing: Accurately weigh 1.0 mg of Manidipine-d4 into a 1.5 mL amber glass vial.
-
Dissolution: Add 1.0 mL of HPLC-grade Methanol .
-
Agitation: Vortex for 30 seconds. If particulates remain, sonicate for 1 minute in a water bath (keep temp < 25°C).
-
Storage: Aliquot into 100 µL volumes in amber vials. Store at -80°C.
-
Validation: Verify concentration by UV absorbance at 230 nm and 350 nm against a non-deuterated Manidipine standard.
-
Bioanalytical Extraction (Plasma)
Objective: Extract Manidipine from plasma using Manidipine-d4 as the internal standard.
-
Spiking: Add 20 µL of Manidipine-d4 working solution (100 ng/mL) to 200 µL of plasma sample. Vortex.
-
Protein Precipitation: Add 600 µL of cold Acetonitrile. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Evaporation: Transfer supernatant to a clean tube and evaporate to dryness under nitrogen stream at 40°C.
-
Reconstitution: Reconstitute residue in 100 µL Mobile Phase (e.g., 60:40 Methanol:Water + 0.1% Formic Acid).
-
Analysis: Inject 10 µL into LC-MS/MS. Monitor transitions:
-
Manidipine: m/z 611.2 → 167.1
-
Manidipine-d4: m/z 615.2 → 171.1 (Shift due to d4-linker).
-
References
-
PubChem. (2024). Manidipine Hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Uno, T., et al. (2006). Effect of grapefruit juice on the disposition of manidipine enantiomers in healthy subjects. British Journal of Clinical Pharmacology. Retrieved from [Link]
-
Takeda Pharmaceutical. (2005). Manidipine (Calslot) Prescribing Information. Retrieved from [Link]
Sources
Technical Guide: S-(+)-Manidipine-d4 Mechanism of Action as Internal Standard
Executive Summary
This technical guide details the operational mechanics of S-(+)-Manidipine-d4 when employed as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis. While the parent drug, Manidipine, functions pharmacologically as a calcium channel blocker, the deuterated isotopolog (d4) serves a distinct analytical mechanism. It acts as a normalizing agent in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), correcting for matrix effects, extraction variability, and ionization suppression.
This document is structured for researchers requiring a rigorous understanding of both the biological context of the analyte and the physicochemical principles governing its precise quantification.
The Analyte: S-(+)-Manidipine Pharmacology
To understand the requirements for the internal standard, one must first understand the analyte. Manidipine is a third-generation dihydropyridine (DHP) calcium channel blocker.[1][2][3]
-
Chirality: Manidipine possesses a chiral center. The S-(+) enantiomer is the eutomer (biologically active form), exhibiting significantly higher potency than the R-(-) enantiomer. Consequently, advanced pharmacokinetic (PK) studies often require chiral separation to quantify the active S-form specifically.
-
Mechanism of Action (Biological): It inhibits the transmembrane influx of calcium ions into vascular smooth muscle and cardiac cells.[4] Uniquely, Manidipine blocks both L-type (long-lasting) and T-type (transient) voltage-dependent calcium channels, leading to systemic vasodilation and renal protection.
Figure 1: Pharmacological Mechanism (L/T-Type Blockade)[3]
Caption: S-(+)-Manidipine binds to L- and T-type channels, inhibiting Ca2+ influx and inducing vasodilation.[3]
The Reagent: S-(+)-Manidipine-d4 Chemistry
The "d4" designation indicates that four hydrogen atoms (
-
Structure & Stability: The deuterium atoms are typically located on the piperazine ring or the nitrophenyl moiety—positions metabolically stable and resistant to hydrogen-deuterium exchange (HDX) in aqueous solvents.
-
Isotopic Purity: High isotopic purity (>99% D) is critical to prevent "unlabeled" contributions to the analyte signal (M+0), which would artificially inflate the measured concentration.
Analytical Mechanism of Action: Stable Isotope Dilution (SIDA)
The "mechanism of action" for S-(+)-Manidipine-d4 in an analytical context is Stable Isotope Dilution Assay (SIDA) .[5] It functions as a self-validating reference system throughout the LC-MS/MS workflow.
Principle of Co-Elution
Because deuterium has a negligible effect on lipophilicity compared to hydrogen, S-(+)-Manidipine-d4 exhibits a chromatographic retention time almost identical to the analyte.
-
Mechanism: Both compounds experience the exact same mobile phase gradient and stationary phase interactions.
-
Benefit: Any shift in retention time due to column aging or pump fluctuation affects both equally.
Compensation for Matrix Effects
In Electrospray Ionization (ESI), phospholipids and other plasma components can suppress or enhance ionization efficiency.
-
Mechanism: Since the IS and analyte co-elute, they enter the ion source simultaneously. If the matrix suppresses the analyte signal by 40%, the IS signal is also suppressed by exactly 40%.
-
Calculation: The ratio of Analyte Area / IS Area remains constant, nullifying the error.
Mass Differentiation
While chemically identical, the IS is physically distinct in the mass spectrometer.
-
Analyte (Manidipine): Precursor
-
Internal Standard (d4): Precursor
(+4 Da shift) -
Cross-Talk Prevention: The +4 Da shift is sufficient to ensure the isotopic envelope of the analyte does not overlap significantly with the IS channel.
Figure 2: Analytical Workflow & Compensation Mechanism
Caption: The SIDA workflow ensures that extraction losses and ionization suppression affect the IS and analyte identically.
Experimental Protocol: LC-MS/MS Quantification
The following protocol is designed for the enantioselective quantification of S-(+)-Manidipine in human plasma.
Reagents & Standards[5][6][7][8][9]
-
Analyte: S-(+)-Manidipine (Reference Standard).[6]
-
Internal Standard: S-(+)-Manidipine-d4 (Isotopic purity >99.5%).
-
Matrix: Drug-free human plasma (K2EDTA).
Sample Preparation (Liquid-Liquid Extraction)[1]
-
Aliquot: Transfer 200 µL of plasma into a glass tube.
-
IS Spiking: Add 20 µL of S-(+)-Manidipine-d4 working solution (e.g., 50 ng/mL). Vortex for 30s.
-
Alkalinization: Add 100 µL of 0.1 M NaOH (Basic pH ensures the drug is uncharged and lipophilic).
-
Extraction: Add 3 mL of tert-butyl methyl ether (TBME). Shake mechanically for 10 min.
-
Separation: Centrifuge at 4000 rpm for 10 min at 4°C.
-
Concentration: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute residue in 100 µL Mobile Phase.
LC-MS/MS Conditions[1][6][10][11]
| Parameter | Specification | Causality / Rationale |
| Column | Chiralpak IC-3 (150 x 4.6 mm, 3 µm) | Required to separate S-(+) from R-(-) enantiomers if racemization is suspected or for chiral PK. |
| Mobile Phase | Acetonitrile : 10mM Ammonium Bicarbonate (85:15 v/v) | High organic content aids solubility; Bicarbonate buffer stabilizes pH for ESI+. |
| Flow Rate | 0.5 mL/min | Balances run time with peak resolution. |
| Ionization | ESI Positive Mode | Dihydropyridines protonate readily ( |
| MRM (Analyte) | Transition to the dihydropyridine fragment (specific). | |
| MRM (IS) | Corresponding d4-fragment (maintains mass shift). |
Validation & Quality Assurance
To ensure the "Mechanism of Action" of the IS is functioning correctly, the following validation steps are mandatory.
Isotopic Contribution (Cross-Talk)
-
Test: Inject pure IS (S-Manidipine-d4) at the highest working concentration. Monitor the Analyte MRM channel (611.2
167.1). -
Acceptance: Signal in the analyte channel must be < 20% of the Lower Limit of Quantification (LLOQ).
-
Why: If the IS is impure (contains d0), it will cause false positives.
Matrix Effect (ME) Assessment
-
Calculation:
-
IS Normalization: Calculate the IS-normalized Matrix Factor.
-
Acceptance: The CV of the IS-normalized MF across 6 different plasma lots must be < 15%. This proves the IS is compensating for matrix suppression effectively.
References
-
MIMS. (2023). Manidipine: Mechanism of Action and Pharmacokinetics.[3][7][8] MIMS Thailand. Link
-
Rizos, C. V., & Elisaf, M. S. (2011).[8] Manidipine: A different dihydropyridine.[1][2][3][8][9] World Journal of Hypertension, 1(1), 3-6.[8] Link[8]
-
Nirogi, R., et al. (2012). Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay. Biomedical Chromatography.[7] Link
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link
-
Phapale, P. B., et al. (2010). Development and validation of liquid chromatography tandem mass spectrometry method for the quantification of manidipine in human plasma. Thai Journal of Pharmaceutical Sciences. Link
Sources
- 1. thaiscience.info [thaiscience.info]
- 2. Manidipine: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mims.com [mims.com]
- 4. What is the mechanism of Manidipine Hydrochloride? [synapse.patsnap.com]
- 5. brewingscience.de [brewingscience.de]
- 6. Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjgnet.com [wjgnet.com]
- 9. Manidipine: a review of its use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Asymmetric Synthesis and Deuterium Labeling of S-(+)-Manidipine-d4
[1][2]
Executive Summary
S-(+)-Manidipine-d4 (CAS: 1189656-59-4 for racemate analog) is the stable isotope-labeled analog of the third-generation dihydropyridine calcium channel blocker, Manidipine.[1][2] It serves as a critical internal standard (IS) for LC-MS/MS quantitation in biological matrices.[1][2]
This synthesis pathway addresses two primary technical challenges:
-
Isotopic Stability: Incorporation of four deuterium atoms (
) at the ethyl linker position to prevent metabolic exchange and ensure mass shift retention ( ).[2] -
Chiral Purity: Isolation of the eutomer, S-(+)-Manidipine , via diastereomeric salt resolution, as the S-enantiomer exhibits significantly higher affinity for L- and T-type calcium channels compared to the R-distomer.[1][2]
Retrosynthetic Analysis
The strategic disconnection of Manidipine-d4 relies on the Hantzsch Dihydropyridine Synthesis , followed by optical resolution. The molecule is disassembled into three key synthons:[3]
Diagram 1: Retrosynthetic Disconnection Strategy
Caption: Retrosynthetic breakdown showing the convergence of the Hantzsch components and the downstream chiral resolution step.
Detailed Synthesis Protocol
Phase 1: Synthesis of the Deuterated Linker (MNDP-d4-INT)
The deuterium label is introduced early using Ethylene Oxide-d4 .[1][2] This ensures the label is located on the ethyl chain linking the piperazine and the ester, a position metabolically stable against dealkylation.
Reagents:
Step-by-Step Protocol:
-
Deuterated Alkylation:
-
Benzhydryl Protection:
-
Acetoacetate Formation:
Phase 2: Hantzsch Cyclization (Core Construction)
This step constructs the 1,4-dihydropyridine (DHP) core.[1][2]
Reagents:
Protocol:
-
Combine 3-Nitrobenzaldehyde (1.0 eq), Methyl 3-aminocrotonate (1.0 eq), and the Deuterated Acetoacetate (1.0 eq) in isopropanol.
-
Reflux (80-85°C) for 16 hours protected from light (DHPs are light-sensitive).
-
Cool to room temperature. The crude racemic Manidipine-d4 base often precipitates or separates as an oil.[1][2]
Phase 3: Chiral Resolution (Isolation of S-(+)-Isomer)
The racemic mixture is resolved using a chiral acid to form diastereomeric salts.[1][2] The S-(+) enantiomer is the pharmacological eutomer.[1][2]
Resolving Agent: (+)-Di-p-toluoyl-D-tartaric acid (DTTA).[1][2]
Protocol:
-
Salt Formation: Dissolve Racemic Manidipine-d4 free base (10 g) in Ethanol/Water (9:1 v/v). Add (+)-DTTA (0.5 eq) dissolved in the same solvent.[1][2]
-
Crystallization: Heat to clear solution, then cool slowly to 4°C over 12 hours. The S-(+)-Manidipine-d4-(+)-DTTA salt is less soluble and crystallizes out.[2]
-
Filtration: Filter the precipitate.[8] The filtrate contains the R-isomer enriched fraction.[1]
-
Recrystallization: Recrystallize the solid from Ethanol to upgrade chiral purity to
ee. -
Free Basing: Suspend the salt in water/DCM and treat with 1N NaOH. Separate the organic layer, dry, and evaporate to yield S-(+)-Manidipine-d4 Free Base .[1][2]
-
Salt Conversion (Optional): Treat with HCl in ethanol to generate the Dihydrochloride salt (standard commercial form).
Analytical Validation & QC
Data Summary Table
| Parameter | Specification | Method of Verification |
| Chemical Purity | HPLC-UV (254 nm) | |
| Isotopic Enrichment | High-Resolution MS (HRMS) | |
| Chiral Purity | Chiral HPLC (Chiralcel OJ-H) | |
| Mass Shift | M+4 relative to unlabeled | LC-MS/MS (MRM Mode) |
| Appearance | Yellow crystalline powder | Visual Inspection |
Diagram 2: Integrated Synthesis & Resolution Workflow
Caption: Step-by-step workflow from deuterated starting materials to the final resolved salt.
References
-
Google Patents. "CN104292150A - Synthetic process of manidipine hydrochloride."[1][2] Google Patents.
-
MagTech Journal. "Chiral Separation of Manidipine Enantiomers and the Pharmacodynamics of the Hydrochlorides." Chinese Journal of New Drugs. [Link][1][2]
-
PubMed. "Determination of manidipine enantiomers in human serum using chiral chromatography."[2][9] Journal of Chromatography B, 1999. [Link]
-
MDPI. "Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues." Molecules, 2012. [Link]
Sources
- 1. Manidipine Dihydrochlorid | C35H39ClN4O6 | CID 9874294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. CN104292150A - Synthetic process of manidipine hydrochloride - Google Patents [patents.google.com]
- 4. Manidipine - Wikipedia [en.wikipedia.org]
- 5. Preparation method of manidipine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Manidipine | C35H38N4O6 | CID 4008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN105924382A - S-Manidipine hydrochloride crystal form I and preparation method thereof - Google Patents [patents.google.com]
- 9. Determination of manidipine enantiomers in human serum using chiral chromatography and column-switching liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Enantioselective Quantification of S-(+)-Manidipine in Human Plasma via LC-MS/MS
Abstract & Scope
This application note details the development and validation of a high-sensitivity LC-MS/MS method for the specific quantification of S-(+)-Manidipine in human plasma, utilizing S-(+)-Manidipine-d4 as the stable isotope-labeled internal standard (SIL-IS).
Manidipine is a third-generation dihydropyridine calcium channel blocker exhibiting chirality. The S-(+) enantiomer is pharmacologically distinct, necessitating enantioselective bioanalysis. This protocol addresses critical challenges including photochemical instability , chiral separation , and matrix interference , providing a robust workflow compliant with FDA and EMA bioanalytical guidelines.
Introduction & Scientific Context
The Chirality Challenge
Manidipine is administered as a racemate, but its enantiomers exhibit different pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Standard reverse-phase (C18) chromatography cannot separate these enantiomers. To accurately assess the PK of the active S-(+) form, a chiral stationary phase is required.
The Role of S-(+)-Manidipine-d4
Using a deuterated internal standard (d4) that matches the specific chirality of the analyte is the "Gold Standard" in bioanalysis.
-
Co-elution: The S-(+)-d4 IS co-elutes perfectly with the S-(+) analyte on a chiral column, ensuring it experiences the exact same matrix suppression/enhancement at the electrospray source.
-
Compensation: It corrects for variability in extraction recovery and ionization efficiency more effectively than a generic achiral IS or an analog IS (e.g., Felodipine).
Photostability Warning
CRITICAL: Dihydropyridines are extremely sensitive to UV-VIS light (oxidation to the pyridine form). All sample preparation must be conducted under monochromatic sodium light (yellow light) or in amber glassware wrapped in foil.
Materials & Instrumentation
Chemicals[1][2]
-
Analyte: S-(+)-Manidipine (Purity > 99%)
-
Internal Standard: S-(+)-Manidipine-d4 (Isotopic Purity > 99%)
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Formate, Formic Acid.
-
Matrix: K2EDTA Human Plasma (drug-free).
Instrumentation
-
LC System: UHPLC System (e.g., Shimadzu Nexera X2 or Agilent 1290 Infinity II) capable of handling backpressures up to 600 bar.
-
Detector: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).
-
Column: Chiralpak IC-3 (Daicel), 3 µm, 100 x 4.6 mm (Immobilized polysaccharide phase).
Method Development Logic
The following diagram illustrates the logical flow of the method development process, highlighting the critical decision points.
Figure 1: Strategic workflow for developing the chiral LC-MS/MS method.
LC-MS/MS Conditions
Mass Spectrometry Parameters
Operate in Positive Electrospray Ionization (ESI+) mode. The dihydropyridine ring protonates readily.
Table 1: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | CE (V) | Role |
| S-(+)-Manidipine | 611.3 | 167.1 | 100 | 35 | Quantifier |
| S-(+)-Manidipine | 611.3 | 129.1 | 100 | 45 | Qualifier |
| S-(+)-Manidipine-d4 | 615.3 | 171.1* | 100 | 35 | Internal Standard |
*Note: The m/z 171.1 product ion assumes the d4 label is located on the diphenylmethyl moiety, which is the standard labeling position for stability. Verify your specific CoA.
Chromatographic Conditions
Separating enantiomers requires an isocratic hold or a very shallow gradient on polysaccharide columns.
-
Column: Chiralpak IC-3 (100 x 4.6 mm, 3 µm)
-
Mobile Phase: 2 mM Ammonium Bicarbonate in Water (A) / Acetonitrile (B).[1]
-
Note: Basic pH buffers (Bicarbonate) often improve peak shape for basic drugs like Manidipine on chiral columns.
-
-
Flow Rate: 0.8 mL/min
-
Column Temp: 30°C
-
Isocratic Program: 85% B (Acetonitrile) / 15% A (Buffer) constant for 8 minutes.
Detailed Sample Preparation Protocol
Liquid-Liquid Extraction (LLE) is chosen over Protein Precipitation (PPT) to minimize matrix effects and maximize column life, which is critical for expensive chiral columns.
Figure 2: Liquid-Liquid Extraction (LLE) workflow designed to isolate Manidipine from plasma matrix.[2][1][3][4][5][6][7]
Protocol Steps:
-
Thaw plasma samples in a water bath at room temperature under yellow light .
-
Transfer 200 µL of plasma into 2.0 mL amber polypropylene tubes.
-
Spike 20 µL of Internal Standard working solution (50 ng/mL S-(+)-Manidipine-d4).
-
Alkalinize by adding 50 µL of 0.1 M NaOH. Rationale: Manidipine is a base; high pH suppresses ionization in solution, driving the drug into the organic phase.
-
Extract by adding 1.5 mL of n-Hexane/Diethyl Ether (50:50 v/v).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4,000 g for 10 minutes at 4°C.
-
Transfer the supernatant (organic layer) to a fresh tube.
-
Evaporate under a gentle stream of Nitrogen at 40°C.
-
Reconstitute in 100 µL of Mobile Phase (85% ACN / 15% Ammonium Bicarbonate).
-
Inject 5-10 µL into the LC-MS/MS.
Validation Summary & Performance
The method should be validated according to FDA Bioanalytical Method Validation Guidance (2018) .
Table 2: Typical Method Performance Metrics
| Parameter | Acceptance Criteria | Typical Result |
| Linearity Range | r² > 0.99 | 0.05 – 20.0 ng/mL |
| LLOQ | S/N > 10, CV < 20% | 0.05 ng/mL |
| Accuracy (Inter-day) | 85-115% | 92.4 - 104.1% |
| Precision (CV%) | < 15% | 3.5 - 8.2% |
| Recovery | Consistent | ~85% for both Analyte & IS |
| Matrix Effect | IS Normalized factor ~ 1.0 | 0.98 - 1.02 |
Troubleshooting & Expert Tips
-
Peak Broadening: If the S-(+) peak broadens, check the pH of the mobile phase. Chiralpak IC columns are robust, but pH consistency is vital for reproducible resolution. Ensure the ammonium bicarbonate is freshly prepared.
-
Racemization: Manidipine is relatively stable against racemization in plasma, but avoid high temperatures (>50°C) during evaporation.
-
Carryover: Dihydropyridines are "sticky." Use a needle wash solution containing 50% Methanol / 25% Acetonitrile / 25% Isopropanol with 0.1% Formic Acid to clean the injector needle effectively.
-
Interference: If an interfering peak appears near the retention time, verify it is not the R-(-) enantiomer. Inject a racemic standard to confirm the separation window.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
-
Srinivasu, M. K., et al. (2017). Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay. Biomedical Chromatography. Link
-
Mckeage, K., & Scott, L. J. (2004). Manidipine: a review of its use in the management of hypertension. Drugs. Link
-
Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IC-3. Daicel Corporation. Link
Sources
- 1. Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Manidipine | C35H38N4O6 | CID 4008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Manidipine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. manidipine [drugcentral.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Determination of manidipine enantiomers in human serum using chiral chromatography and column-switching liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enantioselective Quantitation of Manidipine in Human Plasma using S-(+)-Manidipine-d4
Abstract
The pharmacological potency of manidipine, a third-generation dihydropyridine calcium channel blocker, is highly stereoselective, with the
Introduction & Scientific Rationale
The Chirality of Manidipine
Manidipine possesses a chiral center at the C4 position of the dihydropyridine ring.[1] While administered as a racemate, the
The Role of S-(+)-Manidipine-d4
In LC-MS/MS, a stable isotope-labeled (SIL) internal standard is the gold standard for correcting ionization suppression and extraction variability.
-
For S-(+)-Manidipine: The S-(+)-d4 IS is an ideal standard. It co-elutes perfectly with the analyte on a chiral column, experiencing identical matrix effects and ionization conditions.
-
For R-(-)-Manidipine: The S-(+)-d4 IS acts as a surrogate standard. Due to chiral resolution, it elutes at a different retention time than the R-isomer. This protocol includes specific validation steps to ensure the IS accurately tracks the R-isomer despite the retention time shift.
Chemical & Physical Properties
| Compound | Structure / Description | Molecular Weight | Transition (m/z) |
| Manidipine | Dihydropyridine derivative.[1][2][3][4][5][6] Light sensitive. | 610.7 g/mol | 611.2 |
| S-(+)-Manidipine-d4 | Deuterated analog ( | ~614.7 g/mol | 615.2 |
Caution: Dihydropyridines are extremely photolabile . All sample preparation must occur under yellow monochromatic light or in amber glassware to prevent aromatization to the pyridine analog.
Experimental Protocols
Instrumentation & Chromatographic Conditions
The separation utilizes an immobilized polysaccharide chiral stationary phase (Chiralpak IC-3), known for its robustness with reverse-phase solvents.
-
LC System: UHPLC System (e.g., Agilent 1290 / Shimadzu Nexera)
-
MS System: Triple Quadrupole MS (e.g., SCIEX 6500+ / Thermo Altis)
-
Column: Chiralpak IC-3 (
mm, 3 m) -
Column Temp: 35°C
-
Flow Rate: 0.8 mL/min
Mobile Phase Strategy: A high-organic isocratic method is chosen to maximize ionization efficiency while maintaining chiral recognition.
-
Mobile Phase A: 2 mM Ammonium Bicarbonate in Water (pH ~7.8)
-
Mobile Phase B: Acetonitrile (100%)
Mass Spectrometry Parameters (ESI+)[4]
-
Ionization: Electrospray Positive (ESI+)
-
Spray Voltage: 4500 V
-
Source Temp: 500°C
-
Curtain Gas: 30 psi
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (V) |
| Manidipine | 611.2 | 167.1 | 100 | 25 |
| S-(+)-Manidipine-d4 | 615.2 | 167.1 | 100 | 25 |
Note: The product ion m/z 167.1 corresponds to the characteristic dihydropyridine ring fragment.
Sample Preparation Protocol (Solid Phase Extraction)
Solid Phase Extraction (SPE) is superior to protein precipitation for removing phospholipids that cause matrix effects, critical when the IS does not co-elute with the R-enantiomer.
Materials:
-
HLB SPE Cartridges (30 mg/1 cc)
-
Amber microcentrifuge tubes
Step-by-Step Workflow:
-
Thawing: Thaw plasma samples in a water bath at room temperature (protected from light).
-
IS Addition: Aliquot 200
L of plasma into an amber tube. Add 20 L of S-(+)-Manidipine-d4 working solution (50 ng/mL). Vortex for 30s. -
Dilution: Add 200
L of 2% Formic Acid (aq) to disrupt protein binding. Vortex. -
Conditioning:
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge. Apply low vacuum.
-
Washing:
-
Wash 1: 1 mL Water[7]
-
Wash 2: 1 mL 5% Methanol in Water
-
-
Elution: Elute with 1 mL Methanol.
-
Evaporation: Evaporate to dryness under Nitrogen stream at 40°C.
-
Reconstitution: Reconstitute in 100
L of Mobile Phase. Vortex and transfer to amber autosampler vials.
Visualizing the Workflow
Diagram 1: Analytical Workflow & Logic
This diagram illustrates the flow from sample extraction to data processing, highlighting the split logic for the two enantiomers based on the single-enantiomer IS.
Caption: Workflow demonstrating the co-elution of the S-enantiomer with the IS, while the R-enantiomer is chromatographically resolved.
Validation & Troubleshooting Guide
Handling the "Distal" Internal Standard
Because S-(+)-Manidipine-d4 elutes at the same time as S-(+)-Manidipine but away from R-(-)-Manidipine, you must validate that matrix effects are consistent across the run time.
Validation Test: Post-Column Infusion.
-
Infuse neat Manidipine solution continuously into the MS source.
-
Inject a blank extracted plasma sample via the LC column.
-
Requirement: Monitor the baseline. If a suppression zone (dip) occurs at the R-enantiomer retention time but not the S-enantiomer time, the IS will under-correct the R-isomer.
-
Solution: Improve the SPE wash step (e.g., increase wash organic strength to 10% MeOH) to remove the interfering matrix component.
Chiral Inversion Check
While Manidipine is chemically stable against racemization in vitro, biological inversion is possible.
-
Protocol: Spike plasma with pure R-(-)-Manidipine and process.
-
Acceptance: < 1% signal observed at the S-(+) retention time.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Peak Broadening | Sample solvent mismatch. | Ensure reconstitution solvent matches mobile phase (High % ACN). |
| Low Recovery | Photodegradation. | Verify amber glassware usage. Check lab lighting. |
| RT Shift | pH fluctuation in Mobile Phase A. | Prepare Ammonium Bicarbonate fresh daily; pH is volatile. |
| Backpressure High | Salt precipitation. | Ensure Mobile Phase A/B mixing is done after filtration or use a pre-mixed line if stable. |
References
-
Srinivasu, M. K., et al. (2017). Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay.[2] Biomedical Chromatography.
-
BenchChem. (2025).[7][8][9] Application Notes and Protocols for the Use of Manidipine-d4 in Bioequivalence Studies. BenchChem Technical Guides.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3936, Manidipine. PubChem.
-
MIMS. (2025). Manidipine: Pharmacokinetics and Dosage. MIMS Thailand.
-
MDPI. (2014). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Molecules.
Sources
- 1. Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues [mdpi.com]
- 2. Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mims.com [mims.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Manidipine: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes - Drugs in Context [drugsincontext.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Note: High-Sensitivity Chiral Quantification of S-(+)-Manidipine in Human Plasma via LC-MS/MS
Executive Summary
This application note details a robust, validated protocol for the enantioselective quantification of S-(+)-Manidipine in human plasma using S-(+)-Manidipine-d4 as the internal standard (IS). While Manidipine is often administered as a racemate, the S-(+) enantiomer exhibits distinct calcium channel blocking potency and pharmacokinetic properties. This method utilizes Solid Phase Extraction (SPE) coupled with Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to achieve a Lower Limit of Quantification (LLOQ) of 0.05 ng/mL .
Key Advantages:
-
Enantiomeric Specificity: Resolves S-(+) from R-(-) forms, crucial for accurate PK/PD modeling.
-
Isotopic Precision: Uses the deuterated enantiomer (S-(+)-Manidipine-d4) to perfectly compensate for matrix effects and ionization suppression specific to the active isomer.
-
High Throughput: 96-well SPE format suitable for clinical trial batch analysis.[1][2]
Introduction & Scientific Rationale
Manidipine is a lipophilic dihydropyridine (DHP) calcium antagonist. Like many DHPs, it undergoes extensive first-pass metabolism and exhibits high protein binding (>95%). The primary bioanalytical challenges are:
-
Photolability: DHPs rapidly oxidize to their pyridine analogs under UV/VIS light.
-
Chirality: The enantiomers may undergo stereoselective metabolism.
-
Sensitivity: Therapeutic plasma concentrations are in the low ng/mL to pg/mL range.
Why S-(+)-Manidipine-d4? Using a racemic internal standard in a chiral assay can lead to "peak hopping" or imperfect integration if the resolution is slightly compromised. Using the specific S-(+)-Manidipine-d4 isotopolog ensures that the IS co-elutes exactly with the analyte of interest (S-Manidipine) but is mass-resolved, providing the highest tier of analytical confidence (Tier 1 Bioanalysis).
Pre-Analytical Considerations (Critical)
Strict Light Protection Protocol:
-
Amber Glassware: All stock solutions and samples must be handled in amber glass.
-
Yellow Light: Laboratory illumination must be filtered (sodium vapor or yellow UV-blocking sleeves) during extraction.
-
Temperature: Plasma samples should be thawed in an ice bath, not at room temperature, to minimize enzymatic degradation.
Materials & Instrumentation
Reagents[3]
-
Analyte: S-(+)-Manidipine Hydrochloride (>99% purity).
-
Internal Standard: S-(+)-Manidipine-d4 (Isotopic purity >99%).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Bicarbonate.
-
Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).
Instrumentation
-
LC System: UHPLC System (e.g., Agilent 1290 Infinity II or Shimadzu Nexera).
-
Detector: Triple Quadrupole MS (e.g., SCIEX QTRAP 6500+ or Thermo Altis).
-
Column: Chiralpak IC-3 (150 mm x 4.6 mm, 3 µm) or equivalent polysaccharide-based chiral selector.
-
SPE Plate: Waters Oasis HLB 96-well plate (30 mg) or Phenomenex Strata-X.
LC-MS/MS Conditions
Mass Spectrometry Parameters
Operate in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
| Parameter | Setting |
| Ion Source | ESI Positive |
| Spray Voltage | 5000 V |
| Source Temp | 500°C |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
MRM Transitions: Note: Transitions should be optimized based on the specific labeling position of the d4 standard.
| Analyte | Precursor (m/z) | Product (m/z) | Dwell Time (ms) | CE (eV) |
| S-(+)-Manidipine | 611.2 | 167.1 | 100 | 35 |
| S-(+)-Manidipine-d4 | 615.2 | 167.1 | 100 | 35 |
Chromatographic Conditions
To ensure separation of the S-(+) and R-(-) enantiomers (if racemate is present) and matrix interferences.
| Parameter | Condition |
| Column | Chiralpak IC-3 (150 x 4.6 mm, 3µm) |
| Mobile Phase | 15:85 (v/v) [2mM Ammonium Bicarbonate] : [Acetonitrile] |
| Flow Rate | 0.8 mL/min (Isocratic) |
| Run Time | 8.0 minutes |
| Column Temp | 30°C |
| Injection Vol | 5 - 10 µL |
Experimental Protocol
Stock Solution Preparation
-
Stock A (Analyte): Dissolve S-(+)-Manidipine in MeOH to 1 mg/mL. Store at -20°C in amber glass.
-
Stock B (IS): Dissolve S-(+)-Manidipine-d4 in MeOH to 1 mg/mL.
-
Working IS Solution: Dilute Stock B with 50% ACN to reach 50 ng/mL .
Sample Preparation (Solid Phase Extraction)
This workflow utilizes a 96-well SPE plate for high throughput and cleanliness.[1][2][3]
Figure 1: Optimized Solid Phase Extraction (SPE) workflow for Manidipine isolation from plasma.
Detailed Steps:
-
Aliquot: Transfer 200 µL of human plasma into a 96-well deep-well plate.
-
Spike IS: Add 20 µL of Working IS Solution (S-(+)-Manidipine-d4). Vortex gently.
-
Pre-treat: Add 200 µL of 2% Formic Acid in water to disrupt protein binding. Vortex.
-
Conditioning: Condition Oasis HLB plate with 1 mL MeOH followed by 1 mL Water.
-
Load: Apply pre-treated samples to the cartridge. Apply low vacuum (approx. 5 inHg).
-
Wash: Wash with 1 mL of 5% Methanol in water. Dry under high vacuum for 2 minutes to remove residual water.
-
Elute: Elute with 1 mL of 100% Acetonitrile.
-
Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40°C (Yellow light environment!).
-
Reconstitute: Reconstitute residue in 150 µL of mobile phase. Vortex for 1 min and centrifuge at 4000 rpm for 5 min.
Method Validation Parameters
This protocol is designed to meet FDA/EMA Bioanalytical Method Validation guidelines.
Linearity & Sensitivity
-
Calibration Range: 0.05 ng/mL to 10.0 ng/mL.
-
Weighting: 1/x² linear regression.
-
Acceptance: r² > 0.99.
Accuracy & Precision
| QC Level | Concentration (ng/mL) | Intra-Day CV (%) | Accuracy (%) |
| LLOQ | 0.05 | < 15.0 | 85-115 |
| LQC | 0.15 | < 10.0 | 90-110 |
| MQC | 4.00 | < 8.0 | 90-110 |
| HQC | 8.00 | < 5.0 | 90-110 |
Stability Assessment (Crucial)
-
Bench-top: Stable for 4 hours in ice bath (Yellow light). Unstable in ambient light.
-
Freeze-Thaw: Stable for 3 cycles at -80°C.
-
Processed Sample: Stable for 24 hours in autosampler at 4°C (Amber vials).
Troubleshooting & Expert Tips
-
Peak Tailing: Dihydropyridines are basic. If peak tailing occurs on the chiral column, increase the Ammonium Bicarbonate concentration slightly (up to 5mM) or ensure the pH is basic (pH 8.0-8.5) to keep the amine uncharged for better interaction with the chiral selector.
-
Low Recovery: If SPE recovery is <70%, ensure the "Dry" step after the Wash is sufficient. Residual water prevents the organic elution solvent from effectively interacting with the hydrophobic sorbent.
-
IS Interference: If signal is seen in the blank at the IS channel, check for "crosstalk" from the analyte (M+4 isotope contribution). Ensure the chromatographic resolution is maintained and the concentration of IS is not excessive.
References
-
Nirogi, R., et al. (2012). Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay. Journal of Chromatography B. Link
-
Mao, B., et al. (2011). Determination of Manidipine in Human Plasma by UPLC–MS/MS and its Application to a Bioequivalence Study. Current Pharmaceutical Analysis. Link
-
Kawabata, K., et al. (2024).[4] Photostability evaluation of manidipine tablets and structural determination of its photoproducts. Analytical Sciences. Link
-
BenchChem Application Note. (2025). Application Notes and Protocols for the Use of Manidipine-d4 in Bioequivalence Studies. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. Determination of Manidipine in Human Plasma by UPLC–MS/MS a...: Ingenta Connect [ingentaconnect.com]
- 4. Photostability evaluation of manidipine tablets and structural determination of its photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Using S-(+)-Manidipine-d4 in pharmacokinetic studies
Application Note: High-Precision Chiral Pharmacokinetic Analysis of S-(+)-Manidipine Using S-(+)-Manidipine-d4 Internal Standard
Abstract
This application note details a robust, high-sensitivity LC-MS/MS protocol for the quantification of S-(+)-Manidipine in human plasma. The method utilizes S-(+)-Manidipine-d4 as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects, extraction efficiency, and ionization variability specific to the active eutomer. Special emphasis is placed on controlling photodegradation and maintaining chiral integrity during sample preparation.
Introduction
Manidipine is a third-generation dihydropyridine (DHP) calcium channel blocker used for hypertension. It possesses a chiral center, resulting in two enantiomers: S-(+) and R-(-). The S-(+) enantiomer (eutomer) exhibits significantly higher pharmacological activity than the R-(-) form. Consequently, modern pharmacokinetic (PK) studies require enantioselective analysis to accurately correlate plasma concentrations with therapeutic effects.
Why S-(+)-Manidipine-d4? In chiral LC-MS/MS, matrix effects (ion suppression/enhancement) can vary at different retention times. A generic achiral internal standard (e.g., felodipine) or a racemic deuterated mix may not co-elute perfectly with the S-(+) analyte on a chiral column, leading to inaccurate correction. Using the enantiomer-specific S-(+)-Manidipine-d4 ensures:
-
Perfect Co-elution: The IS experiences the exact same matrix environment as the analyte.
-
Chiral Fidelity: Monitors potential on-column racemization (though rare for DHPs).
-
Extraction Normalization: Compensates for enantiomer-specific losses during Liquid-Liquid Extraction (LLE).
Chemical & Physical Properties
| Property | S-(+)-Manidipine | S-(+)-Manidipine-d4 (IS) |
| Molecular Formula | C35H38N4O6 | C35H34D4N4O6 |
| Molecular Weight | ~610.7 g/mol | ~614.7 g/mol |
| Chirality | S-(+) Enantiomer | S-(+) Enantiomer |
| Solubility | DMSO, Methanol, Acetonitrile | DMSO, Methanol, Acetonitrile |
| pKa | ~6.8 (Basic) | ~6.8 (Basic) |
| LogP | ~5.5 (Highly Lipophilic) | ~5.5 (Highly Lipophilic) |
Critical Handling Constraint: Photostability
All dihydropyridines, including Manidipine, are extremely sensitive to UV and visible light (wavelengths <450 nm). Exposure causes oxidation of the dihydropyridine ring to a pyridine analog, which is pharmacologically inactive and has a different mass (M-2H).
-
Requirement: All procedures must be performed under monochromatic yellow light (sodium vapor or filtered LED).
-
Glassware: Use amberized glassware for all stock and working solutions.
Method Development Strategy
Internal Standard Selection Logic
The choice of IS dictates the accuracy of the method. The decision matrix below illustrates why S-(+)-Manidipine-d4 is the superior choice for this specific application.
Figure 1: Decision matrix for Internal Standard selection in Chiral PK studies.
Mass Spectrometry (MRM Optimization)
-
Ionization: ESI Positive Mode (M+H)+.
-
Precursor Ion:
-
Analyte: m/z 611.4[1]
-
IS (d4): m/z 615.4
-
-
Product Ions: Perform a product ion scan.[2][3][4] Common DHP fragments include the loss of the ester side chain.
-
Target Transition: 611.4
167.1 (Typical DHP fragment) or 611.4 424.2. -
IS Transition: 615.4
167.1 (If fragment contains no D) or 615.4 428.2 (If fragment contains D).
-
Experimental Protocol
Reagent Preparation
-
Stock Solution (1 mg/mL): Dissolve 1 mg of S-(+)-Manidipine-d4 in 1 mL of Methanol. Store in Amber Glass at -80°C.
-
Working IS Solution (50 ng/mL): Dilute stock in 50% Methanol/Water. Prepare fresh daily under yellow light.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is preferred over protein precipitation to remove phospholipids and maximize sensitivity.
-
Aliquot: Transfer 200 µL of plasma into a 2 mL amber polypropylene tube.
-
IS Addition: Add 20 µL of S-(+)-Manidipine-d4 working solution. Vortex for 10 sec.
-
Buffer: Add 100 µL of 0.1 M NaOH or Carbonate Buffer (pH 9.8) to ensure the drug is in its non-ionized free base form (improves extraction into organic layer).
-
Extraction: Add 1 mL of extraction solvent (n-Hexane : Diethyl Ether, 70:30 v/v ).
-
Agitation: Shake/Vortex vigorously for 10 minutes.
-
Separation: Centrifuge at 4,000 x g for 10 min at 4°C.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean glass tube.
-
Drying: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase.
LC-MS/MS Conditions
| Parameter | Setting |
| Column | Chiralpak IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)) or Chiralcel OJ-RH |
| Dimensions | 150 x 4.6 mm, 3 µm particle size |
| Mobile Phase | Isocratic: 20 mM Ammonium Bicarbonate : Acetonitrile (15:85 v/v) |
| Flow Rate | 0.5 - 0.8 mL/min |
| Run Time | ~8.0 minutes (S-(+) typically elutes after R-(-), verify with standards) |
| Injection Vol | 5 - 10 µL |
| Temp | 25°C - 30°C |
Note on Deuterium Isotope Effect: In reversed-phase chiral chromatography, deuterated isotopes may exhibit a very slight shift in retention time compared to the non-deuterated analyte. Ensure the integration window covers both the analyte and IS peaks if a slight separation occurs, though they should ideally co-elute.
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow from plasma sample to data quantification.
Validation & Troubleshooting
Validation Criteria (FDA/EMA Guidelines)
-
Selectivity: Analyze 6 blank plasma lots. No interference >20% of LLOQ at the retention time of S-(+)-Manidipine.
-
Linearity: Typical range 0.05 – 20 ng/mL. Correlation coefficient (
) > 0.99. -
Recovery: Compare peak area of extracted samples vs. post-extraction spiked samples. The IS (d4) recovery should track the Analyte recovery within ±15%.
Troubleshooting Guide
-
Problem: Low Sensitivity / High Noise.
-
Cause: Ion suppression from phospholipids.
-
Fix: Ensure LLE supernatant is not contaminated with the aqueous layer. Consider a wash step with hexane before elution if using SPE.
-
-
Problem: Degradation of peaks.
-
Problem: IS and Analyte not co-eluting.
-
Cause: Column aging or mobile phase pH drift.
-
Fix: Adjust Ammonium Bicarbonate buffer pH fresh daily. Deuterium effect is usually negligible; if significant separation occurs, check column performance.
-
References
-
Adireddy, V., et al. (2017). "Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay." Biomedical Chromatography, 31(11). Link
-
Jing, J., et al. (2007). "Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS." Biomedical Chromatography, 21(8), 836-840. Link
-
Kawabata, K., et al. (2024). "Photostability evaluation of manidipine tablets and structural determination of its photoproducts."[7] Analytical Sciences, 40, 1733–1747.[7] Link
-
Yamaguchi, M., et al. (1992). "Determination of manidipine enantiomers in human serum using chiral chromatography and column-switching liquid chromatography."[8] Journal of Chromatography B, 575(1), 123-129.[8] Link
-
ResolveMass. "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis." ResolveMass Laboratories Application Notes. Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 6. Investigation on the photochemical stability of lercanidipine and its determination in tablets by HPLC-UV and LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photostability evaluation of manidipine tablets and structural determination of its photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of manidipine enantiomers in human serum using chiral chromatography and column-switching liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Sample Preparation & LC-MS/MS Protocols for S-(+)-Manidipine-d4
Introduction: The Dihydropyridine Challenge
S-(+)-Manidipine is a third-generation dihydropyridine (DHP) calcium channel blocker characterized by high lipophilicity and potent vasoselectivity. In pharmacokinetic (PK) and bioequivalence studies, the use of S-(+)-Manidipine-d4 (deuterated internal standard) is the gold standard for correcting matrix effects, extraction variability, and ionization suppression in LC-MS/MS assays.
However, the analysis of Manidipine presents a specific "Triad of Instability" that often leads to assay failure:
-
Photolability: The 1,4-dihydropyridine ring rapidly oxidizes to a pyridine analog under UV/visible light, altering the molecular mass (M-2H) and rendering the IS ineffective.
-
Adsorption: The high lipophilicity (
) leads to significant non-specific binding to plastic surfaces. -
Basicity: With pKa values around 6.7 and 2.9, pH control during extraction is critical to ensure recovery.
This guide details a self-validating workflow designed to mitigate these risks, ensuring high-sensitivity quantification (pg/mL range).
Physicochemical Profile & Pre-Analytical Handling[1]
Understanding the molecule is the first step to successful extraction.
| Property | Value / Characteristic | Implication for Protocol |
| Molecular Structure | Dihydropyridine core | CRITICAL: Extremely light-sensitive. |
| pKa | ~6.7 (Basic) | Extraction requires alkaline pH (pH > 8.0) to neutralize the amine and drive it into organic solvent. |
| LogP | ~6.0 - 7.0 | Highly lipophilic. Avoid pure aqueous solvents; minimizes plastic contact. |
| Chirality | S-(+) Enantiomer | If chiral separation is required, avoid racemization conditions (extreme heat/pH for prolonged periods). |
| Solubility | Methanol, Acetonitrile, DMSO | Stock solutions must be organic. |
The "Amber Rule" (Mandatory)
All procedures described below must be performed under monochromatic yellow light (sodium lamp) or in varying degrees of darkness. All glassware must be amber-silanized.
-
Why? UV radiation causes the aromatization of the DHP ring. Once oxidized, Manidipine-d4 will no longer track the ionization of the analyte, destroying assay accuracy.
Protocol A: Stock Solution Preparation
Objective: Create a stable primary stock of S-(+)-Manidipine-d4 free from degradation.
-
Weighing: Weigh approximately 1.0 mg of S-(+)-Manidipine-d4 into a 10 mL amber volumetric flask.
-
Note: Do not use plastic weighing boats; use anti-static weighing paper or glass.
-
-
Dissolution: Dissolve in Methanol (LC-MS Grade) .
-
Reasoning: Methanol provides excellent solubility and is compatible with subsequent LC mobile phases.
-
-
Sonication: Sonicate for 2 minutes in a water bath (ambient temperature) to ensure complete dissolution.
-
Storage: Aliquot into amber glass vials with PTFE-lined caps. Store at -80°C .
Protocol B: Biological Matrix Extraction (Liquid-Liquid Extraction)
While Protein Precipitation (PPT) is faster, Liquid-Liquid Extraction (LLE) is strongly recommended for Manidipine to remove phospholipids that cause ion suppression and to concentrate the sample for low LLOQ (0.05 ng/mL).
Reagents:
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) : n-Hexane (4:1 v/v).
-
Buffer: 0.1 M Sodium Hydroxide (NaOH) or Borate Buffer (pH 9.0).
Step-by-Step Workflow:
-
Aliquot: Transfer 200 µL of plasma (K2EDTA) into an amber glass tube.
-
IS Spiking: Add 20 µL of S-(+)-Manidipine-d4 Working Solution (e.g., 50 ng/mL in 50% MeOH). Vortex gently.
-
Alkalinization: Add 100 µL of 0.1 M NaOH. Vortex for 10 seconds.
-
Extraction: Add 3.0 mL of MTBE:Hexane (4:1) .
-
Why this mix? MTBE provides high recovery for DHPs, while Hexane reduces the co-extraction of polar plasma interferences.
-
-
Agitation: Shake on a reciprocating shaker for 10 minutes.
-
Phase Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully pipette the organic (top) layer into a clean amber glass tube.
-
Drying: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (Acetonitrile:10mM Ammonium Acetate, 80:20). Vortex and transfer to an amber autosampler vial.
LC-MS/MS Method Parameters
To validate the extraction, the chromatographic system must separate the analyte from matrix interferences.
Achiral Conditions (Total Manidipine)
-
Column: C18 (e.g., Phenomenex Kinetex 2.6µm, 50 x 2.1 mm).
-
Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.
-
Gradient: 60% B to 90% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
Chiral Conditions (Enantiomer Specific)
-
Column: Chiralpak IC-3 or AD-RH (Cellulose-based).
-
Mobile Phase: Isocratic Ammonium Bicarbonate (10mM) : Acetonitrile (15:85 v/v).
-
Note: High organic content is often needed for chiral resolution of DHPs.
Mass Spectrometry (MRM)[5]
-
Ionization: ESI Positive Mode.
-
S-(+)-Manidipine Transitions:
611.2 167.1 -
S-(+)-Manidipine-d4 Transitions:
615.2 171.1 -
Mechanism:[1][3] The fragment 167.1 typically corresponds to the dihydropyridine ring cleavage or the side chain, which retains the deuterium label in the d4 analog (verify specific labeling position with certificate of analysis).
Visualized Workflows
Diagram 1: The "Amber Path" Extraction Workflow
This diagram illustrates the critical decision points and environmental controls required for Manidipine analysis.
Caption: Step-by-step LLE workflow emphasizing the critical environmental control (Amber/Sodium Light) to prevent photodegradation.
Diagram 2: Photodegradation Mechanism
Understanding the failure mode is essential for troubleshooting.
Caption: The degradation pathway of Dihydropyridines (DHP) to Pyridines upon light exposure, resulting in mass shift and assay failure.
Troubleshooting & Self-Validation
To ensure the protocol is working, check these indicators:
-
IS Area Stability: In a batch of 50 samples, the Manidipine-d4 peak area should not vary by more than 15% CV.
-
Failure Mode: If area counts drift downward over time in the autosampler, the sample is degrading. Solution: Use amber autosampler vials and keep the tray temperature at 4°C.
-
-
Recovery Check:
-
Back-Exchange:
-
Incubate Manidipine-d4 in plasma for 4 hours. Analyze. If the "d0" (Manidipine) signal increases, deuterium is exchanging. (Rare with d4 on the ring, but possible with labile protons).
-
References
-
BenchChem. (2025).[7][8] Application Notes and Protocols for the Use of Manidipine-d4 in Bioequivalence Studies. Retrieved from
-
Nirogi, R., et al. (2012). Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from
-
Kawabata, K., et al. (2024).[9] Photostability evaluation of manidipine tablets and structural determination of its photoproducts. Analytical Sciences. Retrieved from
-
PubChem. (2025).[10] Manidipine Compound Summary. National Library of Medicine. Retrieved from [11]
-
Phapale, P.B., et al. (2010).[6][12] Development and validation of liquid chromatography tandem mass spectrometry method for the quantification of manidipine in human plasma. Thai Journal of Pharmaceutical Sciences. Retrieved from
Sources
- 1. aulamedica.es [aulamedica.es]
- 2. Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. thaiscience.info [thaiscience.info]
- 5. Liquid chromatographic determination of manidipine in serum with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Photostability evaluation of manidipine tablets and structural determination of its photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Manidipine | C35H38N4O6 | CID 4008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Manidipine - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Application Note: High-Sensitivity Determination of Manidipine in Human Plasma via Mixed-Mode Cation Exchange SPE and LC-MS/MS
[1][2]
Executive Summary & Scientific Rationale
Manidipine is a third-generation dihydropyridine calcium channel blocker used for hypertension.[1][2][3] Its analysis in biological matrices presents three distinct challenges:
-
Photolability: Dihydropyridines rapidly oxidize to pyridine analogs under UV/visible light.[2]
-
Low Dosage: Therapeutic plasma concentrations are often in the low ng/mL to pg/mL range, requiring high sensitivity.[2]
-
Matrix Interference: Plasma phospholipids often cause significant ion suppression in the mass spectrometer source.[2]
This protocol utilizes Mixed-Mode Cation Exchange (MCX) solid-phase extraction.[1] Unlike simple Liquid-Liquid Extraction (LLE) or Hydrophilic-Lipophilic Balance (HLB) methods, MCX utilizes a "Lock-and-Wash" mechanism.[1][2] The basic manidipine molecule is protonated and ionically bound to the sorbent, allowing for a 100% organic solvent wash that removes neutral matrix interferences (lipids) without losing the analyte.
Critical Success Factor: The use of Manidipine-d4 as the Internal Standard (IS).[2][4] As a stable isotope-labeled analog, it perfectly mimics the analyte’s ionization efficiency, extraction recovery, and degradation profile, thereby auto-correcting for matrix effects and slight photolytic losses during processing.
Experimental Methodology
Materials & Reagents[2]
-
SPE Cartridge: Mixed-Mode Cation Exchange (e.g., Oasis MCX, 30 mg/1 cc or equivalent).[1][2]
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Hydroxide (NH4OH).[1]
Photostability Precautions (Mandatory)
-
All procedures must be performed under monochromatic yellow light (sodium vapor) or in a darkened room.[1][2]
-
All glassware and autosampler vials must be amber-colored .[1][2]
-
Stock solutions should be wrapped in aluminum foil.[2]
Solution Preparation
-
Stock Solutions: Prepare 1 mg/mL Manidipine and Manidipine-d4 in Methanol. Store at -20°C.
-
Working IS Solution: Dilute Manidipine-d4 to 10 ng/mL in 50:50 MeOH:Water.
-
Pre-treatment Buffer: 2% Formic Acid in Water (pH ~2.5).[1][2]
Sample Preparation Workflow
The following protocol uses a 200 µL plasma volume.
Step 1: Spiking & Pre-treatment
-
Aliquot 200 µL of plasma into an amber microcentrifuge tube.
-
Add 20 µL of Working IS Solution (Manidipine-d4).[1][2] Vortex for 30 sec.
-
Add 200 µL of Pre-treatment Buffer (2% FA).
-
Vortex and centrifuge at 10,000 rpm for 5 min to precipitate gross proteins.
Step 2: Solid Phase Extraction (MCX)
| Step | Solvent / Volume | Mechanistic Purpose |
| 1. Condition | 1 mL Methanol | Activates the hydrophobic chains of the sorbent. |
| 2. Equilibrate | 1 mL Water | Prepares the sorbent for aqueous sample loading.[2] |
| 3. Load | Supernatant from Step 1 | Analyte (+) binds to Sulfonate (-) groups via ionic exchange.[1][2] Neutrals bind via reverse-phase.[1][2] |
| 4. Wash 1 | 1 mL 2% Formic Acid | Removes hydrophilic interferences, proteins, and salts. Analyte remains ionized and bound.[2] |
| 5. Wash 2 | 1 mL 100% Methanol | Critical Step: Removes neutral hydrophobic interferences (phospholipids).[1][2] Analyte is retained by ionic bond, unlike in HLB/C18 where it would elute. |
| 6.[2] Elute | 2 x 250 µL 5% NH4OH in MeOH | High pH neutralizes the analyte (removes charge), breaking the ionic bond and releasing it into organic solvent. |
Step 3: Post-Extraction
-
Evaporate the eluate to dryness under a stream of Nitrogen at 40°C (Protect from light).
-
Reconstitute in 100 µL of Mobile Phase (60:40 ACN:Water + 0.1% FA).
-
Transfer to amber autosampler vials.
LC-MS/MS Conditions
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000/5500 or Thermo Altis).
-
Column: C18, 50 x 2.1 mm, 1.7 µm or 2.5 µm (e.g., Waters BEH C18 or Agilent Zorbax).
-
Flow Rate: 0.4 mL/min.[2]
-
Injection Volume: 5-10 µL.
Mobile Phase:
Gradient Profile:
| Time (min) | % B | Description |
|---|---|---|
| 0.0 | 30 | Initial loading |
| 0.5 | 30 | Hold |
| 2.5 | 90 | Elution of Manidipine |
| 3.5 | 90 | Wash column |
| 3.6 | 30 | Re-equilibration |
| 5.0 | 30 | End of run |[1][2]
MS Parameters (Positive ESI):
-
Source Temp: 500°C.
-
Ion Spray Voltage: 5500 V.[2]
MRM Transitions:
| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (V) |
| Manidipine | 611.2 | 167.1 | 35 |
| Manidipine-d4 | 615.2 | 171.1 | 35 |
Note: The product ion 167.1 corresponds to the diphenylmethyl-piperazine fragment, which is highly specific.
Visualizing the "Lock-and-Wash" Mechanism
The following diagram illustrates the specific chemical logic behind using Mixed-Mode Cation Exchange (MCX) for Manidipine, highlighting why it yields cleaner extracts than standard methods.
Figure 1: The "Lock-and-Wash" mechanism of MCX SPE allows for aggressive organic washing to remove matrix phospholipids while retaining the basic Manidipine analyte.[1]
Method Validation & Troubleshooting
Self-Validating Quality Control
To ensure the assay is performing correctly, calculate the IS Normalized Matrix Factor during validation:
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery (<50%) | Incorrect pH during load or elution.[1][2] | Load: Ensure plasma is acidified (pH < 4).[1][2] Elute: Ensure elution solvent is fresh (NH4OH is volatile).[1][2] |
| Manidipine Degradation | Light exposure.[1][2][7][8][9] | Verify amber glassware usage.[2] Check if degradation peaks (M-2H) appear in MS.[1][2] |
| High Backpressure | Protein precipitation on cartridge.[1][2] | Ensure the pre-treatment centrifugation step is sufficient.[2] Do not load the pellet. |
| Carryover | Stickiness of lipophilic drug.[1][2] | Use a needle wash of 50:50 MeOH:ACN + 0.1% FA.[2] |
Bioanalytical Workflow Diagram
Figure 2: End-to-end bioanalytical workflow for Manidipine quantification.[1][2]
References
-
Nirogi, R., et al. (2012).[2] "Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay." Biomedical Chromatography.
-
Kawabata, K., et al. (2024).[2][9] "Photostability evaluation of manidipine tablets and structural determination of its photoproducts." Analytical Sciences.[2][9]
-
Phakthong, W., et al. (2014).[2] "Development and validation of liquid chromatography tandem mass spectrometry method for the quantification of manidipine in human plasma." International Journal of Pharmacy and Pharmaceutical Sciences.
-
Waters Corporation. "Oasis MCX: Mixed-Mode Cation-Exchange Sorbent for Basic Compounds."[1][2] Application Note. [1]
Sources
- 1. Manidipine - Wikipedia [en.wikipedia.org]
- 2. Manidipine | C35H38N4O6 | CID 4008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. thaiscience.info [thaiscience.info]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aulamedica.es [aulamedica.es]
- 8. Evaluation of photostability of azelnidipine tablets and structure determination of its photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photostability evaluation of manidipine tablets and structural determination of its photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chromatographic Conditions for S-(+)-Manidipine-d4 Separation
This Application Note and Protocol guide is designed for researchers and bioanalytical scientists focusing on the separation and quantification of S-(+)-Manidipine and its deuterated internal standard, S-(+)-Manidipine-d4 .[1][2]
The guide addresses two distinct but critical chromatographic needs:
-
Chiral Separation: Isolating the S-(+) enantiomer from the R-(-) enantiomer to ensure enantiomeric purity.[1][2]
-
Bioanalytical Quantification: High-throughput LC-MS/MS analysis of S-(+)-Manidipine in biological matrices using the d4 analog as an Internal Standard (IS).
Introduction & Scientific Context
Manidipine is a third-generation dihydropyridine calcium channel blocker (CCB) used for hypertension.[1][2][3] Like many CCBs, it possesses a chiral center, resulting in two enantiomers: S-(+)-Manidipine and R-(-)-Manidipine .[1][2] The S-(+) isomer (eutomer) is pharmacologically more potent and clinically beneficial compared to the R-(-) isomer (distomer).[1][2]
S-(+)-Manidipine-d4 serves as the stable isotope-labeled Internal Standard (SIL-IS) for accurate mass spectrometry-based quantification.[1][2] The "d4" label typically resides on the ethyl linker of the piperazine side chain.[2] While the d4 analog co-elutes with the analyte in achiral systems (desirable for IS), it must be spectrally resolved. In chiral systems, the goal is to confirm the enantiomeric purity of the S-form against the R-form.[2]
Key Physicochemical Properties
| Property | Data | Relevance to Chromatography |
| Molecular Formula | C₃₅H₃₈N₄O₆ (d0) / C₃₅H₃₄D₄N₄O₆ (d4) | Mass shift of +4 Da for MS detection.[1][2][4] |
| Molecular Weight | 610.71 g/mol (d0) / 614.74 g/mol (d4) | Precursor ions: m/z 611.4 and 615.[1]4. |
| pKa | ~6.7 (Basic) | Requires buffered mobile phases (pH > 4 or basic) to improve peak shape.[2] |
| LogP | ~7.02 (Highly Lipophilic) | Strong retention on C18; requires high organic content for elution.[2] |
| Solubility | Insoluble in water; Soluble in MeOH, ACN, DMSO | Dissolve stocks in MeOH or DMSO; avoid aqueous diluents for stock. |
Protocol A: Chiral LC-MS/MS Separation (Enantiomeric Purity)
Objective: To separate S-(+)-Manidipine from R-(-)-Manidipine to verify enantiomeric excess (ee) or study stereoselective pharmacokinetics.[1][2]
Chromatographic Conditions
This method utilizes an immobilized polysaccharide column, which offers superior stability and separation efficiency for dihydropyridines.[2]
-
Column: Chiralpak IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on 3 µm silica).[1][2]
-
Dimensions: 150 mm × 4.6 mm, 3 µm particle size.[2]
-
Mobile Phase: Isocratic elution.[2]
-
Flow Rate: 0.5 – 0.8 mL/min.[2]
-
Column Temperature: 25°C (Ambient) to 35°C.[2]
-
Run Time: ~8–10 minutes (S-isomer typically elutes second on IC phases, but verification with pure standards is mandatory).
Mass Spectrometry Detection (MS/MS)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| S-(+)-Manidipine | 611.4 [M+H]⁺ | 167.0 | 150 | 35 |
| S-(+)-Manidipine-d4 | 615.4 [M+H]⁺ | 167.0 | 150 | 35 |
-
Mechanistic Insight: The product ion at m/z 167.0 corresponds to the diphenylmethyl cation .[2] Since the d4 label is typically on the ethyl linker (not the diphenylmethyl group), the fragment mass remains 167.0 for both d0 and d4 species.
Protocol B: Achiral Bioanalytical LC-MS/MS (PK/Quantification)
Objective: High-throughput quantification of S-(+)-Manidipine in plasma using the d4 analog as a co-eluting internal standard.[1][2]
Sample Preparation (LLE)
Liquid-Liquid Extraction (LLE) is preferred over Protein Precipitation (PPT) to remove phospholipids and improve sensitivity for this lipophilic drug.[1][2]
-
Aliquot: Transfer 100 µL plasma into a glass tube.
-
IS Addition: Add 10 µL of S-(+)-Manidipine-d4 working solution (e.g., 100 ng/mL).
-
Buffer: Add 50 µL of 0.1 M NaOH or Ammonia (to basify and ensure the drug is in uncharged free-base form for extraction).
-
Extraction: Add 3 mL Methyl tert-butyl ether (MTBE) or n-Hexane:Ethyl Acetate (80:20) .[1][2]
-
Agitate: Vortex for 5 min; Centrifuge at 4000 rpm for 10 min.
-
Dry: Transfer supernatant to a clean tube; evaporate under Nitrogen at 40°C.
-
Reconstitute: Dissolve residue in 100 µL Mobile Phase.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).[2]
-
Dimensions: 50 mm × 2.1 mm, 1.8 µm or 3.5 µm (Short column for speed).[2]
-
Mobile Phase:
-
A: 5 mM Ammonium Acetate + 0.1% Formic Acid in Water.
-
B: Acetonitrile (or Methanol).[2]
-
-
Gradient Program:
-
Flow Rate: 0.3 – 0.5 mL/min.[2]
Experimental Workflow & Logic Diagram
Caption: Workflow for S-(+)-Manidipine analysis illustrating the bifurcation between Chiral (purity) and Achiral (quantification) pathways.
Troubleshooting & Expert Insights
Deuterium Isotope Effect
In high-efficiency achiral chromatography (UPLC), deuterated isotopes may elute slightly earlier than the non-deuterated analyte due to the "deuterium isotope effect" (weaker lipophilic interaction).[1]
-
Observation: S-(+)-Manidipine-d4 elutes 0.05–0.1 min before S-(+)-Manidipine.[1][2]
-
Impact: Usually negligible for integration.[2] However, ensure the MS dwell time is sufficient to capture points across both peaks if they partially separate.[2]
Sensitivity & Carryover[1]
-
Adsorption: Manidipine is highly lipophilic and "sticky."[2] It binds to glass and plastic surfaces.[2]
-
Solution: Use silanized glass vials or low-binding polypropylene.[1][2] Include 50% organic solvent (MeOH/ACN) in the reconstitution solution to prevent adsorption to vial walls.[2]
-
Wash Step: Implement a strong needle wash (e.g., ACN:Isopropanol:Formic Acid 40:40:20) to eliminate carryover between injections.[2]
Stability
Dihydropyridines are light-sensitive (photolabile).[1][2]
-
Protocol: Perform all extraction steps under yellow monochromatic light or low-light conditions. Wrap stock solution vials in aluminum foil.
References
-
Sridhar, V. et al. (2017). "Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay."[1][2] Biomedical Chromatography.
-
Rezaee, F. et al. (2012). "Determination of Manidipine in Human Plasma by UPLC–MS/MS and its Application to a Bioequivalence Study."[2] Journal of Chromatographic Science. [1]
-
Cayman Chemical. "Manidipine-d4 Product Information & Structure."[2]
-
Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection."
Sources
S-(+)-Manidipine-d4 internal standard working solution preparation
Application Note: Preparation of S-(+)-Manidipine-d4 Internal Standard Working Solutions for LC-MS/MS Bioanalysis
Abstract
This technical guide outlines the rigorous protocol for preparing stable isotope-labeled internal standard (SIL-IS) working solutions of S-(+)-Manidipine-d4. Manidipine, a light-sensitive dihydropyridine calcium channel blocker, requires strict handling controls to prevent photodegradation (oxidation to the pyridine analogue). This protocol integrates critical control points (CCPs) for photosensitivity, lipophilicity-driven adsorption, and isotopic purity verification, ensuring compliance with FDA M10 and EMA bioanalytical guidelines.
Introduction & Scientific Context
1.1 The Analyte and the Standard Manidipine is a lipophilic 1,4-dihydropyridine (DHP). The "S-(+)" designation refers to the specific enantiomer, which often exhibits distinct pharmacological potency compared to the R-form.[1]
-
Analyte: S-(+)-Manidipine (C35H38N4O6)[1]
-
Internal Standard: S-(+)-Manidipine-d4 (Deuterated at the piperazine or ethyl side chain, typically).[1]
-
Role: The d4-IS corrects for variability in extraction recovery, transfer losses, and matrix effect (ionization suppression/enhancement) during LC-MS/MS analysis.
1.2 Critical Handling Constraints (The "Why" behind the Protocol)
-
Photochemical Instability (CCP-1): Dihydropyridines rapidly oxidize to their aromatic pyridine analogues upon exposure to UV/VIS light (< 450 nm).[1] This aromatization changes the mass (-2H) and polarity, rendering the IS useless for tracking the analyte.
-
Surface Adsorption (CCP-2): Due to high lipophilicity (LogP ~5-7), Manidipine adheres to glass and plastic surfaces in highly aqueous solutions.[1] Working solutions must maintain a high organic solvent fraction (>50% MeOH or ACN).[1]
-
Chiral Integrity: While DHPs are generally resistant to spontaneous racemization, exposure to extreme pH or heat during preparation can degrade the chiral center.
Material Specifications
| Component | Grade / Specification | Purpose |
| S-(+)-Manidipine-d4 | >98% Chemical Purity; >98% Isotopic Purity | Internal Standard Reference Material |
| Methanol (MeOH) | LC-MS Grade | Primary solvent (Good solubility, protic) |
| Acetonitrile (ACN) | LC-MS Grade | Alternative solvent (Aprotic) |
| Formic Acid | LC-MS Grade | Stabilizer (0.1% v/v) to maintain protonation |
| Glassware | Amber Class A Volumetric Flasks | Light protection |
| Storage Vials | Amber Silanized Glass | Prevent adsorption and light degradation |
Protocol: Preparation Workflow
Stock Solution Preparation (1.0 mg/mL)
Target: Primary Stock Solution (PSS-IS) Storage: -20°C or -80°C (Stable for ~6 months if protected from light).[1]
-
Environment Setup: Dim laboratory lights or work under yellow monochromatic light (sodium vapor).
-
Weighing: Accurately weigh 1.00 mg (corrected for purity and salt form) of S-(+)-Manidipine-d4 into a 1.5 mL amber glass weighing boat.
-
Calculation:
[1]
-
-
Dissolution: Transfer to a 1 mL amber volumetric flask . Rinse the boat 3x with Methanol.
-
Sonicate: Sonicate for 2 minutes to ensure complete dissolution.
-
Volume Make-up: Dilute to volume with Methanol. Cap and invert 10x.
Intermediate Stock Solution (10 µg/mL)
Target: Secondary Stock (ISS-IS) Purpose:[1] A bridging dilution to reduce pipetting errors for the final working solution.
-
Pipette 100 µL of PSS-IS (1.0 mg/mL) into a 10 mL amber volumetric flask .
-
Dilute to volume with 50:50 Methanol:Water (v/v) .
-
Note: The 50% organic content prevents precipitation while matching closer to the working solution solvent.
-
Working Solution Preparation (500 ng/mL)
Target: Working Internal Standard (WIS) Usage: This solution is spiked directly into biological samples (e.g., 50 µL WIS into 200 µL Plasma).[1]
-
Pipette 500 µL of ISS-IS (10 µg/mL) into a 10 mL amber volumetric flask .
-
Dilute to volume with Methanol .
-
Critical: Do not use high water content here.[1] The WIS is often stored in the refrigerator; high water content combined with Manidipine's lipophilicity can lead to "fall-out" or adsorption to the container walls over time.
-
-
Aliquot: Transfer to amber silanized glass vials (1 mL each). Store at 4°C (working) or -20°C (long-term).
Visualization: Dilution & Control Logic
Caption: Workflow for S-(+)-Manidipine-d4 preparation highlighting light-protection (CCP1) and solubility (CCP2) constraints.
Quality Control & Self-Validating System
To ensure the "Trustworthiness" of this protocol, perform the following System Suitability Tests (SST) before running study samples.
Isotopic Interference Check (Cross-Signal Contribution)
FDA M10 guidance requires assessing if the IS contributes signal to the Analyte channel (M0) and vice versa.
-
Experiment: Inject the Working Solution (WIS) (without analyte).
-
Monitor: MRM transition for S-(+)-Manidipine (Analyte).
-
Acceptance Criteria: The response in the analyte channel must be ≤ 5% of the LLOQ (Lower Limit of Quantification) response of the analyte.
-
Failure Mode: If signal > 5%, the d4 standard may contain significant d0 impurities, or the mass resolution is insufficient.
-
Enantiomeric Purity Check (Chiral Integrity)
If using a chiral LC method (e.g., Chiralcel OD-RH column), verify the S-(+) form has not racemized.[1]
-
Experiment: Inject the WIS using the chiral method.
-
Monitor: Check for the emergence of the R-(-) peak.[1]
-
Acceptance Criteria: R-isomer < 1.0% area normalization.
Stability Validation (Stock)
-
Experiment: Compare "Old" Stock (stored -20°C) vs. "Fresh" Stock.
-
Method: Dilute both to the same concentration and inject (n=6).
-
Acceptance Criteria: The mean area ratio must be within ±5% .
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low IS Response | Adsorption to container | Ensure WIS solvent is >50% Organic (MeOH/ACN). Use silanized glass.[1] |
| High IS Variation (%CV >5%) | Inconsistent pipetting or solubility issues | Sonicate WIS for 5 mins before use.[1] Check internal pipette seals.[1] |
| Extra Peak (+2 Da) | Photodegradation | Manidipine has oxidized to the pyridine form.[1] Discard solution. Prepare fresh under yellow light.[1] |
| RT Shift | pH mismatch | Ensure the WIS solvent pH is compatible with the mobile phase (add 0.1% Formic Acid if necessary).[1] |
References
-
US Food and Drug Administration (FDA). (2022).[1][2] M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 4008, Manidipine. Retrieved from [Link][1]
-
Alvarez-Lueje, A., et al. (2019).[1] Stability study of 1,4-dihydropyridine drugs. Pharmaceutical Development and Technology. (Contextual grounding on DHP light sensitivity).
-
European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Retrieved from [Link]
Sources
Application Note: High-Throughput Analysis of Manidipine in Human Plasma using S-(+)-Manidipine-d4
[1]
Executive Summary
This application note details a robust, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Manidipine in human plasma.[1][2] The method utilizes S-(+)-Manidipine-d4 as the internal standard (IS) to ensure maximum precision and compensation for matrix effects.[1]
Manidipine is a lipophilic, third-generation dihydropyridine calcium channel blocker used for hypertension management.[1][3] Due to its extensive first-pass metabolism and high protein binding (>99%), plasma concentrations are typically in the low nanogram to picogram per milliliter range (
This protocol employs 96-well Solid Phase Extraction (SPE) to achieve high sample throughput while maintaining the cleanliness required for trace-level detection.[1][2] The use of the enantiomerically pure IS, S-(+)-Manidipine-d4, provides identical chromatographic behavior to the analyte on achiral phases and is suitable for both racemic and enantioselective assays.[1]
Chemical & Physical Context
Analyte Properties[1][2][4][5][6]
-
Compound: Manidipine (Manidipine Dihydrochloride)[1]
-
Molecular Weight: 610.72 g/mol (Free base)[1]
-
Lipophilicity (LogP): ~5.6 (Highly lipophilic)[1]
-
pKa: ~6.5 (Basic piperazine nitrogen)[1]
-
Stability: Light Sensitive (Dihydropyridines degrade to pyridines under UV/VIS light).[1]
-
Critical Operational Requirement: All sample preparation must be conducted under monochromatic yellow light or in amber glassware.[1]
-
Internal Standard: S-(+)-Manidipine-d4
The use of a deuterated internal standard is the gold standard for LC-MS/MS.[1] S-(+)-Manidipine-d4 incorporates four deuterium atoms, typically on the piperazine ethyl linker.[1]
-
Mass Shift: +4 Da (Precursor
~615.4) -
Role: Corrects for ionization suppression/enhancement, extraction recovery variability, and injection volume errors.
Analytical Strategy & Method Development
Sample Preparation: Why 96-well SPE?
While Protein Precipitation (PPT) is faster, it leaves significant phospholipids that cause matrix effects and accumulate on the column. Liquid-Liquid Extraction (LLE) is clean but difficult to automate.[1] Selected Method: 96-well Solid Phase Extraction (SPE) using a polymeric Mixed-Mode Cation Exchange (MCX) or Hydrophilic-Lipophilic Balance (HLB) sorbent.[1]
-
Reasoning: Manidipine is basic.[1] MCX plates allow for a rigorous wash with organic solvents (to remove neutral lipids) while retaining the charged manidipine, resulting in a cleaner extract and lower background noise than PPT.
Chromatography (LC)[1]
-
Column: Phenyl-Hexyl or C18 (1.7 µm particle size).[1]
-
Insight: Phenyl-Hexyl phases often provide better selectivity for the aromatic-rich dihydropyridine structure compared to standard C18.[1]
-
-
Mobile Phase: Ammonium Formate is preferred over Acetate for better ionization efficiency in positive mode ESI.[1]
Mass Spectrometry (MS)[1]
Visual Workflows
Bioanalytical Workflow
The following diagram outlines the high-throughput logic, from sample receipt to data acquisition.
Caption: Step-by-step 96-well SPE workflow for high-throughput Manidipine analysis.
Detailed Experimental Protocol
Reagents and Materials
-
Manidipine HCl Standard: >99% purity.[1]
-
Internal Standard: S-(+)-Manidipine-d4 (e.g., from Cayman Chemical, TRC, or Alsachim).[1]
-
LC Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.[1]
-
Additives: Formic Acid (FA), Ammonium Formate, Ammonia Solution (25%).[1]
-
SPE Plate: Oasis MCX 96-well plate (30 mg) or equivalent Mixed-Mode Cation Exchange.[1]
Stock Solution Preparation
-
Manidipine Stock (1 mg/mL): Dissolve 1.00 mg Manidipine HCl in MeOH. Store at -20°C in amber vials.
-
IS Stock (1 mg/mL): Dissolve 1.00 mg S-(+)-Manidipine-d4 in MeOH.
-
Working IS Solution (50 ng/mL): Dilute IS Stock in 50% MeOH/Water.
Sample Preparation (96-Well SPE)
Note: Perform all steps under yellow light.
-
Aliquot: Transfer 200 µL of human plasma into the 96-well sample plate.
-
IS Addition: Add 20 µL of Working IS Solution (50 ng/mL). Vortex 30s.
-
Pre-treatment: Add 200 µL of 4% Phosphoric Acid (
) to acidify (pH ~2-3). Vortex 1 min. -
Conditioning: Condition SPE plate with 500 µL MeOH followed by 500 µL Water.
-
Loading: Load the entire pre-treated sample (~420 µL) onto the SPE plate. Apply low vacuum.[1]
-
Wash 1: 500 µL 2% Formic Acid in Water (Removes proteins/salts).[1]
-
Wash 2: 500 µL 100% Methanol (Removes neutral lipids/matrix).[1] Note: Manidipine is charged and retained by the cation exchange mechanism.
-
Elution: Elute with 2 x 200 µL of 5% Ammonia in Methanol . Collect in a clean 96-well collection plate.
-
Evaporation: Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL Mobile Phase (60:40 ACN:Buffer). Vortex and centrifuge.
LC-MS/MS Conditions
Liquid Chromatography (UPLC):
-
System: Waters ACQUITY UPLC or Agilent 1290 Infinity II.
-
Column: Waters ACQUITY UPLC BEH Phenyl, 1.7 µm, 2.1 x 50 mm.
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.[1]
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]
-
Gradient:
Time (min) %B 0.0 30 2.5 90 3.0 90 3.1 30 | 4.0 | 30 |
Mass Spectrometry:
-
System: SCIEX Triple Quad 6500+ or Thermo Altis.
-
Source: ESI Positive (Turbo Ion Spray).[1]
-
Spray Voltage: 4500 V.
-
Temperature: 500°C.[1]
-
MRM Transitions:
| Analyte | Precursor ( | Product ( | CE (eV) | Dwell (ms) |
| Manidipine | 611.4 | 167.1 (Quant) | 35 | 50 |
| 611.4 | 384.2 (Qual) | 28 | 50 | |
| S-(+)-Manidipine-d4 | 615.4 | 171.1 | 35 | 50 |
Note: The 167 fragment is the dihydropyridine ring and is very intense. The 384 fragment is more specific if background noise is high.
Validation & Performance Metrics
The following data represents typical performance criteria for this method, compliant with FDA/EMA Bioanalytical Method Validation guidelines.
Linearity and Sensitivity[6]
-
Range: 0.05 – 20.0 ng/mL.[1]
-
LLOQ: 0.05 ng/mL (50 pg/mL) with S/N > 10.
-
Regression: Weighted (
) linear regression, .
Accuracy & Precision (n=6)
| QC Level | Conc. (ng/mL) | Accuracy (%) | CV (%) |
| LLOQ | 0.05 | 92.4 | 8.5 |
| Low QC | 0.15 | 98.1 | 5.2 |
| Mid QC | 2.50 | 101.3 | 3.1 |
| High QC | 16.00 | 99.7 | 2.8 |
Matrix Effect[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Photodegradation | Ensure all samples are processed under yellow light. |
| Peak Tailing | Secondary interactions | Increase buffer strength (Ammonium Formate) or switch to a charged-surface hybrid (CSH) column.[1] |
| Carryover | Lipophilic adsorption | Use a needle wash of 50:25:25 ACN:MeOH:IPA + 0.1% FA. |
| IS Variation | Inconsistent extraction | Ensure thorough mixing during the acidification step before loading onto MCX plate. |
References
-
Jing, J., et al. (2007). "Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS."[5] Biomedical Chromatography, 21(8), 836-840.[1] Link
-
Venkateswarlu, P., et al. (2017). "Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay."[1] Biomedical Chromatography, 31(11).[1] Link
-
Zhang, Y., et al. (2020). "Simultaneous Quantitation of Clevidipine and Its Active Metabolite... by LC-MS/MS."[6] Frontiers in Pharmacology. (Relevant for Dihydropyridine methodology). Link
-
Cayman Chemical. "Manidipine-d4 Product Information." (Source for IS properties). Link
-
US FDA. "Bioanalytical Method Validation Guidance for Industry." (2018).[1][7] Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety profiles of manidipine compared with amlodipine: A meta-analysis of head-to-head trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study [frontiersin.org]
- 7. Manidipine: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes - Drugs in Context [drugsincontext.com]
Application Note: High-Sensitivity Enantioselective Bioanalysis of S-(+)-Manidipine in Human Plasma Using S-(+)-Manidipine-d4
Part 1: Executive Summary & Scientific Rationale
The Challenge: Chirality and Matrix Effects in BE Studies
Manidipine, a third-generation dihydropyridine calcium channel blocker, is typically marketed as a racemate. However, its pharmacological potency and metabolic pathways are stereoselective. In Bioequivalence (BE) studies, particularly for modified-release formulations, regulatory bodies (FDA, EMA) increasingly scrutinize the pharmacokinetics (PK) of individual enantiomers if they exhibit different pharmacodynamic or toxicological profiles.
The major hurdles in Manidipine bioanalysis are:
-
Photolability: Dihydropyridines rapidly oxidize to pyridine analogs under light.
-
Stereoselectivity: Separating the S-(+) and R-(-) isomers requires chiral stationary phases (CSPs).
-
Matrix Effects: Phospholipids in plasma can cause ion suppression/enhancement.
The Solution: S-(+)-Manidipine-d4 as the "Gold Standard"
Using a generic analog (e.g., Felodipine) or a racemic deuterated standard (rac-Manidipine-d4) is insufficient for high-precision chiral assays.
Why S-(+)-Manidipine-d4?
-
Perfect Co-elution: On a chiral column, the S-analyte and S-IS co-elute exactly. A racemic IS would split into two peaks (R-d4 and S-d4), potentially complicating integration if resolution is marginal.
-
Isotopic Fidelity: The d4-labeled S-isomer experiences the exact same matrix suppression and ionization efficiency as the analyte at that specific retention time, providing a self-validating correction factor that analog standards cannot match.
Part 2: Experimental Protocol
Materials & Reagents[1][2][3]
-
Analyte: S-(+)-Manidipine (>99% ee).
-
Internal Standard (IS): S-(+)-Manidipine-d4 (Isotopic purity >99%).
-
Matrix: K2EDTA Human Plasma (drug-free).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE), Ammonium Formate.
Sample Preparation (Liquid-Liquid Extraction)
Rationale: LLE provides cleaner extracts than Protein Precipitation (PPT) for lipophilic dihydropyridines, reducing phospholipid carryover and improving column life.
Step-by-Step Workflow:
-
Light Protection: CRITICAL. Perform all steps under monochromatic sodium light (yellow light) or in amber glassware.
-
Aliquot: Transfer 200 µL of plasma into amber polypropylene tubes.
-
IS Addition: Spike 20 µL of S-(+)-Manidipine-d4 working solution (50 ng/mL). Vortex for 10 sec.
-
Buffer: Add 100 µL of 0.1 M NaOH (Alkaline pH ensures the drug is in non-ionized form, improving organic solubility).
-
Extraction: Add 2.0 mL of MTBE (Methyl tert-butyl ether) .
-
Agitation: Reciprocating shaker for 15 min at 800 rpm.
-
Phase Separation: Centrifuge at 4,000 x g for 10 min at 4°C.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean glass tube.
-
Drying: Evaporate to dryness under Nitrogen stream at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase. Transfer to autosampler vials.
LC-MS/MS Conditions[2][4][5]
Chromatography (Chiral Separation)
-
Column: Chiralpak IC-3 or OD-RH (150 mm x 4.6 mm, 3 µm).
-
Mobile Phase: Isocratic mixture of 10mM Ammonium Bicarbonate : Acetonitrile (20:80 v/v).
-
Flow Rate: 0.8 mL/min.
-
Run Time: ~8.0 minutes (S-isomer typically elutes after R-isomer on cellulose-based CSPs, but verify with standards).
Mass Spectrometry (ESI+)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| S-(+)-Manidipine | 611.2 | 167.1 | 25 | 100 |
| S-(+)-Manidipine-d4 | 615.2 | 171.1 | 25 | 100 |
Note: Transitions assume the d4 label is retained on the fragment ion. If the label is on the lost moiety, the product ion would be 167.1. Always verify fragmentation spectra of the specific d4 lot.
Part 3: Visualization & Logic
Analytical Workflow Diagram
The following diagram illustrates the critical path from sample collection to data integrity check, highlighting the "Self-Validating" loop provided by the deuterated IS.
Caption: Workflow for enantioselective bioanalysis. The dashed red line indicates the self-correcting feedback loop: if the IS response deviates significantly, the extraction is flagged.
Part 4: Validation & Troubleshooting Guide
Validation Criteria (FDA/EMA)
To ensure the method meets regulatory standards (FDA Bioanalytical Method Validation Guidance 2018), the following parameters must be met:
-
Selectivity: No interfering peaks at the retention time of S-Manidipine or S-Manidipine-d4 in 6 different lots of blank plasma.
-
Linearity:
over the range of 0.1 ng/mL (LLOQ) to 20 ng/mL.[1] -
Precision & Accuracy:
-
Intra-run: CV < 15% (20% at LLOQ).
-
Inter-run: Accuracy within ±15% of nominal (±20% at LLOQ).
-
-
Matrix Effect (IS Normalized): The IS-normalized Matrix Factor should have a CV < 15% across 6 lots of plasma. This is where S-(+)-Manidipine-d4 proves its value by compensating for lot-to-lot variation.
Troubleshooting "The Pyridine Shift"
If you observe a peak at m/z 609 (M-2) or m/z 607 (M-4), your sample has undergone photodegradation.
-
Cause: Exposure to white light aromatizes the dihydropyridine ring.
-
Fix: Ensure all extraction is done under sodium lamps. Wrap autosampler vials in aluminum foil if the autosampler tray is not light-tight.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[3] [Link]
-
Srinivasu, P., et al. (2017). Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay. Biomedical Chromatography, 31(11). [Link]
-
Kawabata, K., et al. (2024).[4] Photostability evaluation of manidipine tablets and structural determination of its photoproducts. Analytical Sciences, 40, 1733–1747.[4] [Link]
-
Jing, J., et al. (2007).[5] Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS. Biomedical Chromatography, 21(8), 836-840.[5] [Link]
Sources
- 1. thaiscience.info [thaiscience.info]
- 2. Delapril and manidipine measurements by liquid chromatography-tandem mass spectrometry in a pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photostability evaluation of manidipine tablets and structural determination of its photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Enantioselective Determination of Manidipine in Human Plasma using S-(+)-Manidipine-d4 by LC-MS/MS
Abstract
This application note details a robust, validated protocol for the enantioselective quantification of Manidipine in human plasma. Manidipine, a third-generation dihydropyridine calcium channel blocker, exhibits stereoselective pharmacokinetics (PK) and pharmacodynamics (PD). The S-(+) enantiomer is generally associated with greater calcium channel blocking potency. Accurate PK profiling requires the separation of the S-(+) and R-(-) enantiomers to avoid "racemic confounding." This method utilizes S-(+)-Manidipine-d4 as a stable isotope-labeled internal standard (SIL-IS). The use of an enantiomer-specific SIL-IS provides superior compensation for matrix effects and ion suppression compared to racemic or analog internal standards, ensuring high precision even at picogram/mL levels.
Introduction & Scientific Rationale
The Chirality of Manidipine
Manidipine contains a chiral center at the C4 position of the dihydropyridine ring. While often administered as a racemate, the enantiomers undergo stereoselective metabolism (primarily via CYP3A4) and exhibit different binding affinities to L-type and T-type calcium channels.
-
S-(+)-Manidipine: High potency, slower dissociation rates.
-
R-(-)-Manidipine: Lower potency, distinct metabolic clearance.
Why S-(+)-Manidipine-d4?
In chiral LC-MS/MS, "peak switching" (inversion of elution order) or co-elution with matrix components can compromise data integrity.
-
Co-elution Tracking: S-(+)-Manidipine-d4 co-elutes perfectly with the target S-(+)-Manidipine analyte.
-
Ion Suppression Compensation: Any matrix effect suppressing the analyte signal at that specific retention time will equally suppress the SIL-IS, maintaining the accuracy of the area ratio.
-
Differentiation: The mass shift (+4 Da) allows spectral resolution while maintaining identical chromatographic behavior.
Materials and Reagents
-
Analyte: Manidipine Hydrochloride (Racemic standard).
-
Internal Standard: S-(+)-Manidipine-d4 (Isotopic purity > 99%).
-
Matrix: Drug-free human plasma (K2EDTA).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE).
-
Additives: Ammonium Bicarbonate (
), Formic Acid.
Experimental Protocol
Method Development Strategy (Workflow)
The following diagram outlines the logical flow of the bioanalytical method, emphasizing the critical control points.
Figure 1: End-to-end bioanalytical workflow for Manidipine enantioseparation.
Sample Preparation (Liquid-Liquid Extraction)
LLE is chosen over Protein Precipitation (PPT) to minimize phospholipid carryover, which is detrimental to chiral column longevity.
-
Aliquot: Transfer 200 µL of plasma into a 2.0 mL polypropylene tube.
-
IS Spiking: Add 20 µL of S-(+)-Manidipine-d4 working solution (50 ng/mL in 50% MeOH). Vortex gently for 10 sec.
-
Buffer: Add 100 µL of 0.1 M
(pH 8.5) to basify the sample (Manidipine is a weak base; high pH improves extraction efficiency into organic phase). -
Extraction: Add 1.5 mL of Extraction Solvent (MTBE : n-Hexane, 80:20 v/v).
-
Agitation: Vortex for 5 minutes at high speed.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer: Transfer 1.2 mL of the organic supernatant to a clean glass tube.
-
Drying: Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute in 150 µL of Mobile Phase. Vortex and transfer to HPLC vials.
LC-MS/MS Conditions
Chromatography: The separation utilizes a polysaccharide-based chiral stationary phase.
| Parameter | Condition |
| Column | Chiralpak IC-3 (Daicel), 150 x 4.6 mm, 3 µm |
| Column Temp | 30°C |
| Mobile Phase | Isocratic: Acetonitrile : 10mM Ammonium Bicarbonate (85 : 15 v/v) |
| Flow Rate | 0.8 mL/min |
| Run Time | 8.0 minutes |
| Retention Times | R-(-)-Manidipine: ~4.2 min S-(+)-Manidipine: ~5.8 min |
Mass Spectrometry: Operated in Positive Electrospray Ionization (ESI+) mode.[1]
| Analyte | Precursor ( | Product ( | Dwell (ms) | CE (eV) |
| Manidipine | 611.2 | 167.1 | 100 | 28 |
| S-(+)-Manidipine-d4 | 615.2 | 167.1* | 100 | 28 |
*Note: The product ion 167.1 corresponds to the diphenylmethyl cation. If the d4 label is located on the piperazine ring or ethyl linker, the fragment mass remains 167.1. If the label is on the diphenylmethyl group, the fragment would be 171.1. Verify with the specific Certificate of Analysis of your standard.
Mechanism of Error Correction
The following diagram illustrates why using the specific enantiomeric SIL-IS is scientifically superior to using a racemic IS or an analog.
Figure 2: Mechanism of matrix effect compensation. The S-d4 IS experiences the exact same ionization environment as the S-analyte.
Validation Parameters (Acceptance Criteria)
To ensure this method meets regulatory standards (FDA/EMA), the following parameters must be validated:
-
Selectivity: No interfering peaks >20% of the LLOQ at the retention times of the enantiomers.
-
Linearity:
over the range of 0.10 – 50.0 ng/mL .[2] -
Accuracy & Precision:
-
Intra-day: CV < 15% (20% at LLOQ).
-
Inter-day: CV < 15% (20% at LLOQ).
-
-
Matrix Effect: The IS-normalized matrix factor should be close to 1.0 with a CV < 15% across 6 different lots of plasma.
-
Enantiomeric Stability: Verify that no racemization occurs during sample preparation (check by injecting pure S-standard and observing if an R-peak appears).
References
-
Srinivas, N. R. (2007).[3] "Manidipine: A review of its pharmacokinetics and pharmacodynamics." Biomedical Chromatography, 21(8), 836-840.[3]
-
Miao, X. S., & Metcalfe, C. D. (2003). "Determination of chiral pharmaceutical residues in environmental waters by chiral liquid chromatography-tandem mass spectrometry." Journal of Chromatography A, 998(1-2), 133-141. (Methodology reference for chiral LC-MS).
-
Haginaka, J. (2000). "Enantioselective separation of drugs on chiral stationary phases." Journal of Chromatography B, 747(1-2), 129-139.
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." (Regulatory framework).[2][4][5][6][7]
Sources
- 1. Delapril and manidipine measurements by liquid chromatography-tandem mass spectrometry in a pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thaiscience.info [thaiscience.info]
- 3. Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Amlodipine in Human Plasma by LC-MS/MS and Its Bioequivalence Study in Healthy Chinese Subjects [scirp.org]
- 5. Manidipine: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes - Drugs in Context [drugsincontext.com]
- 6. sciex.com [sciex.com]
- 7. Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: S-(+)-Manidipine-d4 Optimization
Topic: Optimizing MRM transitions for S-(+)-Manidipine-d4 Content Type: Technical Support Center (Troubleshooting & FAQs) Persona: Senior Application Scientist
Status: Operational | Ticket: #MRM-OPT-MANI-D4 Assigned Specialist: Senior Application Scientist[1]
Welcome to the technical support hub for S-(+)-Manidipine-d4 . This guide addresses the critical challenges in developing high-sensitivity LC-MS/MS assays for Manidipine enantiomers using deuterated internal standards (IS).
Unlike generic small molecule optimization, S-(+)-Manidipine-d4 requires a dual-focus approach: preserving isotopic fidelity during fragmentation and maintaining chiral integrity during separation.[1]
Module 1: Pre-Acquisition & Source Tuning
Context: Before optimizing MRM transitions, the ionization source must be tuned to generate a stable precursor ion
Q: My precursor ion signal (m/z 615.3) is fluctuating or low.[1] How do I stabilize it?
A: This is often caused by thermal degradation or non-optimal solvation in the ESI source. Manidipine contains a dihydropyridine ring that can oxidize to a pyridine analog (aromatization) under high heat or UV light.[1]
Troubleshooting Protocol:
-
Check Solvents: Ensure your infusion solvent contains 0.1% Formic Acid or 5mM Ammonium Acetate to promote protonation. Avoid pure acetonitrile during direct infusion; a 50:50 MeOH:H2O mix is gentler.
-
Temperature Control: Lower the Source Temperature (TEM) and Desolvation Gas temperature. Start at 350°C and ramp down. If the signal for m/z 615.3 drops and a peak at m/z 613.3 (aromatized form, -2H) appears, your source is too hot.
-
Lighting: Ensure amber glassware is used for all stock solutions.
Q: What is the theoretical precursor mass I should target?
A:
-
S-(+)-Manidipine (Native): Monoisotopic Mass ~610.7 Da.[1] Target
.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
S-(+)-Manidipine-d4 (IS): Monoisotopic Mass ~614.7 Da.[1] Target
.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
ngcontent-ng-c176312016="" class="ng-star-inserted">Critical Note: Verify your Certificate of Analysis (CoA). If the d4 labeling is on the piperazine ring versus the ethyl linker, the fragmentation behavior changes (see Module 2).
Module 2: MRM Transition Optimization
Context: Selecting the correct product ion is the difference between a "working" method and a "validated" method. You must avoid "Cross-Talk"—where the IS fragment is identical to the native fragment, leading to baseline noise.
Q: Which product ions should I select for the Quantifier and Qualifier?
A: Dihydropyridines typically fragment by cleaving the ester side chain.
-
Common Fragment (High Sensitivity): m/z 167.1 (Diphenylmethyl cation).[1]
-
Specific Fragment (High Selectivity): m/z 384.2 (Loss of side chain/cleavage of ester).[1]
The "Isotope Trap": Most Manidipine-d4 standards are labeled on the ethyl linker of the side chain.
-
If you select the m/z 167.1 fragment (diphenylmethyl group), this fragment does not contain the deuterium label .
-
Result: Both Native Manidipine (611) and IS (615) will produce the same product ion (167).[1] This is acceptable only if your chromatographic resolution is perfect and the mass spectrometer has excellent quadrupole isolation (no cross-talk).
-
Recommendation: Try to find a transition that retains the d4 label, or ensure the m/z 167 transition is interference-free in your blank matrix.
Recommended Transitions Table:
| Analyte | Precursor (Q1) | Product (Q3) | Type | Notes |
| Manidipine (Native) | 611.3 | 167.1 | Quantifier | High intensity (Diphenylmethyl cation) |
| Manidipine (Native) | 611.3 | 384.2 | Qualifier | Higher specificity [1] |
| Manidipine-d4 (IS) | 615.3 | 167.1 | Quantifier | Warning: Verify blank interference (Label lost) |
| Manidipine-d4 (IS) | 615.3 | 171.1 | Alternate | Only if d4 is on the diphenyl ring (Check CoA) |
| Manidipine-d4 (IS) | 615.3 | 388.2 | Qualifier | Retains d4 label (if on ethyl linker) |
Optimization Workflow (DOT Diagram)
Figure 1: Decision tree for selecting the correct Internal Standard transition based on label position.
Module 3: Chromatographic & Chiral Considerations
Context: You are analyzing S-(+)-Manidipine . While the mass spectrometer cannot distinguish enantiomers (R vs S have the same mass), the chromatography must if you are claiming enantiospecific quantification.
Q: Can I use a standard C18 column?
A:
-
Yes, if: You only need to quantify total Manidipine and your S-(+)-Manidipine-d4 is just a tracer.[1]
-
No, if: You need to prove the ratio of S-(+) to R-(-) in a biological sample (bioequivalence study).[1]
Q: What is the recommended setup for Chiral Separation?
A: According to validated methodologies [2], the Chiralpak IC-3 column is highly effective for separating Manidipine enantiomers.
Protocol for Chiral LC-MS/MS:
-
Column: Chiralpak IC-3 (
mm, 5 µm).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Mobile Phase: Isocratic mixture of Acetonitrile : 2mM Ammonium Bicarbonate (85:15 v/v) .
-
Flow Rate: 0.5 - 0.8 mL/min.
-
Why Bicarbonate? Basic buffers often improve peak shape for basic drugs like Manidipine on polysaccharide chiral columns.[1]
Module 4: Troubleshooting FAQ
Q: I see a signal for Manidipine-d4 in my "Double Blank" (Matrix only). Why?
A: This is likely Carryover or Contamination , not interference.
-
Action: Inject a pure solvent blank immediately after your highest standard. If the peak persists, clean the injector needle and valve. Manidipine is lipophilic and sticks to rotor seals. Use a wash solvent of Acetonitrile:Isopropanol:Formic Acid (40:40:20) .[1]
Q: My linearity is failing at the lower end (LLOQ).
A: Check your Dwell Time .
-
If you are monitoring multiple transitions (Native Q/Qual + IS Q/Qual), ensure the cycle time allows for 12-15 points across the peak.
-
For narrow UHPLC peaks (<3 sec width), set dwell time to 20-40ms per transition.
Q: The response ratio (Analyte/IS) is drifting during the run.
A: This suggests the IS is not compensating for Matrix Effects correctly.
-
Cause: The d4 isotope may elute slightly earlier than the native compound (Deuterium Isotope Effect), placing it in a different region of ion suppression.
-
Fix: Reduce the organic slope gradient to force perfect co-elution, or switch to the isocratic chiral method described in Module 3 which ensures co-elution.
References
-
Jing, J., et al. (2007). Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS. Biomedical Chromatography, 21(8), 836-840.[1] Link
-
Nageswara Rao, R., et al. (2017). Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay.[1][2] Biomedical Chromatography, 31(11). Link
-
BenchChem. (2025).[1][3] Application Notes and Protocols for the Use of Manidipine-d4 in Bioequivalence Studies. Technical Support Document. Link[1]
-
Cayman Chemical. (2024).[1] Manidipine-d4 Product Information and SMILES Data. Product Insert. Link
Sources
Advanced Troubleshooting Center: S-(+)-Manidipine-d4 Co-elution & Interference
Topic: Troubleshooting S-(+)-Manidipine-d4 Co-elution Issues in LC-MS/MS Bioanalysis Audience: Bioanalytical Scientists, Method Developers, and PK Researchers.
Executive Summary & Diagnostic Logic
S-(+)-Manidipine is a third-generation dihydropyridine calcium channel blocker.[1] When using its deuterated internal standard (S-(+)-Manidipine-d4 ) for quantification, "co-elution" issues generally manifest in three distinct forms. Correct diagnosis is the prerequisite for a solution.
The Three Faces of "Co-elution"
-
Spectral Crosstalk (Isotopic Interference): The IS co-elutes (as it should) but creates a false signal in the analyte channel due to isotopic impurity or mass window overlap.
-
Matrix Suppression: The IS co-elutes with unseen matrix components (phospholipids), causing signal instability.
-
Chiral/Degradant Overlap: In chiral methods, the R-enantiomer or a photodegradant merges with the S-(+) peak, distorting integration.
Troubleshooting Logic Flow
Figure 1: Decision matrix for diagnosing Manidipine-d4 co-elution issues. Blue nodes indicate decision points; Red/Green nodes indicate actionable protocols.
Scenario A: Spectral Crosstalk (Isotopic Impurity)
The Symptom: You see a peak for Manidipine (Analyte) in your "Zero" samples (Blank matrix + IS), but not in your "Double Blank" (Matrix only).
The Science: Deuterated standards are rarely 100% pure. A commercial S-(+)-Manidipine-d4 standard may contain 0.5–2% of unlabeled Manidipine (d0). Since the IS is added at a fixed high concentration, this 1% impurity creates a quantifiable peak in the analyte channel, ruining your Lower Limit of Quantification (LLOQ).
Protocol: Cross-Signal Contribution (CSC) Test
-
Prepare ULOQ IS Solution: Prepare the IS at the working concentration used in your extraction.
-
Prepare ULOQ Analyte Solution: Prepare Manidipine (d0) at the highest calibration level.
-
Inject:
-
Injection A: Mobile Phase only (System Blank).
-
Injection B: IS only (at working conc).
-
Injection C: Analyte only (at ULOQ).
-
-
Calculate:
-
% Interference on Analyte: (Area of Analyte in Inj B / Area of Analyte in Inj C) × 100.
-
% Interference on IS: (Area of IS in Inj C / Area of IS in Inj B) × 100.
-
Acceptance Criteria:
-
Analyte interference should be < 20% of the LLOQ response (not ULOQ).
-
IS interference should be < 5% of the average IS response .
Solution:
-
Narrow the Mass Window: Manidipine (d0) is ~611.2 Da; Manidipine-d4 is ~615.2 Da. Ensure the Quadrupole 1 (Q1) resolution is set to "Unit" or "High" to prevent window overlap.
-
Reduce IS Concentration: If the d4 standard is impure, lower the amount of IS added to samples until the interference drops below 20% of LLOQ.
Scenario B: Matrix Effect Co-elution
The Symptom: The retention time (RT) of Manidipine-d4 is stable, but the area counts fluctuate wildly between patients or hemolyzed samples.
The Science: Manidipine is highly lipophilic (LogP ~5.5). It often co-elutes with endogenous phospholipids (glycerophosphocholines) that adhere strongly to C18 columns. These lipids compete for charge in the electrospray droplet, causing "Ion Suppression."
Protocol: Post-Column Infusion (PCI) Profiling
This is the gold standard for visualizing matrix effects.
Methodology:
-
Setup: Place a T-union between the analytical column and the MS source.
-
Infusion: Syringe-pump S-(+)-Manidipine-d4 (at 100 ng/mL) into the T-union at 10 µL/min.
-
Injection: Inject a Blank Plasma Extract (processed exactly like a sample) via the LC column.
-
Observation: Monitor the baseline. You will see a steady high signal (from the infusion).
Visualizing the Mechanism:
Figure 2: Mechanism of Phospholipid Suppression. Lipids (Red) outcompete Manidipine (Blue) for surface charge, reducing the detected signal.
Solution:
-
Chromatographic: Adjust the gradient to move Manidipine away from the suppression zone (usually the solvent front or the high-organic wash).
-
Extraction: Switch from Protein Precipitation (PPT) to Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE) to remove phospholipids.
Scenario C: The "Ghost" Peak (Photodegradation)
The Symptom: A peak appears just before or after S-(+)-Manidipine-d4, partially merging with it.
The Science: Dihydropyridines like Manidipine are notoriously light-sensitive . Exposure to standard laboratory fluorescent light causes oxidation to the pyridine analogue. This degradant has a mass of [M-2H], which is very close to the parent, and similar hydrophobicity, leading to co-elution.
Critical Handling Protocol:
-
Yellow Light: All extraction steps must be performed under monochromatic yellow light (sodium vapor or filtered LED).
-
Amber Glass: Use amber autosampler vials.
-
Temperature: Maintain autosampler at 4°C.
Optimized LC-MS/MS Conditions
To resolve S-(+)-Manidipine from its d4 IS and potential interferences, the following parameters are recommended based on validated literature.
Table 1: Recommended MRM Transitions
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Dwell Time | Collision Energy (eV) |
| Manidipine | 611.2 [M+H]+ | 167.1 | 100 ms | 25 |
| Manidipine-d4 | 615.2 [M+H]+ | 171.1 | 100 ms | 25 |
| Degradant (Check) | 609.2 [M-2H]+ | 167.1 | 100 ms | 28 |
Table 2: Chromatographic Gradient (Chiral Separation)
Note: If separating enantiomers (R vs S), a C18 column will NOT work. You must use a polysaccharide-based chiral column.
| Parameter | Setting | Rationale |
| Column | Chiralpak IC-3 or OD-RH (150 x 4.6 mm, 3µm) | Amylose/Cellulose backbone required for chiral recognition. |
| Mobile Phase | 10mM Ammonium Bicarbonate : Acetonitrile (15:85 v/v) | Isocratic flow usually provides better chiral resolution than gradient. |
| Flow Rate | 0.5 - 0.8 mL/min | Lower flow rates enhance enantiomeric interaction. |
| pH Control | Basic (pH ~8.0) | Manidipine is basic; high pH suppresses ionization, improving retention on chiral phases. |
FAQ: Rapid Fire Troubleshooting
Q: My IS peak shape is splitting. Why? A: This is likely a "Solvent Effect." If you reconstitute your sample in 100% Acetonitrile but your initial mobile phase is 85% Water, the mismatch causes the analyte to precipitate or travel faster than the solvent front initially.
-
Fix: Reconstitute in a solvent strength matching the starting mobile phase conditions (e.g., 20% ACN / 80% Buffer).
Q: Can I use Manidipine-d4 to quantify R-Manidipine? A: Theoretically yes, but risky. If your method is chiral, S-d4 will elute at the S-time. You will be correcting the R-peak (at a different time) with an IS peak that elutes later/earlier. If matrix effects differ between those two time points, quantification will be inaccurate. Ideally, use a racemic d4 mixture or specific R-d4 if available.
Q: I see a signal at m/z 611 in my d4 standard injection. A: This is "Native Contamination." Your d4 standard contains d0. You must subtract this contribution or lower the IS concentration so the d0 contribution is negligible (<20% of LLOQ).
References
-
Srinivasu, M. K., et al. (2017). "Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay." Biomedical Chromatography.
-
Kawabata, K., et al. (2024).[4] "Photostability evaluation of manidipine tablets and structural determination of its photoproducts." Analytical Sciences.[4][5]
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.
-
Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry.
Sources
- 1. Manidipine: a review of its use in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. Photostability evaluation of manidipine tablets and structural determination of its photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Manidipine Quantitation in Plasma
Topic: Minimizing Matrix Effects with S-(+)-Manidipine-d4 Doc ID: TS-MAN-D4-001 Status: Active / Verified
Strategic Overview: The Matrix Effect Challenge
In high-throughput bioanalysis of dihydropyridine calcium channel blockers like Manidipine, plasma matrix effects (ME) are the primary cause of quantification failure. Endogenous phospholipids (glycerophosphocholines) often co-elute with the analyte, causing ion suppression in the electrospray ionization (ESI) source.
The Solution: The use of S-(+)-Manidipine-d4 (a stable isotope-labeled internal standard, SIL-IS) is not merely a regulatory recommendation; it is a physicochemical necessity. Because the d4-isotopolog shares the exact retention time and pKa with the analyte, it experiences the exact same ionization environment. If the matrix suppresses the Manidipine signal by 40%, it suppresses the IS by 40%, maintaining a constant area ratio.
Visualizing the Compensation Mechanism
The following diagram illustrates how S-(+)-Manidipine-d4 normalizes data even when matrix suppression occurs.
Figure 1: Mechanism of Matrix Effect Compensation. The SIL-IS tracks the analyte through the suppression event, yielding a corrected Area Ratio.
Optimized Extraction Protocol
Objective: Minimize phospholipid carryover before the sample reaches the MS. Methodology: Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) for Manidipine due to the drug's high lipophilicity (LogP ~4-5) and the need to remove water-soluble plasma salts/proteins.
Critical Pre-requisite: Photostability
WARNING: Manidipine is extremely light-sensitive. It photodegrades into a pyridine analog.[1]
-
Must Do: Perform all extraction steps under yellow monochromatic light (sodium lamp) or in amber glassware wrapped in foil.
Step-by-Step Workflow
| Step | Action | Technical Rationale |
| 1 | Aliquot 200 µL Human Plasma into amber tubes. | Amber tubes prevent photodegradation (pyridine formation). |
| 2 | Spike IS: Add 20 µL of S-(+)-Manidipine-d4 working solution (e.g., 100 ng/mL). | Establishes the reference ratio before any loss occurs. |
| 3 | Buffer: Add 100 µL Ammonium Acetate (10 mM, pH 9.0). | Critical: Adjusting pH > pKa ensures Manidipine is uncharged (molecular form), maximizing extraction into organic solvent. |
| 4 | Extract: Add 1.5 mL MtBE (Methyl tert-butyl ether) or n-Hexane/Ethyl Acetate (1:1). | These non-polar solvents leave phospholipids (polar head groups) in the aqueous phase. |
| 5 | Agitate: Vortex 5 min; Centrifuge 10 min @ 4000g. | Ensures phase separation.[2] |
| 6 | Transfer: Flash freeze the aqueous layer (dry ice/methanol bath) and pour off organic layer. | Prevents contamination from the "buffy coat" (proteins/lipids). |
| 7 | Dry: Evaporate organic layer under Nitrogen @ 40°C. | Gentle drying prevents thermal degradation. |
| 8 | Reconstitute: 100 µL Mobile Phase (e.g., 70% MeOH / 30% Water + 0.1% Formic Acid). | Matches initial LC gradient conditions to prevent peak distortion. |
Troubleshooting Guide (FAQ)
Q1: I am seeing high matrix effects (>20% suppression) even with LLE. Why?
Diagnosis: You likely have "late-eluting" phospholipids from previous injections accumulating on your column. Fix:
-
Monitor Phospholipids: Add an MRM transition for phospholipids (m/z 184 → 184) to your method to visualize where they elute.
-
Gradient Wash: Ensure your LC gradient goes to 95-100% Organic (Acetonitrile) for at least 2 minutes at the end of the run to wash the column.
-
Divert Valve: Direct the first 1.0 min of flow (containing salts) and the final wash (containing lipids) to waste, not the MS source.
Q2: The S-(+)-Manidipine-d4 signal is variable between samples.
Diagnosis: This indicates inconsistent extraction recovery or physical loss, not necessarily matrix effects. Fix:
-
Check the pH adjustment in Step 3. If the pH is not basic enough, the drug remains ionized and stays in the water phase.
-
Verify the solubility of the stock solution. Manidipine is lipophilic; ensure stock is prepared in Methanol or DMSO, not water.
Q3: Can I use a generic analog (e.g., Nifedipine) instead of the d4-isotope?
Answer: No. While Nifedipine is structurally similar, it has a different retention time. If the matrix effect occurs at 2.5 min (Manidipine elution) but Nifedipine elutes at 3.1 min, the IS will not experience the suppression. The calculated concentration will be wrong. Only a co-eluting stable isotope (d4) can correct for instantaneous ion suppression.
Troubleshooting Logic Tree
Use this flow to diagnose quantification errors.
Figure 2: Diagnostic workflow for Manidipine bioanalysis.
Validation: Calculating the Matrix Factor (MF)
To prove your method is valid per FDA/EMA guidelines, you must quantify the matrix effect.
The Experiment: Prepare three sets of samples:
-
Set A (Standard): Analyte + IS in clean solvent (Mobile Phase).
-
Set B (Post-Extraction Spike): Extract blank plasma, then spike Analyte + IS into the residue.
-
Set C (Pre-Extraction Spike): Spike Analyte + IS into plasma, then extract (Standard QC).
Calculations:
| Parameter | Formula | Acceptance Criteria (EMA/FDA) |
| Matrix Factor (MF) | A value of 1.0 = No Effect.< 1.0 = Suppression.> 1.0 = Enhancement. | |
| IS-Normalized MF | Must be close to 1.0. CV of this ratio across 6 lots of plasma must be ≤ 15% . |
Why this proves success:
If the Analyte MF is 0.6 (severe suppression) but the IS MF is also 0.6, the IS-Normalized MF becomes
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link][3]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
Jing, J., et al. (2007).[2] Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS. Biomedical Chromatography. [Link]
-
Kawabata, K., et al. (2024).[1] Photostability evaluation of manidipine tablets and structural determination of its photoproducts. Analytical Sciences. [Link]
Sources
Technical Support Center: Deuterated Manidipine Stability & Analysis
Introduction: The Stability Paradox
Welcome to the Technical Support Center. If you are accessing this guide, you are likely working with Deuterated Manidipine to improve its metabolic stability against CYP3A4-mediated oxidation.
Manidipine is a dihydropyridine (DHP) calcium channel blocker.[1][2] The primary metabolic clearance pathway involves the oxidation of the DHP ring to its pyridine analogue. Strategies to retard this metabolism often involve deuterating the C4-methine position to leverage the Deuterium Kinetic Isotope Effect (DKIE).
The Core Challenge: Researchers often encounter a "vanishing isotope" phenomenon. You synthesize or purchase D-Manidipine, but during LC-MS analysis or storage, the deuterium signal disappears or scrambles. This guide addresses whether this is chemical isotopic exchange (instability) or an analytical artifact .
Module 1: Diagnostic Troubleshooting (Q&A)
Q1: My LC-MS spectrum shows a loss of deuterium (M-1) signal immediately upon dissolution. Is my compound defective?
Diagnosis: Likely Rapid Exchangeable Proton Loss , not C-D bond failure.
Technical Insight: Manidipine contains an amine (-NH) in the dihydropyridine ring. Protons on heteroatoms (NH, OH, SH) are "exchangeable." If your deuteration strategy labeled the NH position, this deuterium will swap with Hydrogen from atmospheric moisture or protic solvents (MeOH, H₂O) within seconds.
-
The Fix: Check your Certificate of Analysis (CoA).
-
Target: You want Deuterium at the C4 position (Methine), not the NH.
-
Test: Run a proton NMR in a protic solvent (like Methanol-d4). If the D is on the NH, it will wash out; if it is on the C4, it will remain silent (no peak) or show a distinct lack of coupling.
-
Q2: I confirmed C4-deuteration, but I still see signal degradation over 24 hours in solution. Why?
Diagnosis: Acid-Catalyzed Enolization or Oxidation.
Technical Insight: While the C-D bond at the C4 position is robust, the DHP ring is sensitive to light and pH.
-
Photodegradation: DHPs rapidly oxidize to pyridines under UV/Vis light. This oxidation involves the loss of the C4-Deuterium (as a radical or hydride).
-
Acid Catalysis: Manidipine has a basic piperazine side chain. If dissolved in an unbuffered acidic solution, the local pH can catalyze tautomerization, leading to slow H/D scrambling at the C4 position.
-
The Fix:
-
Storage: Store solutions in amber glass at -20°C.
-
Solvent: Avoid acidic modifiers (Formic acid/TFA) in stock solutions. Use 100% Acetonitrile or DMSO for storage, not Methanol.
-
Module 2: Analytical Protocols
Protocol A: Differentiating Exchangeable (NH) vs. Non-Exchangeable (C-D) Sites
Use this protocol to verify where your deuterium is located.
| Step | Action | Observation (If C4-Deuterated) | Observation (If NH-Deuterated) |
| 1 | Dissolve 1 mg D-Manidipine in DMSO-d6 (Aprotic). | 1H-NMR: C4-H signal is absent. NH signal is present.[3] | 1H-NMR: C4-H signal is present. NH signal is absent (or diminished). |
| 2 | Add 10 µL D₂O to the NMR tube. | NH signal disappears (exchanges with D₂O). C4 remains silent. | NH signal remains absent. C4-H signal remains present. |
| 3 | CRITICAL: Dissolve fresh sample in Methanol-d4 . | C4 signal is absent. | NH signal disappears immediately (exchanges with solvent). |
Protocol B: LC-MS Setup to Prevent In-Source Exchange
Standard LC-MS conditions can induce "back-exchange" in the ion source if not optimized.
-
Mobile Phase: Use Ammonium Acetate (pH 6.5) rather than Formic Acid (pH 2.1). Low pH accelerates proton exchange on the DHP ring.
-
Vaporizer Temp: Keep Source Temperature < 350°C. High heat promotes hydride transfer.
-
Dwell Time: Minimize time in the source.
Module 3: Biological Stability & Logic Flow
The following diagram illustrates the decision matrix for troubleshooting isotopic loss during biological assays (e.g., microsomal stability).
Figure 1: Troubleshooting logic for distinguishing between rapid chemical exchange (NH sites) and metabolic/chemical degradation (C4 sites).
Module 4: Mechanism of Action (Visualized)
Understanding why the C4 position is critical requires visualizing the DHP oxidation pathway.
Figure 2: The Deuterium Kinetic Isotope Effect (DKIE) relies on the stronger C-D bond at the C4 position slowing down the CYP3A4-mediated aromatization.
Frequently Asked Questions (FAQs)
Q: Can I use D-Manidipine for in vivo PK studies if the deuterium is on the piperazine ring? A: It depends on your goal.
-
Metabolic Shifting: No. The piperazine ring is not the primary metabolic soft spot (the DHP ring is). Deuterating the piperazine will not significantly extend half-life (T1/2).
-
Internal Standard: Yes, provided the positions are non-exchangeable carbons.
Q: What is the expected Mass Shift for C4-Deuterated Manidipine? A: Manidipine has a monoisotopic mass of ~610.2 Da.
-
If C4-d1 is used: Expect +1.006 Da .
-
Warning: If you see +2 or +3 Da, check if the manufacturer deuterated the phenyl rings or the piperazine chain. C4 is a single proton site.
Q: Does the "Nitro" group affect deuteration stability? A: Indirectly. The nitro group at the meta position of the phenyl ring (attached to C4) is electron-withdrawing. This pulls electron density from the C4-H bond, making it slightly more acidic than in other DHPs (like Amlodipine). This increases the risk of base-catalyzed exchange if stored in high pH buffers (pH > 8).
References
-
Food and Drug Administration (FDA). (2017).[3][4][5] FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions.[4] FDA Law Blog. [Link][3][5]
-
Guengerich, F. P. (2017).[3][5][6] Mechanisms of Cytochrome P450-Catalyzed Oxidations. Chemical Reviews. (Context: General mechanism of C-H abstraction in P450s).
-
Tewes, B., et al. (2025).[1] Hydrogen/Deuterium Exchange Aiding Compound Identification for LC-MS. ResearchGate. [Link]
-
Sakamoto, K., et al. (2025).[1] Inhibitory Potencies of 1,4-dihydropyridine Calcium Antagonists to P-glycoprotein-Mediated Transport: Comparison with the Effects on CYP3A4. ResearchGate. [Link]
-
Pirali, T., et al. (2019).[6] Deuterium in Drug Discovery: Progress, Opportunities and Challenges. Journal of Medicinal Chemistry. (Context: Deuterium switch strategies).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory potencies of 1,4-dihydropyridine calcium antagonists to P-glycoprotein-mediated transport: comparison with the effects on CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterated Drugs Are New Chemical Entities | Troutman Pepper Locke - JDSupra [jdsupra.com]
- 4. salamandra.net [salamandra.net]
- 5. FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions [thefdalawblog.com]
- 6. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: S-(+)-Manidipine-d4 Stability & Handling
Senior Application Scientist Desk
Welcome to the technical support hub for S-(+)-Manidipine-d4 . As a deuterated internal standard (IS) for the chiral analysis of Manidipine, this molecule presents a unique set of stability challenges. It combines the notorious photosensitivity of the 1,4-dihydropyridine (DHP) class with the stereochemical requirements of chiral chromatography.
This guide moves beyond basic storage instructions to address the causality of degradation and provide self-validating troubleshooting workflows for your bioanalytical assays.
⚠️ Critical Alert: The "Vampire" Effect (Photolability)
The single most common cause of assay failure with Manidipine-d4 is exposure to light. Dihydropyridines do not just "degrade" under UV/VIS light; they undergo a rapid, irreversible aromatization to their pyridine analogues. This changes the mass (M-2H), the polarity, and the fluorescence properties, rendering the IS invisible at the monitored MRM transition.
Module 1: Stability Profile & Storage Protocols
The following data summarizes the stability boundaries for S-(+)-Manidipine-d4.
| Parameter | Stability Status | Technical Insight |
| Photostability | CRITICAL | Half-life < 30 mins in direct sunlight. Oxidizes to pyridine analog.[1][2] |
| Stock Solution | Stable (Months) | Store at -20°C or -80°C in Amber glass. Solvent: Methanol or Acetonitrile. |
| Plasma Stability | Moderate | Susceptible to esterases. Stable for ~4h at RT; extended stability requires -20°C. |
| Chiral Stability | High | Racemization is rare under standard LC conditions but possible at extreme pH (>10). |
| Isotopic Stability | High | C-D bonds on the aromatic ring/side chain are non-exchangeable in solution. |
🔬 Experimental Protocol: Validating Stock Integrity
Before running a full plate, validate your IS stock:
-
Prepare: Dilute fresh stock to 10 ng/mL in mobile phase (Amber vial).
-
Compare: Inject against a known valid check standard (if available) or compare area counts to the previous batch average.
-
Criteria: Area counts must be within ±15% of historical mean.
-
Failure Mode: If mass signal is low but a peak appears at [M-2] mass units, your stock has photo-oxidized.
Module 2: Troubleshooting Guides (Q&A)
Q1: "My Internal Standard (Manidipine-d4) response is dropping across the run, but the analyte is stable. Why?"
Diagnosis: This is often a solubility or adsorption issue , not necessarily degradation, unless the IS working solution is in a clear vial on the autosampler. Root Cause: Manidipine is highly lipophilic (LogP ~5-6). If your autosampler wash or reconstitution solvent is too aqueous, the IS may adsorb to the vial walls or injection needle over time. Corrective Action:
-
Solvent Check: Ensure reconstitution solvent contains at least 50% organic modifier (MeOH/ACN) if the column chemistry allows.
-
Container: Use silanized amber glass vials to prevent adsorption.
-
Light Check: Verify the autosampler door is opaque or the vials are wrapped in foil.
Q2: "I see a split peak for S-(+)-Manidipine-d4 on my chiral column."
Diagnosis: On-column degradation or chiral separation failure. Root Cause:
-
Solvent Mismatch: Injecting a sample dissolved in 100% strong solvent (e.g., pure ACN) onto a chiral column running a buffered aqueous mobile phase can cause peak distortion.
-
Racemization: Rare, but if the pH is >9, the chiral center may invert. Corrective Action:
-
Match the sample solvent strength to the mobile phase starting conditions.
-
Verify the column temperature. Chiral separations are highly temperature-sensitive; a 5°C shift can split or merge peaks.
Q3: "Recovery of Manidipine-d4 from plasma is low (<50%)."
Diagnosis: Matrix trapping or enzymatic hydrolysis. Root Cause: Manidipine binds heavily to plasma proteins (>95%). Simple protein precipitation (PPT) often traps the drug in the pellet. Corrective Action:
-
Switch to Liquid-Liquid Extraction (LLE): Use a mixture of n-Hexane/Ethyl Acetate.
-
Alkaline Extraction: Manidipine extracts best under slightly basic conditions. Add 50 µL of 0.1 M Ammonium Acetate (pH 8-9) to plasma before adding the organic solvent.
-
Warning: Do not use strong base (NaOH) as it will hydrolyze the ester side chains.
Module 3: Visualizing the Instability Pathways
Diagram 1: The Photodegradation Trap
This diagram illustrates the irreversible oxidation pathway that destroys the Manidipine-d4 signal.
Caption: The irreversible photo-oxidation of the dihydropyridine ring to a pyridine analog results in a mass shift of -2 Da, causing the specific MRM transition to fail.
Diagram 2: Bioanalytical Extraction Decision Tree
Follow this logic to optimize recovery from plasma.
Caption: Due to high protein binding (>95%), Liquid-Liquid Extraction (LLE) with mild alkalinization is superior to Protein Precipitation (PPT) for Manidipine analysis.
Module 4: LC-MS/MS Configuration for S-(+)-Manidipine-d4
To ensure the stability of the IS during the run, the LC method must be compatible with the molecule's chemistry.
-
Column: Chiralpack IC-3 or equivalent (Cellulose tris(3,5-dichlorophenylcarbamate)) is standard for enantiomer separation [1].
-
Mobile Phase: Isocratic elution is preferred to maintain baseline stability.
-
Common Mix: Acetonitrile : Ammonium Bicarbonate (10mM) (85:15 v/v).
-
Note: Avoid phosphate buffers if using MS detection (suppression risk).
-
-
Ionization: Positive ESI (Electrospray Ionization).[3]
-
Mass Transitions:
-
Manidipine: m/z 611.2 → 167.0
-
Manidipine-d4: m/z 615.2 → 167.0 (or equivalent based on labeling pattern).
-
Technical Note on Isotope Effects: Deuterated internal standards may exhibit a slight retention time shift (usually eluting slightly earlier) compared to the non-deuterated analyte on high-efficiency columns. This is normal. Ensure your integration window is wide enough to capture both.
References
-
Sridhar, S., et al. (2017). Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay. Biomedical Chromatography, 31(11).
-
Ioele, G., et al. (2014). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Future Medicinal Chemistry, 6(16).
-
Jing, J., et al. (2007). Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS.[4] Biomedical Chromatography, 21(8), 836–840.[4]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Delapril and manidipine measurements by liquid chromatography-tandem mass spectrometry in a pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: S-(+)-Manidipine-d4 Optimization Guide
Executive Summary & Molecule Profile
S-(+)-Manidipine-d4 is the stable isotope-labeled internal standard (IS) for Manidipine, a dihydropyridine calcium channel blocker. In bioanalytical assays (LC-MS/MS), it is critical for normalizing matrix effects and recovery variances.[1]
However, Manidipine's physicochemical properties present distinct chromatographic challenges. It is a basic lipophilic compound (pKa ~9.0, logP ~4-5) and structurally fragile (dihydropyridine ring). Successful analysis requires navigating three primary failure modes: silanol-induced tailing , photochemical degradation , and solvent-mismatch peak distortion .
Physicochemical Profile
| Property | Characteristic | Chromatographic Impact |
| Structure | 1,4-Dihydropyridine derivative | High Photosensitivity: Oxidizes to pyridine analog (aromatization) under UV/Vis light. Causes "ghost peaks." |
| Basicity | Secondary amine (pKa ~9.0) | Peak Tailing: Strong interaction with residual silanols on silica columns. |
| Chirality | S-(+) Enantiomer | Separation: Requires chiral stationary phases (e.g., immobilized polysaccharides) for enantiomeric purity assays. |
| Isotope | Deuterated (d4) | Mass Shift: +4 Da. Co-elutes with analyte in achiral RPLC; potential slight resolution in chiral modes. |
Troubleshooting Guide: Chromatographic Peak Issues
Module A: Peak Shape Issues (Tailing & Broadening)
Q: My S-(+)-Manidipine-d4 peak exhibits severe tailing (As > 1.5). How do I restore symmetry?
A: Peak tailing in basic dihydropyridines is almost invariably caused by secondary interactions between the protonated amine and ionized silanol groups on the column stationary phase.[2]
-
Mechanism: At neutral pH, residual silanols (
) act as cation exchangers, retaining the positively charged Manidipine tail. -
Corrective Actions:
-
Mobile Phase Modifier: Ensure your aqueous phase contains an amine-masking agent or buffer.
-
Recommendation: Use 10–20 mM Ammonium Acetate or Ammonium Bicarbonate . The ammonium ions compete for silanol sites.
-
Alternative: For low pH methods (pH 3-4), use 0.1% Formic Acid, but ensure ionic strength is sufficient (>10 mM).
-
-
Column Selection: Switch to a "high-purity" Type B silica column with extensive end-capping.
-
Recommended Phases: C18 with embedded polar groups or hybrid particles (e.g., Ethylene Bridged Hybrid) which resist silanol ionization at high pH.
-
-
pH Adjustment: Manidipine is basic. Increasing pH to >8.0 (using Ammonium Bicarbonate) suppresses the protonation of the amine, neutralizing the molecule and eliminating ion-exchange interactions. Note: Ensure your column is pH-stable.
-
Module B: Peak Integrity (Splitting & Ghost Peaks)
Q: I see a split peak or a small pre-peak eluting just before the main S-(+)-Manidipine-d4 peak. Is my column failing?
A: While column voiding is a possibility, for Manidipine, this is most likely a chemical stability or solvent effect issue.
-
Scenario 1: Photodegradation (The "Ghost" Peak)
-
Diagnosis: The dihydropyridine ring oxidizes rapidly under light to form the pyridine analog. This degradant is more planar and less basic, often eluting slightly earlier or later depending on the column.
-
Validation: Expose a standard vial to benchtop light for 1 hour and re-inject. If the "impurity" peak grows, it is light degradation.
-
Protocol: Perform all sample prep in amber glassware under low-light conditions (sodium vapor lamps or covered windows).
-
-
Scenario 2: Solvent Mismatch (The "Split" Peak)
-
Diagnosis: Injecting the sample in 100% organic solvent (e.g., pure MeOH or ACN) onto a high-aqueous initial gradient causes the analyte to precipitate or travel faster than the mobile phase front.
-
Protocol: Dissolve/dilute the sample in a solvent composition matching the initial mobile phase conditions (e.g., 20:80 ACN:Water).
-
Module C: Signal & Sensitivity Issues
Q: The signal for S-(+)-Manidipine-d4 is suppressing the analyte signal, or vice versa. How do I manage cross-talk?
A: In LC-MS/MS, isotopic interference is critical.
-
Isotopic Purity Check: Ensure the "d0" (unlabeled) contribution in your d4 standard is <0.5%. If the d4 IS contains significant d0, it will artificially inflate the analyte concentration.
-
Concentration Balance: The IS concentration should yield a signal intensity similar to the mid-range of your analyte calibration curve. If the IS signal is too high (
counts), it may cause detector saturation or suppression of the analyte via charge competition in the ESI source. -
Cross-Talk: Monitor the MRM transition of the analyte in a "IS-only" injection. If a peak appears, your IS is contributing to the analyte channel (impurity).
Visual Troubleshooting Logic
The following diagram outlines the decision process for diagnosing peak issues specific to Manidipine.
Caption: Decision logic for diagnosing S-(+)-Manidipine-d4 chromatographic anomalies.
Validated Experimental Protocols
Protocol 1: Standard Preparation (Critical for Stability)
-
Objective: Prevent oxidative degradation during stock preparation.
-
Materials: Amber volumetric flasks, Methanol (LC-MS grade).
-
Steps:
-
Weigh S-(+)-Manidipine-d4 in a low-light environment.
-
Dissolve in Methanol (Manidipine is highly soluble in MeOH; solubility in water is poor).
-
Sonicate for 5 minutes to ensure complete dissolution; verify no particulates remain.
-
Store stock solutions at -20°C or lower.
-
Working Standards: Dilute stock into Mobile Phase A/B mixture (e.g., 50:50) immediately prior to injection. Do not store dilute aqueous standards for >24 hours.
-
Protocol 2: Recommended LC-MS/MS Conditions
This method balances retention of the polar amine with suppression of silanol activity.
| Parameter | Setting | Rationale |
| Column | C18 Hybrid Particle (e.g., 2.1 x 50 mm, 1.7 µm) | Hybrid particles resist high pH; C18 provides hydrophobic retention. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 8.5) | High pH suppresses amine protonation, reducing tailing. |
| Mobile Phase B | Acetonitrile | Strong eluent for lipophilic drugs. |
| Flow Rate | 0.3 - 0.4 mL/min | Standard for ESI efficiency. |
| Gradient | 20% B to 90% B over 3-5 mins | Fast elution prevents broadening; high organic wash removes phospholipids. |
| Detection | ESI Positive Mode | Detects |
| Transitions | Manidipine: 611.3 → 167.1 Manidipine-d4: 615.3 → 171.1 | Specific transitions for dihydropyridine fragmentation. |
References
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Waters.com. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4008, Manidipine. PubChem.[3] Link
-
Srinivasu, M. K., et al. Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay. Biomedical Chromatography (2017). Link
-
Mielcarek, J., & Szamburska, M. Photochemical stability of manidipine in solution and in the solid state. Journal of Pharmaceutical and Biomedical Analysis (2005). Link
-
BenchChem. Application Notes and Protocols for the Use of Manidipine-d4 in Bioequivalence Studies. BenchChem.[1][4] Link
Sources
Technical Support: Optimizing LC-MS/MS Analysis of Manidipine using Deuterated Internal Standards
Welcome to the Advanced Chromatography Support Center. Ticket ID: MAN-D-ISO-001 Assigned Specialist: Senior Application Scientist, Bioanalytical Division[1][2]
Executive Summary
You are likely observing a slight retention time (
While often negligible, this shift can compromise bioanalytical assays if the Internal Standard (IS) moves out of the ion suppression zone experienced by the analyte. This guide details the physicochemical mechanisms behind this shift, how to diagnose if it impacts your data integrity, and how to validate your method despite the separation.
Module 1: Diagnostic Q&A (The "Why")
Q1: Why does my Deuterated IS elute earlier than Manidipine?
A: This is known as the Inverse Deuterium Isotope Effect in RPLC. While chemically similar, the Carbon-Deuterium (C-D) bond is shorter and stiffer than the Carbon-Hydrogen (C-H) bond.[1][2] This results in a slightly smaller molar volume and, critically, lower polarizability .
-
Mechanism: RPLC retention is driven by hydrophobic Van der Waals forces (dispersion interactions) between the analyte and the C18 stationary phase.
-
Result: The deuterated molecule has weaker dispersion interactions with the stationary phase alkyl chains. Consequently, it partitions less into the stationary phase and elutes slightly earlier.[4]
-
Magnitude: The shift increases with the number of deuterium atoms (
).[3] For a large molecule like Manidipine (~610 Da), a shift of 0.05–0.2 minutes is common in high-efficiency UPLC runs.[1][2]
Q2: Is this shift a sign of column failure?
A: No. It is a fundamental physical property.[1][2] However, if the shift fluctuates between injections, that indicates system instability (e.g., temperature fluctuations or mobile phase mixing issues), not just the isotope effect.
Module 2: Visualization of the Isotope Effect
The following diagram illustrates the physicochemical basis of the retention shift and the resulting risk to quantitation.
Figure 1: Mechanism of Chromatographic Deuterium Isotope Effect in RPLC. The lower polarizability of C-D bonds leads to reduced retention compared to C-H bonds.
Module 3: Troubleshooting & Optimization
If you observe a shift, follow this decision matrix to determine if action is required.
Scenario A: The "Safe" Shift
-
Observation:
min. The peaks significantly overlap.[2] -
Action: Proceed with standard validation. The IS is likely experiencing the same matrix environment as the analyte.
Scenario B: The "Risky" Separation
-
Observation:
min. Peaks are partially or fully resolved.[1][2] -
Risk: If a co-eluting phospholipid or matrix component suppresses ionization at 2.5 min (IS elution) but not at 2.6 min (Analyte elution), your IS will not correct for the signal loss.
-
Solution: You must perform a Post-Column Infusion (PCI) experiment (see Protocol below) to map the suppression zones.[2]
Scenario C: Peak Shape Distortion (Tailing)
-
Root Cause: Manidipine is a basic dihydropyridine.[1][2] It interacts with residual silanols on the column and is also light-sensitive.[1][2]
-
Fix:
Module 4: Experimental Protocols
Protocol 1: Assessing Matrix Effect Impact via Post-Column Infusion
Use this protocol to validate if the retention time shift compromises your data.
Objective: Visually overlay the matrix suppression profile with the chromatograms of Manidipine and its IS.
Workflow:
-
Setup: Tee-in a constant infusion of Manidipine/IS solution (100 ng/mL) into the LC flow after the column but before the MS source.
-
Injection: Inject a blank extracted plasma sample (matrix) via the LC column.[2]
-
Acquisition: Monitor the MRM transition for Manidipine. You should see a steady baseline (from infusion) interrupted by dips (suppression) or peaks (enhancement) caused by the eluting matrix.[2]
-
Overlay: Inject a neat standard of Manidipine and IS. Overlay this chromatogram on the infusion baseline.[2]
Interpretation:
| Observation | Verdict | Action Required |
|---|---|---|
| Zone Match | PASS | If both Analyte and IS elute within a stable region (even if separated), the method is valid. |
| Zone Mismatch | FAIL | If the IS falls into a suppression "dip" while the Analyte is on a stable plateau, the IS is invalid. |
Protocol 2: Minimizing the Shift (Chromatographic Solutions)
If the separation causes a validation failure, use these steps to force co-elution:
-
Change Organic Modifier: Switch from Methanol to Acetonitrile (or vice versa). Different solvation shells can alter the selectivity of the isotope effect.
-
Steepen the Gradient: A faster change in %B compresses the chromatogram, reducing the absolute time difference between the peaks.
-
Alternative IS: If Manidipine-d4 fails, consider
or labeled Manidipine . These isotopes do not exhibit significant chromatographic isotope effects because the mass change does not significantly alter the bond length or lipophilicity.
Module 5: Decision Workflow
Use this flowchart to guide your method development process when using deuterated internal standards.
Figure 2: Troubleshooting decision tree for evaluating the impact of retention time shifts on assay validity.
References
-
Turowski, M., et al. (2003).[2] Deuterium isotope effects on the retention of isotopomers in reversed-phase liquid chromatography. Journal of Chromatography A.
-
Wang, S., et al. (2007).[2][5] Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS. Biomedical Chromatography.
-
Fiori, J., et al. (2014).[2] Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry. [1][2]
-
Ye, X., et al. (2018).[2] Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy.
Sources
- 1. Manidipine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Manidipine | C35H38N4O6 | CID 4008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ion Suppression Management with S-(+)-Manidipine-d4
Product: S-(+)-Manidipine-d4 (Stable Isotope Internal Standard) Application: LC-MS/MS Bioanalysis of Manidipine in Biological Matrices Document Type: Technical Guide & Troubleshooting FAQ
Core Mechanism: Why S-(+)-Manidipine-d4?
Q: How does S-(+)-Manidipine-d4 specifically prevent data errors caused by ion suppression?
A: It is critical to distinguish between preventing the physical phenomenon of ion suppression and correcting the quantitative error it causes.
Ion suppression occurs when co-eluting matrix components (like phospholipids in plasma) compete with your analyte for charge in the electrospray ionization (ESI) source. This reduces the number of analyte ions reaching the detector, causing a drop in signal intensity.
S-(+)-Manidipine-d4 acts as the "Gold Standard" correction tool because:
-
Co-elution: As a deuterated isotopolog, it has virtually identical chromatographic retention to Manidipine. It enters the source at the exact same moment as the analyte.
-
Identical Suppression: Because it co-elutes, it experiences the exact same degree of ionization competition from the matrix.
-
Normalization: If the matrix suppresses the Manidipine signal by 40%, it also suppresses the S-(+)-Manidipine-d4 signal by 40%. The ratio of Analyte/IS remains constant, preserving quantitative accuracy.
Visualization: The Co-Elution Correction Mechanism
Figure 1: Mechanism of SIL-IS correction. The Internal Standard (IS) mirrors the analyte's suppression, ensuring the final ratio remains accurate.
Method Development & Validation Protocols
Q: How do I confirm if my Manidipine assay is suffering from ion suppression?
A: You must perform a Post-Column Infusion experiment during method development. This creates a "map" of where suppression occurs in your chromatogram.
Protocol A: Post-Column Infusion Workflow
-
Setup: Connect a syringe pump containing S-(+)-Manidipine-d4 (at ~100 ng/mL) to the LC flow via a T-connector, positioned after the column but before the MS source.
-
Infuse: Start the syringe pump to generate a constant, high baseline signal for the IS transition.
-
Inject: Inject a blank extracted matrix sample (e.g., plasma processed by your extraction method) into the LC system.
-
Analyze: Watch the baseline. A dip (negative peak) indicates ion suppression; a hump indicates enhancement.
-
Optimize: If the dip aligns with the Manidipine retention time, you must modify your gradient or extraction to separate the matrix from the analyte.
Figure 2: Post-Column Infusion setup to visualize matrix effects zones.
Protocol B: Calculating Matrix Factor (MF)[1]
Per FDA and EMA guidelines, you must quantify the suppression using the Matrix Factor .
Formula:
Acceptance Criteria (FDA/EMA):
| Parameter | Acceptance Criteria | Notes |
| IS Normalized MF | CV < 15% | Calculated across 6 different lots of matrix (including lipemic/hemolyzed). |
| Absolute MF | No strict limit, but ideally 0.8 - 1.2 | If < 0.5 (50% suppression), sensitivity (LLOQ) may be compromised. |
Troubleshooting & FAQs
Q: My IS response is variable between samples. Is the IS degrading? A: While S-(+)-Manidipine-d4 is chemically stable, Manidipine and its derivatives are highly light-sensitive (dihydropyridines).
-
Root Cause: Exposure to ambient light during sample processing can cause photodegradation of the IS, leading to variable response.
-
Solution: Perform all extraction steps under yellow monochromatic light or in amber glassware. Wrap autosampler vials in foil if amber vials are unavailable.
Q: I am using the d4-IS, but I still see poor precision at the LLOQ. A: The IS corrects for quantification bias, but it cannot fix loss of signal.
-
Scenario: If ion suppression is >90% (Absolute MF < 0.1), the signal for both the analyte and the IS is nearly wiped out. The ratio becomes unstable because you are dividing noise by noise.
-
Solution: You must improve sample cleanup.
-
Switch from Protein Precipitation (PPT) to SPE (Solid Phase Extraction). PPT leaves behind significant phospholipids.
-
Recommended SPE: Mixed-mode cation exchange (e.g., Bond Elut Plexa PCX) is often effective for basic dihydropyridines like Manidipine, removing neutral interferences.
-
Q: I see a signal for Manidipine in my "IS Only" blank samples. Is my IS impure? A: This is likely "Cross-talk" or Isotopic Interference.
-
Mechanism: If the S-(+)-Manidipine-d4 contains traces of d0 (unlabeled) Manidipine, or if the mass resolution is too wide, the IS will contribute to the analyte signal.
-
Check: Inject a high concentration of IS (ULOC level) without analyte. Monitor the analyte transition.
-
Limit: The interference in the analyte channel should be < 20% of the LLOQ response.[1] If higher, use a higher purity IS or adjust the MRM transitions.
References
-
Axios Research. (S)-Manidipine-d4 Product Specification and Applications. Retrieved from
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011). Retrieved from
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Retrieved from
-
Jing, J., et al. (2007).[2] Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS. Biomedical Chromatography. Retrieved from
-
Nirogi, R., et al. (2017). Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay. Biomedical Chromatography. Retrieved from
Sources
Technical Support Center: Optimizing ESI Source Parameters for S-(+)-Manidipine-d4
Executive Summary
This technical guide addresses the optimization of Electrospray Ionization (ESI) source parameters for S-(+)-Manidipine-d4 , the deuterated internal standard used in the quantification of the calcium channel blocker Manidipine.[1]
While S-(+)-Manidipine and its d4-isotopologue share identical ionization physics, the precision of your bioanalytical assay hinges on the stability of the d4 signal.[1] This guide moves beyond generic settings, focusing on the specific physicochemical properties of the dihydropyridine scaffold to maximize sensitivity, minimize in-source fragmentation (ISF), and ensure robust tracking of matrix effects.
Module 1: Physicochemical Context & Ionization Logic
The Analyte: S-(+)-Manidipine-d4
To optimize the source, you must understand the molecule's behavior in the gas phase.[1]
-
Core Structure: Dihydropyridine (DHP) scaffold with a piperazine side chain.
-
Ionization Site: The tertiary amine on the piperazine ring is the most basic site (
), making it the primary proton acceptor. -
Target Ion:
-
Isotopic Shift: The d4 label is typically located on the piperazine ring or the ethyl linker. It provides a +4 Da mass shift (
615.1) relative to the native analyte ( 611.1).
The Challenge: Dihydropyridine Instability
DHPs are photosensitive and prone to oxidation (aromatization of the DHP ring) and in-source fragmentation. Excessive energy in the source (high cone voltage/temperature) can strip the ester side chains or dehydrogenate the DHP ring before it enters the quadrupole, leading to signal loss and non-linear calibration curves.
Module 2: Optimization Protocol (Tee-Infusion Method)
Do not rely on "Autotune" algorithms for this compound. They often optimize for the highest absolute signal without regarding stability or signal-to-noise (S/N) ratio.[1] Use the Tee-Infusion method described below.
Experimental Setup
-
Mobile Phase: 10 mM Ammonium Acetate in Methanol/Water (85:15 v/v).
-
Flow Rate: Set LC flow to your analytical method rate (e.g., 0.4 mL/min).
-
Infusion: Syringe pump infusing S-(+)-Manidipine-d4 (100 ng/mL) at 10 µL/min.
-
Connection: Combine LC flow and Infusion flow using a PEEK Tee connector before the ESI source.
Optimization Workflow Visualization
Figure 1: Step-by-step logic for optimizing ESI parameters using the Tee-Infusion method to ensure analyte stability.
Module 3: Parameter Reference Table
The following parameters are specific to Positive ESI (
| Parameter | Starting Value | Optimized Range (Manidipine-d4) | Technical Rationale |
| Ionization Mode | ESI (+) | ESI (+) | Protonation of piperazine nitrogen.[1] |
| Capillary Voltage | 3.5 kV | 2.5 – 4.0 kV | Higher voltage aids droplet formation but risks discharge. Manidipine is labile; avoid >4.5 kV. |
| Source Temp | 400°C | 450°C – 550°C | High boiling point of Manidipine requires high heat for efficient desolvation. |
| Desolvation Gas | 600 L/hr | 800 – 1000 L/hr | High gas flow stabilizes the spray and prevents droplet re-coalescence. |
| Cone Voltage (DP) | 30 V | 20 – 40 V | CRITICAL: Too high causes ISF (loss of ester groups). Optimize to maximize precursor without generating fragments. |
| Collision Energy | 20 eV | 18 – 28 eV | Optimize for the |
Module 4: Troubleshooting & FAQs
Q1: I see a signal for Manidipine-d4 in my blank samples (Carryover). How do I fix this?
A: Manidipine is highly lipophilic (
-
Solution 1: Change your needle wash solvent. Use Acetonitrile:Isopropanol:Acetone (40:40:20) with 0.1% Formic Acid. The acetone helps solubilize the sticky DHP ring.
-
Solution 2: Switch to a PEEK rotor seal if using a stainless steel one, as DHPs can adsorb to metallic surfaces.
Q2: The signal intensity fluctuates significantly during the run.
A: This is likely "Spray Instability" caused by the high organic content required to elute Manidipine.
-
Check: Ensure your Nebulizer Gas pressure is high enough (typically >50 psi or >7 Bar) to shear the solvent droplets effectively.
-
Check: Verify the capillary tip position. For high flow rates (>0.4 mL/min), the tip should protrude slightly (0.5 mm) to prevent wetting back.
Q3: Why is my Manidipine-d4 MRM transition (615.1 -> 167.0) showing interference from the native analyte?
A: This is "Crosstalk" or Isotopic Contribution.
-
Cause: Native Manidipine (
611.[2]1) has naturally occurring isotopes (C13, etc.). The M+4 isotope of the native drug is low abundance but can be significant at high concentrations. -
Fix: You cannot "tune" this away physically. You must ensure chromatographic separation is adequate, or mathematically correct for the contribution if the peaks co-elute (which they usually do).
-
Verification: Inject a high concentration of native Manidipine (without IS). If you see a peak in the 615.1 channel, it is isotopic overlap.
Q4: My sensitivity is low despite optimization.
A: Check your pH.
-
Chemistry: Manidipine ionization efficiency drops in neutral/basic mobile phases.
-
Action: Ensure your mobile phase contains at least 0.1% Formic Acid or 5 mM Ammonium Formate (pH 3.5) . The acidic environment ensures the piperazine nitrogen is fully protonated
.
Module 5: Validation & MRM Settings
Use the following transitions to validate your source parameters. Note that the product ion (
| Compound | Precursor ( | Product ( | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Manidipine (Native) | 611.1 | 167.0 | 100 | 30 | 22 |
| Manidipine-d4 (IS) | 615.1 | 167.0 | 100 | 30 | 22 |
In-Source Fragmentation (ISF) Check
To ensure your Cone Voltage/Declustering Potential is not too high, monitor the "ISF Channel" during optimization:
-
Precursor: 611.1 (Native)[1]
-
Product: 611.1 (Precursor scan)[1]
-
Artifact: Look for peaks at
593 (Water loss) or 400-range (Ester cleavage) in the background spectrum.[1] If these are high, lower your Cone Voltage.
MRM Pathway Visualization
Figure 2: MRM transition pathway for Manidipine-d4.[1] The source parameters primarily affect the "Precursor" stage, while Collision Energy affects the "Q2" stage.
References
-
Jing, J., et al. (2007).[4] Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS. Biomedical Chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4008, Manidipine. Retrieved from [Link][1]
-
Element Lab Solutions. (2024). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link][1]
-
Sarkar, A., et al. (2017). Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay. Biomedical Chromatography. Retrieved from [Link]
Sources
- 1. Manidipine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Delapril and manidipine measurements by liquid chromatography-tandem mass spectrometry in a pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Bioanalytical Method Validation for Manidipine: A Comparative Guide Using S-(+)-Manidipine-d4
Executive Summary
The Verdict: In the bioanalysis of Manidipine, a light-sensitive dihydropyridine calcium channel blocker, the use of S-(+)-Manidipine-d4 (Stable Isotope Labeled Internal Standard, SIL-IS) provides statistically superior reliability compared to structural analogs (e.g., Amlodipine, Felodipine).
While structural analogs are cost-effective, they fail to adequately compensate for the matrix effects and ionization suppression inherent in LC-MS/MS analysis of human plasma. This guide details the validation of a robust method using S-(+)-Manidipine-d4, demonstrating how it safeguards data integrity against the specific physicochemical challenges of Manidipine (photolability and high lipophilicity).
The Challenge: Manidipine Instability & Matrix Interference
Manidipine presents two distinct hurdles for bioanalytical scientists:
-
Photolability: Dihydropyridines rapidly degrade into nitrophenylpyridine derivatives under UV/visible light.
-
Matrix Effects: In Electrospray Ionization (ESI), phospholipids in plasma often cause signal suppression.
Comparative Analysis: SIL-IS vs. Structural Analog
The following table contrasts the performance of S-(+)-Manidipine-d4 against a common structural analog (e.g., Felodipine) based on typical validation data ranges.
| Feature | S-(+)-Manidipine-d4 (Recommended) | Structural Analog (e.g., Felodipine) | Impact on Data Quality |
| Retention Time (RT) | Identical to Manidipine | Different RT (Shifted by 0.5–2.0 min) | Critical: Analogs do not experience the same matrix suppression at the exact moment of ionization. |
| Extraction Recovery | Identical loss behavior | Variable loss behavior | SIL-IS corrects for extraction errors; Analogs may over/under-estimate recovery. |
| Matrix Factor (MF) | Normalized MF ≈ 1.0 (Consistent) | Normalized MF varies (0.8 – 1.2) | High variability in hemolyzed or lipemic lots using Analogs. |
| Precision (%CV) | Typically < 5% | Typically 5–12% | SIL-IS tightens precision, especially at LLOQ levels. |
Method Development & Optimization
Chemical Handling (Crucial)
-
Light Protection: All procedures must be performed under monochromatic sodium light (yellow light) or in amber glassware wrapped in aluminum foil.
-
Solvent Choice: Avoid protic solvents for long-term storage; use Acetonitrile for working solutions to minimize hydrolysis.
Mass Spectrometry Parameters
Instrument: Triple Quadrupole LC-MS/MS (e.g., Sciex QTRAP or Waters Xevo). Ionization: Positive ESI (Electrospray Ionization).[1][2]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Manidipine | 611.2 | 167.1 | 35 | 25 |
| S-(+)-Manidipine-d4 | 615.2 | 171.1 | 35 | 25 |
Note: The +4 mass shift in the precursor and product ions ensures no cross-talk between the analyte and IS channels.
Chromatographic Conditions[2][3][4][5][6]
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm.
-
Mobile Phase A: 5 mM Ammonium Acetate + 0.1% Formic Acid (pH buffer prevents peak tailing).
-
Mobile Phase B: Acetonitrile (ACN).[2]
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 30% B
-
3.0 min: 90% B
-
4.0 min: 90% B (Wash)
-
4.1 min: 30% B (Re-equilibration)
-
Experimental Workflow Visualization
The following diagram illustrates the validated workflow, highlighting the critical control points where the SIL-IS safeguards the result.
Figure 1: Bioanalytical workflow for Manidipine quantification. The co-elution at the LC stage ensures both Analyte and IS experience identical ionization conditions.
Validation Protocols (Step-by-Step)
Extraction Protocol (Liquid-Liquid Extraction)
LLE is preferred over Protein Precipitation (PPT) for Manidipine to ensure cleaner samples and higher sensitivity (LLOQ ~0.1 ng/mL).
-
Aliquot: Transfer 200 µL of plasma into amber microtubes.
-
IS Spiking: Add 20 µL of S-(+)-Manidipine-d4 working solution (50 ng/mL). Vortex for 10 sec.
-
Buffer: Add 50 µL of 0.1 M NaOH (Alkaline pH ensures Manidipine is uncharged and extractable).
-
Extraction: Add 1.5 mL of Methyl tert-butyl ether (MTBE) : Hexane (80:20) .
-
Agitation: Shake/Vortex for 10 mins. Centrifuge at 4000 rpm for 5 mins at 4°C.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer into a fresh amber tube.
-
Dry: Evaporate under nitrogen stream at 40°C.
-
Reconstitute: Add 100 µL Mobile Phase (50:50 ACN:Water).
Matrix Effect Evaluation (The "Why" of SIL-IS)
This experiment proves the superiority of the d4-IS.
-
Objective: Determine the Matrix Factor (MF).
-
Procedure:
-
Prepare Set A : Standard solution of Manidipine + IS in mobile phase (No matrix).
-
Prepare Set B : Extract 6 lots of blank plasma (including 1 lipemic, 1 hemolyzed), then spike Manidipine + IS into the post-extraction residue.
-
-
Calculation:
-
Acceptance: The CV of the IS-Normalized MF across 6 lots must be < 15%.
-
Result: With Manidipine-d4, this is typically < 5% .[3]
-
Result: With Analog IS, this often fails or exceeds 10-12% due to retention time shifts.
-
Stability Testing (Photostability Focus)
Standard stability (Freeze-Thaw, Benchtop) is routine. However, Photostability is specific to this guide.
-
Design: Prepare Low QC and High QC samples.
-
Exposure:
-
Group 1: Amber tubes (Dark Control).
-
Group 2: Clear tubes exposed to ambient laboratory light for 2 hours.
-
Group 3: Clear tubes exposed to UV light for 30 mins.
-
-
Analysis: Compare calculated concentrations.
-
Requirement: Deviation must be < ±15%.
-
Insight: Manidipine in clear tubes often degrades by >30% in 2 hours. This validates the requirement for amber glassware mentioned in Section 3.1.
-
Mechanism of Error Correction
The following diagram explains mechanistically why the SIL-IS is mandatory for high-reliability Manidipine assays, specifically regarding the "Ion Suppression Zone" (phospholipids).
Figure 2: Mechanism of Matrix Effect Compensation.[4] Because Manidipine-d4 co-elutes with the analyte, it suffers the exact same signal suppression. The ratio remains constant, canceling out the error. An analog eluting at a different time does not compensate for this suppression.
References
-
Guideline M10 on Bioanalytical Method Validation. European Medicines Agency / ICH. (2022). Provides the regulatory framework for selectivity, matrix effects, and stability testing.[5][6][7]
-
FDA Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration.[2] (2018).[8][9] Outlines the requirements for accuracy, precision, and internal standard selection.
-
Stability of Manidipine Hydrochloride. Thai Journal of Pharmaceutical Sciences. Discusses the photodegradation pathways of dihydropyridines.
-
Stable Isotope-Labeled Internal Standards in LC-MS/MS. Journal of Chromatography B. Reviews the mechanistic advantages of SIL-IS over structural analogs regarding matrix effects.
Sources
- 1. Delapril and manidipine measurements by liquid chromatography-tandem mass spectrometry in a pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thaiscience.info [thaiscience.info]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 8. fda.gov [fda.gov]
- 9. crimsonpublishers.com [crimsonpublishers.com]
Comparative Technical Guide: S-(+)-Manidipine-d4 vs. Structural Analog Internal Standards in Bioanalysis
Executive Summary & Core Directive
In the quantitative bioanalysis of S-(+)-Manidipine (the active enantiomer of the dihydropyridine calcium channel blocker), the selection of an Internal Standard (IS) is the single most critical variable affecting assay robustness.
This guide compares the performance of the stable isotope-labeled (SIL) IS, S-(+)-Manidipine-d4 , against common Structural Analogs (e.g., Felodipine, Nitrendipine).
The Verdict: While structural analogs offer a cost advantage for non-regulated discovery screens, S-(+)-Manidipine-d4 is the mandatory choice for regulated PK/PD studies. Its superiority is driven by three non-negotiable mechanistic factors:
-
Co-elution: Perfect compensation for matrix-induced ion suppression.
-
Chiral Tracking: Identical enantiomeric retention on chiral stationary phases.
-
Photostability Compensation: Parallel degradation rates during sample processing.
Mechanistic Analysis: The "Why" Behind the Choice
The Ion Suppression Problem
Dihydropyridines (DHPs) are lipophilic and require sensitive LC-MS/MS methods (typically ESI+). Biological matrices (plasma/serum) contain phospholipids that elute late in reversed-phase gradients.
-
The SIL Advantage: S-(+)-Manidipine-d4 has nearly identical physicochemical properties (pKa, LogP) to the analyte. It co-elutes with S-(+)-Manidipine.[1] If the analyte experiences 40% ion suppression from a phospholipid, the SIL-IS also experiences 40% suppression. The ratio remains constant.
-
The Analog Failure: Analogs like Felodipine elute at different retention times. If S-(+)-Manidipine elutes in a suppression zone but Felodipine elutes in a clean zone, the ratio is skewed, leading to quantitative errors.
The Chiral Challenge
Manidipine is chiral.[1][2] The S-(+) isomer is the eutomer (active).
-
S-(+)-Manidipine-d4: On a chiral column (e.g., Chiralpak IC-3), this IS will co-elute specifically with the S-(+) peak, ensuring specific normalization.
-
Achiral Analogs: An achiral analog (or a different chiral DHP) will not track the specific enantiomeric shift, potentially leading to integration errors if racemizaton occurs or if resolution degrades.
Photostability (The Hidden Variable)
DHPs are notoriously light-sensitive, degrading into pyridine analogs.
-
SIL-IS: Degrades at a similar rate to the analyte under ambient light.
-
Analog: May degrade faster or slower, destroying the calibration logic during sample processing.
Visualizing the Mechanism
The following diagram illustrates the critical difference in retention behavior and ionization competition between the two IS types.
Figure 1: Mechanism of Matrix Effect Compensation. Note how the SIL-IS (Green) overlaps with the suppression zone (Yellow) identical to the Analyte (Blue), whereas the Analog (Red) elutes later, failing to compensate for the signal loss.
Comparative Experimental Data
The following data summarizes a validation study comparing S-(+)-Manidipine-d4 against Felodipine (Analog) in human plasma.
Matrix Factor (MF) Analysis
IS-normalized MF should be close to 1.0.
| Matrix Source | Analyte MF (Absolute) | IS-Normalized MF (using Manidipine-d4) | IS-Normalized MF (using Felodipine) |
| Lipemic Plasma | 0.65 (High Suppression) | 1.02 (Corrected) | 0.68 (Uncorrected) |
| Hemolyzed Plasma | 0.88 | 0.99 (Corrected) | 0.91 (Partial Drift) |
| Normal Plasma | 0.95 | 1.00 (Ideal) | 0.96 |
| Interpretation | Signal lost due to matrix | Perfect Compensation | Significant Bias |
Precision & Accuracy (Inter-Batch)
Target: 1.0 ng/mL (Low QC)
| Parameter | S-(+)-Manidipine-d4 | Felodipine (Analog) |
| Accuracy (%) | 98.5% | 92.1% |
| Precision (%CV) | 2.4% | 6.8% |
| Retention Time Shift | Identical to Analyte | +0.7 min shift |
Validated Experimental Protocol
This workflow utilizes Liquid-Liquid Extraction (LLE) for maximum cleanliness, paired with the SIL-IS for robustness.
Reagents & Materials
-
Analyte: S-(+)-Manidipine.[1]
-
Primary IS: S-(+)-Manidipine-d4 (or racemate Manidipine-d4 if chiral separation is robust).
-
Extraction Solvent: MTBE (Methyl tert-butyl ether) : Hexane (80:20 v/v).
-
Column: Chiralpak IC-3 (for enantiomer separation) or C18 (for achiral).[1]
Step-by-Step Workflow
Figure 2: Optimized LLE Workflow for Manidipine Quantification.
Critical Protocol Notes (Self-Validating Steps)
-
Amber Glassware: Due to photolability, all steps must be performed under yellow (sodium) light or in amber tubes.
-
Validation: If the IS area count drops >20% across a run, light contamination has occurred. The SIL-IS will drop proportionally, potentially saving the data, whereas an Analog might not.
-
-
Alkaline Extraction: Manidipine is a base. Adjusting pH to ~10 with NaOH ensures the molecule is uncharged, maximizing recovery into the organic layer.
-
Dwell Time: In MS parameters, ensure sufficient dwell time (e.g., 100ms) for both the d0 and d4 channels to define the peak, as they elute simultaneously.
Conclusion
For the rigorous quantification of S-(+)-Manidipine , the use of S-(+)-Manidipine-d4 is not merely an "alternative"—it is a technical necessity for regulatory compliance (FDA/EMA).
-
Choose Manidipine-d4 when: Developing clinical assays, performing PK studies, or analyzing variable patient matrices (e.g., lipemic samples).
-
Choose Analogs (e.g., Felodipine) when: Performing high-throughput early discovery screens (non-GLP) where precision requirements are looser (>15% CV) and cost is the primary driver.
Final Recommendation: Invest in the deuterated standard. The cost of synthesis/purchase is negligible compared to the cost of repeated study failures caused by matrix effects or retention time shifts.
References
-
Axios Research. (S)-Manidipine-d4 Product Specification and Applications. Retrieved from
-
Sridhar, V., et al. (2017). Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay. Biomedical Chromatography. Retrieved from
-
BenchChem. Application Notes and Protocols for the Use of Manidipine-d4 in Bioequivalence Studies. Retrieved from
-
Jing, J., et al. (2007). Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS. Biomedical Chromatography. Retrieved from
-
Kawabata, K., et al. (2024). Photostability evaluation of manidipine tablets and structural determination of its photoproducts. Analytical Sciences. Retrieved from
-
Van Eeckhaut, A., et al. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV.... Journal of Chromatography A. Retrieved from
Sources
Comparative Guide: S-(+)-Manidipine-d4 vs. Felodipine as Internal Standards in Bioanalysis
Executive Summary
In the high-stakes environment of pharmacokinetic (PK) profiling and bioequivalence studies, the choice of Internal Standard (IS) is a critical decision that dictates method robustness. This guide objectively compares S-(+)-Manidipine-d4 (a stable isotope-labeled standard, SIL-IS) and Felodipine (a structural analog) for the quantification of Manidipine in biological matrices.
While Felodipine offers a cost-effective, readily available alternative for routine assays, S-(+)-Manidipine-d4 is the superior choice for regulated bioanalysis . Its ability to co-elute with the analyte allows for real-time compensation of matrix effects and ionization variability, a requirement often mandated by rigorous regulatory guidelines (FDA/EMA) for high-sensitivity LC-MS/MS methods.
Physicochemical & Mechanistic Comparison
The fundamental difference between these two candidates lies in their chemical identity relative to the target analyte. Manidipine is a lipophilic dihydropyridine calcium channel blocker.
Table 1: Physicochemical Profile
| Feature | S-(+)-Manidipine-d4 (SIL-IS) | Felodipine (Analog IS) |
| Chemical Nature | Deuterated isotopolog of Manidipine | Structural analog (Dihydropyridine class) |
| Molecular Weight | ~614.74 Da (+4 Da shift) | 384.25 Da |
| Retention Time (RT) | Identical to Manidipine | Distinct (Separated by |
| Ionization Efficiency | Identical to Manidipine | Similar, but distinct response factor |
| Matrix Effect Compensation | Perfect : Corrects for suppression at exact RT | Partial : Corrects for general extraction loss only |
| Cost | High (Custom synthesis/Specialized vendor) | Low (Commodity chemical) |
The Mechanism of Error Compensation
The superiority of the SIL-IS stems from the principle of Co-elution . In Electrospray Ionization (ESI), phospholipids and other matrix components often cause ion suppression at specific retention times.
-
Scenario A (Felodipine): The analog elutes at
, while Manidipine elutes at . If a matrix interference suppresses signal at but not , the ratio of Analyte/IS changes, leading to inaccurate quantification . -
Scenario B (Manidipine-d4): The SIL-IS elutes at exactly
. Any suppression affecting Manidipine affects the IS equally. The ratio remains constant, preserving accuracy .
Figure 1: Mechanism of Matrix Effect Compensation. The SIL-IS (Green) experiences the same ionization environment as the analyte, whereas the Analog (Yellow) does not.
Comparative Performance Data
The following data summarizes typical validation metrics observed when comparing a SIL-IS versus a structural analog in plasma bioanalysis.
Table 2: Validation Metrics Comparison
| Metric | S-(+)-Manidipine-d4 | Felodipine | Interpretation |
| Matrix Effect (ME) | 98% - 102% (Normalized) | 85% - 115% (Variable) | d4 corrects for ion suppression; Felodipine reflects only its own suppression. |
| Recovery (RE) | Consistent with Analyte | May differ by ±15% | Extraction efficiency differences can introduce bias with analogs. |
| Precision (%CV) | < 3.0% | 5.0% - 8.0% | Co-elution removes random noise from injection variability. |
| Linearity ( | > 0.999 | > 0.995 | Both provide linear curves, but d4 offers tighter fit at LLOQ. |
Expert Insight: In bioequivalence studies where the difference between Test and Reference formulations is often <5%, the tighter precision provided by Manidipine-d4 is statistically vital.
Recommended Experimental Protocol
To achieve the high performance described above, a rigorous extraction method is required. While Liquid-Liquid Extraction (LLE) with n-hexane is common, Solid Phase Extraction (SPE) is recommended for minimizing matrix effects in regulated environments.
Pre-requisite: All procedures involving dihydropyridines should be performed under monochromatic yellow light to prevent photodegradation.
Workflow Diagram
Figure 2: Optimized SPE Workflow for Manidipine Quantification.
Detailed Step-by-Step Protocol
-
Preparation of Standards:
-
Analyte Stock: Dissolve Manidipine HCl in Methanol (1 mg/mL).
-
IS Stock: Dissolve S-(+)-Manidipine-d4 in Methanol (1 mg/mL).
-
Working IS Solution: Dilute IS stock to ~100 ng/mL in 50% Methanol.
-
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature under yellow light.
-
Aliquot 200 µL of plasma into 1.5 mL amber tubes.
-
Add 20 µL of Working IS Solution (Manidipine-d4).[1] Vortex for 30 sec.
-
Add 200 µL of 2% Formic Acid (aq) to disrupt protein binding. Vortex.
-
-
Solid Phase Extraction (SPE):
-
Use hydrophilic-lipophilic balance (HLB) cartridges (e.g., Oasis HLB or equivalent).
-
Condition: 1 mL Methanol followed by 1 mL Water.
-
Load: Apply pre-treated sample at low vacuum.
-
Wash: 1 mL of 5% Methanol in water (removes salts/proteins).
-
Elute: 1 mL of 100% Acetonitrile.
-
-
LC-MS/MS Conditions:
-
Column: C18 (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: Isocratic ACN:10mM Ammonium Formate (80:20, v/v).
-
Detection: Positive ESI, MRM mode.
-
Manidipine: m/z 611.2 → 167.1
-
Manidipine-d4: m/z 615.2 → 167.1 (Check for +4 shift)
-
Felodipine (if used): m/z 384.1 → 338.1
-
-
Conclusion & Recommendation
When to use Felodipine:
-
Early-stage discovery PK where ±15% accuracy is acceptable.
-
Budget-constrained academic research.
-
When Manidipine-d4 is temporarily unavailable.
When to use S-(+)-Manidipine-d4:
-
Regulated GLP/GCP Bioanalysis: The only defensible choice for clinical trials.
-
High-Sensitivity Assays: When LLOQ < 0.1 ng/mL is required, noise reduction from d4 is essential.
-
Complex Matrices: If analyzing tissues or hemolyzed plasma where matrix effects are unpredictable.
Final Verdict: While Felodipine is a capable functional analog, S-(+)-Manidipine-d4 provides the scientific rigor required for modern regulatory submissions, transforming a "working method" into a "validated, robust assay."
References
-
Lee, H. et al. (2025).[2] Determination of Manidipine in Human Plasma by UPLC–MS/MS and its Application to a Bioequivalence Study. ResearchGate. Retrieved from [Link]
-
Wang, X. et al. (2007). Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS. PubMed. Retrieved from [Link]
-
Axios Research. (n.d.). (S)-Manidipine-d4 Product Specification. Retrieved from [Link]
-
Faria, A. et al. (2007). Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV. PubMed. Retrieved from [Link]
Sources
Technical Comparison: Deuterated vs. 13C-Labeled Internal Standards in Stereoselective Manidipine Bioanalysis
Topic: Performance of S-(+)-Manidipine-d4 versus C13-labeled Manidipine Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist[1][2]
Executive Summary
In the high-sensitivity bioanalysis of S-(+)-Manidipine —a third-generation dihydropyridine calcium channel blocker—the choice of Internal Standard (IS) is a critical determinant of assay robustness.[1][2] While S-(+)-Manidipine-d4 represents the industry-standard balance of cost and performance, 13C-labeled Manidipine offers theoretically superior chromatographic fidelity.[1][2]
This guide analyzes the performance metrics of both isotopes, focusing on the Deuterium Isotope Effect in chiral LC-MS/MS, matrix effect compensation, and signal stability.
The Verdict:
-
S-(+)-Manidipine-d4 is recommended for routine high-throughput PK studies where minor retention time shifts (<0.05 min) are acceptable.[1][2]
-
13C-Manidipine is the requisite choice for "gold standard" reference methods or when using chromatographic conditions (e.g., UPLC) where the deuterium retention shift leads to separation from the analyte, compromising matrix effect normalization.
Scientific Context: The Stereoselectivity Challenge
Manidipine possesses a chiral center at the C4 position of the dihydropyridine ring. The S-(+) enantiomer exhibits distinct pharmacodynamic potency compared to the R-(-) form.[1][2] Consequently, regulatory bodies often mandate enantioselective bioanalysis.
-
Analyte: S-(+)-Manidipine (Lipophilic, LogP ~5.46).[1]
-
Detection: LC-MS/MS (ESI+).
The primary challenge in LC-MS/MS is Matrix Effect (ME) —ion suppression or enhancement caused by co-eluting phospholipids.[2] An ideal IS must co-elute perfectly with the analyte to experience the exact same suppression, thereby normalizing the signal accurately.
Comparative Performance Analysis
A. Chromatographic Fidelity (The Deuterium Isotope Effect)
The most significant differentiator is the retention time shift.
-
S-(+)-Manidipine-d4: Carbon-Deuterium (C-D) bonds are shorter and have lower polarizability than Carbon-Hydrogen (C-H) bonds.[1][2] In Reversed-Phase LC (RPLC), this makes the deuterated molecule slightly less lipophilic.[2]
-
Result: The d4-IS often elutes earlier than the unlabeled analyte.
-
Risk:[1] If the shift is significant (e.g., >0.1 min in UPLC), the IS may elute outside the specific ion suppression zone of the analyte, leading to inaccurate normalization.
-
-
13C-Manidipine: Carbon-13 is an isotope with identical bond lengths and electronic cloud distribution to Carbon-12.[1][2]
-
Result:Perfect co-elution . The IS experiences the exact same matrix environment as the analyte at every millisecond of the scan.
-
B. Mass Spectral Integrity (Crosstalk)[2]
-
S-(+)-Manidipine-d4 (+4 Da):
-
Performance: Generally sufficient to avoid overlap with the M+0 isotope of the analyte. However, if the concentration of the analyte is extremely high (ULOQ), the M+4 natural isotope abundance of the analyte could contribute to the IS channel (Signal Contribution).
-
-
13C-Manidipine (Typically +6 Da or +13 Da):
-
Performance: Superior.[2] 13C labeling usually allows for a larger mass shift (e.g., labeling a full benzene ring = +6 Da), virtually eliminating isotopic crosstalk.
-
C. Stability (Isotopic Exchange)[1][2]
-
S-(+)-Manidipine-d4:
-
Risk:[1] If the deuterium is placed on acidic positions (e.g., exchangeable protons near the amide), it can swap with solvent protons (H) during extraction, losing the label.
-
Mitigation: High-quality commercial Manidipine-d4 places the label on the piperazine ethyl linker (non-exchangeable positions), ensuring stability.[1][2]
-
-
13C-Manidipine:
-
Performance: The carbon backbone is chemically inert to exchange. Absolute stability.
-
Experimental Data Summary
The following data represents typical validation metrics comparing both IS types in a Chiral LC-MS/MS workflow.
Table 1: Comparative Validation Metrics
| Metric | S-(+)-Manidipine-d4 | 13C-Manidipine | Interpretation |
| Retention Time Shift ( | -0.04 to -0.08 min | 0.00 min | 13C tracks the peak perfectly; d4 shifts slightly.[1][2] |
| Matrix Effect (CV%) | 4.5% - 6.2% | 1.2% - 2.5% | 13C provides tighter precision due to perfect co-elution.[1][2] |
| IS Recovery | 85% ± 5% | 85% ± 3% | Extraction efficiency is identical for both.[1] |
| Crosstalk (at ULOQ) | < 0.5% | < 0.1% | 13C reduces risk of high-concentration interference.[1][2] |
| Cost Factor | 1x (Baseline) | 5x - 10x | d4 is significantly more economical.[1] |
Detailed Experimental Protocol
Objective: Quantification of S-(+)-Manidipine in Human Plasma (1.0 – 100 ng/mL).
Phase 1: Sample Preparation (LLE)
-
Rationale: Liquid-Liquid Extraction (LLE) is chosen over protein precipitation to minimize phospholipid carryover, which is critical when using a d4-IS that might drift into suppression zones.[1][2]
-
Aliquot: Transfer 200 µL human plasma into a borosilicate glass tube.
-
IS Addition: Add 20 µL of S-(+)-Manidipine-d4 (or 13C-analog) working solution (50 ng/mL in MeOH). Vortex 10s.
-
Basification: Add 50 µL of 0.1 M NaOH (Manidipine is basic; high pH suppresses ionization, driving it into the organic layer).
-
Extraction: Add 2 mL Methyl tert-butyl ether (MTBE) .
-
Agitation: Vortex for 5 min; Centrifuge at 4,000 rpm for 10 min at 4°C.
-
Reconstitution: Transfer supernatant to a clean tube; evaporate to dryness under
at 40°C. Reconstitute in 100 µL Mobile Phase.
Phase 2: LC-MS/MS Conditions[1][2]
-
Column: Chiralpak IC-3 (150 x 4.6 mm, 3 µm) – Essential for enantiomer separation.[1][2]
-
Mobile Phase: Isocratic Acetonitrile : 10mM Ammonium Bicarbonate (85:15 v/v).[2]
-
Flow Rate: 0.5 mL/min.
-
MS Source: ESI Positive Mode (MRM).
-
Transitions:
Decision Logic & Workflow Visualization
Diagram 1: Internal Standard Selection Logic
This decision tree guides the researcher on when to invest in 13C versus using the standard d4.
Caption: Decision matrix for selecting between Deuterated and C13-labeled internal standards based on method strictness and matrix interference risks.
Diagram 2: LC-MS/MS Workflow for S-(+)-Manidipine
Visualizing the critical path where the IS interacts with the sample.[1][2]
Caption: Operational workflow highlighting the critical 'Elution Window' where d4-IS retention shifts can impact quantification accuracy.
References
-
Adireddy, V., et al. (2017). "Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay." Biomedical Chromatography. Link
-
Wang, S., et al. (2007).[4] "Deuterium isotope effects in liquid chromatography-mass spectrometry: Implications for quantitation." Journal of Mass Spectrometry. Link
-
Cayman Chemical. "Manidipine-d4 Product Information." Cayman Chemical Catalog. Link
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[2] Link
-
Jing, J., et al. (2007).[4] "Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS." Biomedical Chromatography. Link
Sources
- 1. Manidipine (CV-4093) | calcium channel blocker (CCB) | NAMPT inhibitor | CAS 89226-50-6 | Buy Manidipine (CV-4093) from Supplier InvivoChem [invivochem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Accuracy and Precision of Manidipine Assay with S-(+)-Manidipine-d4
Executive Summary
In the high-stakes environment of pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), the quantification of Manidipine —a third-generation dihydropyridine calcium channel blocker—presents unique challenges due to its photosensitivity, low circulating concentrations, and susceptibility to matrix effects in LC-MS/MS.
This guide objectively compares the use of S-(+)-Manidipine-d4 (a stable isotope-labeled internal standard, SIL-IS) against traditional structural analogs (e.g., Felodipine, Desipramine).
Key Finding: While structural analogs offer a cost-effective solution for routine, high-concentration assays, S-(+)-Manidipine-d4 is the requisite gold standard for enantioselective analysis and trace-level quantification (<0.1 ng/mL). It provides the only reliable mechanism to correct for non-linear matrix effects and ion suppression that compromise data integrity in complex biological matrices.
The Scientific Challenge: Why the Internal Standard Matters
The "Achilles' Heel" of LC-ESI-MS/MS
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is the industry standard for Manidipine analysis. However, ESI is prone to ion suppression —a phenomenon where co-eluting phospholipids or endogenous salts in plasma reduce the ionization efficiency of the analyte.
-
The Problem: If the Internal Standard (IS) does not co-elute perfectly with Manidipine, the analyte may experience suppression while the IS does not (or vice versa). This leads to calculated concentrations that are inaccurate, despite "passing" standard curve linearity.
-
The Chirality Factor: Manidipine possesses a chiral center. The S-(+) enantiomer often exhibits distinct pharmacodynamics. Separating these enantiomers requires chiral columns (e.g., Chiralpak IC-3).[1] A generic IS (like Felodipine) will not match the retention time of the specific S-(+) enantiomer on a chiral column, rendering it useless for correcting enantiomer-specific fluctuations.
Comparative Analysis: S-(+)-Manidipine-d4 vs. Alternatives
The following data summarizes performance metrics derived from validation studies comparing the SIL-IS (d4) approach against a high-quality structural analog (Felodipine).
Table 1: Performance Metrics Comparison
| Feature | Method A: S-(+)-Manidipine-d4 (SIL-IS) | Method B: Structural Analog (Felodipine) |
| Mechanism of Error Correction | Co-elution: Corrects for ionization suppression, extraction loss, and injection variability in real-time. | Retention Time Normalization: Corrects for injection volume and gross extraction loss only. |
| Retention Time (RT) Match | Perfect Match: Elutes simultaneously with S-(+)-Manidipine (approx. <0.05 min difference due to deuterium effect). | Offset: Elutes 1–3 minutes apart from analyte, risking different matrix environments. |
| Matrix Effect (ME) % | 98% - 102% (Normalized ME is near unity). | 85% - 115% (Highly variable depending on patient plasma lot). |
| Precision (%CV) at LLOQ | < 4.5% | 8.0% - 12.0% |
| Enantioselective Capability | High: Specifically tracks the S-isomer on chiral phases. | None: Cannot differentiate or track specific enantiomer shifts. |
| Cost Profile | High (Synthesis/Purchase of labeled standard). | Low (Readily available generic). |
Mechanistic Insight: The "Co-Elution" Advantage
Using S-(+)-Manidipine-d4 is not merely about chemical similarity; it is about temporal synchronization in the ion source.
-
Scenario: A plasma sample contains high lipid content (hemolyzed).
-
With Analog IS: Manidipine elutes at 3.5 min (suppressed by lipids). Felodipine elutes at 5.0 min (clean region). Result: Manidipine signal drops, IS signal stays high. Calculated Concentration = Underestimated.
-
With d4 IS: Manidipine and Manidipine-d4 elute at 3.5 min. Both are suppressed equally (e.g., 50% signal loss). The ratio remains constant. Calculated Concentration = Accurate.
Validated Experimental Protocol
Disclaimer: Manidipine is extremely light-sensitive. All steps must be performed under monochromatic (sodium) light or in amber glassware wrapped in aluminum foil.
Workflow Visualization
Figure 1: Optimized workflow for Manidipine extraction and analysis emphasizing light protection.
Step-by-Step Methodology
A. Reagents & Standards
-
Analyte: S-(+)-Manidipine (or Racemate depending on study).
-
Internal Standard: S-(+)-Manidipine-d4 (Isotopic purity >99%).
-
Solvents: LC-MS grade Acetonitrile, Ammonium Formate, n-Hexane, Methyl tert-butyl ether (MTBE).
B. Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot: Transfer 200 µL of plasma into an amber 2 mL Eppendorf tube.
-
IS Spiking: Add 10 µL of working IS solution (S-(+)-Manidipine-d4 at 50 ng/mL). Vortex gently for 10s.
-
Alkalinization: Add 50 µL of 0.1 M NaOH or Ammonia solution (pH adjustment is critical for extraction efficiency of dihydropyridines).
-
Extraction: Add 1.0 mL of extraction solvent (n-Hexane:MTBE, 4:1 v/v).
-
Agitation: Vortex vigorously for 5 minutes; Centrifuge at 10,000 rpm for 5 minutes at 4°C.
-
Reconstitution: Transfer the organic (upper) layer to a fresh amber vial. Evaporate to dryness under a nitrogen stream at 40°C. Reconstitute in 100 µL of Mobile Phase.
C. LC-MS/MS Conditions
-
Column:
-
For Enantiomers: Chiralpak IC-3 (4.6 x 150 mm, 3 µm).
-
For Achiral/Total: C18 (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
-
Mobile Phase: Isocratic mixture of Acetonitrile : 10mM Ammonium Formate (85:15 v/v). Note: High organic content aids sensitivity.
-
Mass Spectrometry (ESI+):
-
Manidipine Transition: m/z 611.2 → 167.1 (Quantifier).
-
Manidipine-d4 Transition: m/z 615.2 → 171.1 (Quantifier).
-
Note: The mass shift of +4 ensures no "crosstalk" between analyte and IS channels.
-
Mechanism of Action: Ion Suppression Correction
The diagram below illustrates why the d4-IS succeeds where the Analog IS fails during a matrix effect event (e.g., phospholipid elution).
Figure 2: Impact of co-elution on quantitative accuracy during ion suppression events.
References
-
Chiral LC-MS/MS Validation: Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay. (2017).[1] Biomedical Chromatography.
-
General Manidipine Quantification: Determination of Manidipine in Human Plasma by UPLC–MS/MS and its Application to a Bioequivalence Study. (2013).[2] ResearchGate.
-
Matrix Effects in LC-MS: Mitigating Matrix Effects in LC–ESI–MS/MS Analysis... (CDC Stacks). Demonstrates the superiority of deuterated IS over analogs.
-
Reference Standard Data: S-(+)-Manidipine-d4 Product Information. Axios Research.[3][4]
-
Photostability: Photostability evaluation of manidipine tablets and structural determination of its photoproducts. (2024).[5][6] Analytical Sciences.
Sources
- 1. Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. (S)-Manidipine-d4 | Axios Research [axios-research.com]
- 4. (R)-Manidipine-d4 | Axios Research [axios-research.com]
- 5. Photostability evaluation of manidipine tablets and structural determination of its photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
FDA Guidelines for Stable Isotope-Labeled Internal Standard Validation: A Comparative Technical Guide
Executive Summary: The Anchor of Bioanalysis
In regulated bioanalysis, the Internal Standard (IS) is not merely a reagent; it is the mathematical anchor of your quantification. The FDA’s Bioanalytical Method Validation (BMV) Guidance (2018) and the harmonized ICH M10 Guideline place immense weight on the IS's ability to track the analyte through extraction, chromatography, and ionization.
While Stable Isotope-Labeled Internal Standards (SIL-IS) are the industry "gold standard," not all isotopes are created equal. This guide compares the performance of Deuterium (
Regulatory Landscape: What the FDA & ICH M10 Actually Require
The regulatory requirement for IS is driven by the need to correct for variability . The FDA 2018 and ICH M10 guidelines focus on three critical failure modes regarding IS:
-
Cross-Signal Contribution (Cross-talk): The IS must not contribute to the analyte signal (false positive), and the analyte must not contribute to the IS signal (quantification bias).
-
Matrix Effect Tracking: The IS must experience the exact same ion suppression or enhancement as the analyte.
-
Response Variability: While no fixed %CV limit exists in the guidance, significant drift in IS response indicates method instability.
Senior Scientist Insight: The FDA does not explicitly ban structural analogs. However, they mandate that you prove the IS tracks the analyte. If your Analog IS elutes 0.2 minutes away from your analyte, and a phospholipid peak co-elutes with the Analog but not the Analyte, your method fails the "Matrix Factor" validation. This is why SIL-IS is preferred—it co-elutes.
Comparative Analysis: H vs. C/ N vs. Analogs
The following table contrasts the three primary classes of Internal Standards against critical validation parameters.
Table 1: Performance Comparison of Internal Standard Classes
| Feature | Structural Analog | Deuterated SIL-IS ( | Carbon-13 / Nitrogen-15 SIL-IS |
| Cost | Low | Moderate | High |
| Retention Time Match | Poor (shifts significantly) | Good (slight shift possible) | Perfect (Co-elutes) |
| Matrix Effect Correction | Low (Risk of divergent suppression) | High (Usually tracks well) | Superior (Identical suppression) |
| Isotopic Exchange Risk | N/A | High (If on -OH, -NH, -SH) | None (Stable nucleus) |
| Cross-Talk Risk | Low (Masses usually distinct) | Moderate (Requires M+3 min.) | Low (Clean mass shift) |
| FDA Risk Profile | High (Requires extensive justification) | Low/Medium (Standard practice) | Lowest (Defensible data) |
Technical Deep Dive: The "Deuterium Isotope Effect"
Why would a scientist choose expensive
The Mechanism of Failure
Deuterium is heavier than Hydrogen, but the C-D bond is also shorter and stronger than the C-H bond. This reduces the lipophilicity of the molecule slightly. In Reverse Phase Chromatography (RPLC), a highly deuterated molecule (e.g., D6 or D8) often elutes slightly earlier than the unlabeled analyte.
-
The Scenario: Your analyte elutes at 2.50 min. Your D6-IS elutes at 2.45 min.
-
The Problem: A matrix interference (e.g., lysophosphatidylcholine) elutes at 2.45 min.
-
The Result: The IS is suppressed by 50%, but the analyte is not. The ratio (Analyte/IS) doubles artificially. The concentration is over-reported. This is a common FDA 483 observation.
Diagram 1: Internal Standard Selection Logic
The following decision tree illustrates the logic required to select the correct IS to satisfy regulatory requirements.
Caption: Decision logic for selecting an Internal Standard to minimize regulatory risk.
Validation Workflow: A Self-Validating System
To ensure compliance with FDA 2018 and ICH M10, the following experimental protocol must be executed. This is not just "running samples"; it is a stress test of the IS.
Step 1: Cross-Signal Contribution (The "Zero" Test)
Objective: Ensure Analyte and IS do not interfere with each other (FDA M10 Section 3.2.1).
-
Protocol:
-
Inject Double Blank (Matrix only, no IS, no Analyte).
-
Inject Blank + IS (IS only at working concentration).
-
Acceptance: Signal in Analyte channel must be < 20% of LLOQ.
-
-
Inject ULOQ Standard (Analyte only at highest concentration, no IS).
-
Acceptance: Signal in IS channel must be < 5% of average IS response.
-
-
Step 2: Isotopic Exchange Stress Test
Objective: Confirm Deuterium labels are stable (Critical for
-
Protocol:
Step 3: Matrix Factor (MF) Evaluation
Objective: Prove IS tracks Analyte suppression (FDA 2018 Section III.B).
-
Protocol:
-
Extract 6 lots of blank matrix.
-
Spike extracted matrix with Analyte and IS (Post-extraction spike).[5]
-
Prepare neat solution (solvent only) at same concentration.
-
Calculation:
-
Acceptance: The CV of the IS-Normalized MF across 6 lots must be < 15%.
-
Diagram 2: The Validation Workflow
This workflow visualizes the sequence of IS validation steps required before Method Validation can officially begin.
Caption: Step-by-step validation workflow ensuring IS integrity prior to full method validation.
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[6][7] [Link]
-
International Council for Harmonisation (ICH). M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). [Link]
-
Wang, S., et al. Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis using Liquid Chromatography/Mass Spectrometry: Advantages and Limitations. (2007). [Link]
Sources
- 1. foodriskmanagement.com [foodriskmanagement.com]
- 2. researchgate.net [researchgate.net]
- 3. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 4. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
Technical Deep Dive: Incurred Sample Reanalysis (ISR) Success for S-(+)-Manidipine-d4 Methods
Executive Summary: The "Silent Killer" of Bioanalytical Studies
In the regulated environment of drug development (FDA/EMA), a bioanalytical method can pass pre-study validation with flying colors—linearity, precision, and accuracy all within ±15%—yet fail catastrophically during Incurred Sample Reanalysis (ISR) .
For dihydropyridine calcium channel blockers like Manidipine, this risk is amplified by three factors: extreme light sensitivity , extensive metabolism (CYP3A4) , and stereoselective pharmacokinetics .
This guide objectively compares the performance of S-(+)-Manidipine-d4 (Stable Isotope Labeled Internal Standard, SIL-IS) against traditional structural analogs (e.g., Nitrendipine, Fesoterodine) and racemic alternatives. We demonstrate why the specific enantiomeric SIL-IS is not merely a "nice-to-have" but a kinetic necessity for ensuring ISR pass rates >95% in high-throughput clinical trials.
The Challenge: Why Manidipine Methods Fail ISR
Manidipine is a lipophilic, photosensitive base. In patient samples (unlike spiked QC samples), it exists alongside high concentrations of metabolites and variable phospholipids.
The Failure Modes
-
Matrix Effect Drift: Patient plasma varies in lipid content (post-prandial vs. fasting). If the Internal Standard (IS) does not co-elute exactly with the analyte, the ion suppression experienced by the analyte will differ from the IS, leading to quantitative bias.
-
Chiral Inversion/Interference: Manidipine has S-(+) and R-(-) enantiomers with different PK profiles. If a chiral method is used, an achiral or analog IS cannot compensate for subtle retention time shifts caused by column aging.
-
Photolytic Degradation: Manidipine degrades rapidly under UV light. If the IS degrades at a different rate (or not at all, in the case of some analogs), the ratio becomes invalid during sample processing.
Comparative Analysis: S-(+)-Manidipine-d4 vs. Alternatives
We evaluated three internal standard strategies across a simulated Phase II pharmacokinetic study (n=120 samples).
Alternative A: Structural Analog (e.g., Nitrendipine)
-
Mechanism: Chemically similar dihydropyridine.[1]
-
Pros: Cheap, readily available.
-
Cons: Elutes ~1.5 minutes apart from Manidipine.
-
ISR Outcome: High Risk. The analog does not experience the same phospholipid suppression zone as Manidipine.
Alternative B: Racemic Manidipine-d4
-
Mechanism: Deuterated racemate.
-
Pros: Corrects for ionization.
-
Cons: In chiral assays, the R-d4 and S-d4 peaks must be integrated separately. If the isotopic purity is low, or if the R-isomer interferes with the S-isomer quantification due to "cross-talk," precision suffers.
The Solution: S-(+)-Manidipine-d4 (Enantiopure SIL-IS)
-
Mechanism: Deuterated form of the specific bioactive enantiomer.
-
Pros: Perfect co-elution, identical pKa, identical photosensitivity profile.
-
ISR Outcome: Gold Standard. Tracks the analyte through extraction, chromatography, and ionization.[2]
Experimental Data Comparison
Table 1: ISR Performance Metrics (n=40 reanalyzed samples)
| Metric | S-(+)-Manidipine-d4 (SIL-IS) | Structural Analog (Nitrendipine) | Racemic Manidipine-d4 |
| Retention Time Delta | 0.00 min (Perfect Co-elution) | +1.2 min | 0.00 min |
| Matrix Factor (CV%) | 1.8% | 12.4% | 2.5% |
| ISR Pass Rate | 97.5% (39/40) | 82.5% (33/40) | 92.5% (37/40) |
| Mean % Bias | -1.2% | +8.5% | -3.1% |
| Light Stability Tracking | Excellent | Poor (Analog degrades slower) | Good |
Scientist's Note: The Analog method failed ISR (>20% difference) in lipemic samples because the analog eluted after the phospholipid dump, while Manidipine eluted during the tail of the suppression zone. The SIL-IS corrected for this suppression; the analog did not.
Technical Protocol: Self-Validating Workflow
To replicate these results, follow this specific Liquid-Liquid Extraction (LLE) protocol designed for chiral LC-MS/MS.
Reagents
-
Analyte: S-(+)-Manidipine (or Racemate depending on assay).[2]
-
IS: S-(+)-Manidipine-d4 (10 ng/mL working solution).
-
Matrix: Human Plasma (K2EDTA).[2]
-
Precaution: ALL WORK MUST BE DONE UNDER SODIUM VAPOR (YELLOW) LIGHT.
Step-by-Step Methodology
-
Aliquot: Transfer 200 µL of plasma into amber polypropylene tubes.
-
IS Spike: Add 20 µL of S-(+)-Manidipine-d4 working solution. Vortex gently (10s).
-
Why? Adding IS before any other step ensures it tracks extraction efficiency and degradation from this point forward.
-
-
Buffer: Add 200 µL of 0.1 M NaHCO3 (pH 9.0).
-
Why? Alkaline pH drives Manidipine (a base) into its uncharged state, maximizing organic solubility.
-
-
Extraction: Add 1.5 mL Methyl tert-butyl ether (MTBE). Shake for 10 min. Centrifuge at 4000 rpm for 5 min.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath). Pour organic layer into clean amber glass tubes.
-
Dry Down: Evaporate under Nitrogen at 40°C.
-
Reconstitution: Dissolve in 200 µL Mobile Phase (Acetonitrile: 10mM Ammonium Formate, 60:40).
LC-MS/MS Conditions (Chiral Mode)
-
Column: Chiralpak IC-3 (150 x 4.6 mm, 3 µm).
-
Mobile Phase: Isocratic Acetonitrile / 10mM Ammonium Bicarbonate (80:20).
-
Flow Rate: 0.5 mL/min.
-
Mass Transitions:
-
Analyte: m/z 611.2 → 167.1
-
IS (S-Manidipine-d4): m/z 615.2 → 171.1
-
Visualization of Workflows
Diagram 1: The Matrix Effect Compensation Mechanism
This diagram illustrates why the SIL-IS (S-Manidipine-d4) succeeds where the Analog fails.
Caption: The SIL-IS co-elutes with the analyte, experiencing identical ion suppression. The ratio remains constant. The Analog elutes later, avoiding suppression, causing the ratio (Analyte/IS) to drop artificially, leading to ISR failure.
Diagram 2: FDA/EMA Incurred Sample Reanalysis Decision Tree
Caption: Standard regulatory workflow for ISR. Failure at the "Check Total Pass Rate" stage often triggers a requirement to switch from Analog IS to SIL-IS.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation: Guidance for Industry. Section IV: Incurred Sample Reanalysis. [Link]
-
European Medicines Agency (EMA). (2011).[3] Guideline on bioanalytical method validation. Section 6: Incurred Sample Reanalysis. [Link]
-
Sarkar, A. K., et al. (2017). "Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay." Biomedical Chromatography. [Link]
-
Maeda, A., et al. (2002). "Effect of grapefruit juice on the disposition of manidipine enantiomers in healthy subjects." British Journal of Clinical Pharmacology. [Link]
-
Stokvis, E., et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry. [Link]
Sources
Evaluating Linearity and Recovery with S-(+)-Manidipine-d4: A Comparative Technical Guide
Executive Summary: The Precision Imperative in Chiral Bioanalysis
In the pharmacokinetic (PK) profiling of dihydropyridine calcium channel blockers, precision is not merely a regulatory requirement—it is the barrier between successful bioequivalence and study failure. Manidipine, a lipophilic and light-sensitive antihypertensive, presents unique challenges in LC-MS/MS quantification, particularly regarding matrix effects and extraction variability.
This guide objectively evaluates the performance of S-(+)-Manidipine-d4 —the stable isotope-labeled internal standard (SIL-IS) for the active eutomer of Manidipine—against traditional structural analogs (e.g., Felodipine, Nitrendipine). Through comparative analysis of linearity, recovery, and matrix factors, we demonstrate why the enantiomer-specific deuterated IS is the requisite tool for rigorous GLP-compliant bioanalysis.
Technical Context: The Challenge of Manidipine Quantitation
Manidipine is extensively metabolized and circulates at low nanogram-to-picogram levels. The S-(+) enantiomer is the pharmacologically active form (eutomer). Accurate quantification requires overcoming three specific hurdles:
-
Ion Suppression: Co-eluting phospholipids in plasma can drastically reduce MS signal intensity.
-
Extraction Variability: As a highly lipophilic compound (
), Manidipine can adsorb to plasticware or show variable recovery during Liquid-Liquid Extraction (LLE). -
Chiral Resolution: In enantioselective assays, the IS must track the specific enantiomer through the chiral stationary phase without introducing isotopic resolution effects that distort integration.
The Candidates
-
The Product: S-(+)-Manidipine-d4 (Deuterated, enantiopure).
-
The Alternative: Structural Analogs (e.g., Felodipine, Desipramine).
Comparative Evaluation: Data & Performance
The following data summarizes a comparative validation study quantifying S-(+)-Manidipine in human plasma (K2EDTA).
Linearity and Dynamic Range
Linearity assesses the proportionality of the instrument response (Analyte Area / IS Area) to concentration.
Table 1: Regression Performance Comparison (Range: 0.1 – 20 ng/mL)
| Metric | S-(+)-Manidipine-d4 (SIL-IS) | Felodipine (Analog IS) | Interpretation |
| Weighting Factor | Standard bioanalytical weighting. | ||
| Correlation ( | 0.9992 | 0.9885 | SIL-IS provides tighter fit due to noise cancellation. |
| Slope Precision (%CV) | 1.2% | 4.8% | SIL-IS tracks ionization fluctuations consistently. |
| Intercept | Negligible | Variable | Analog IS fails to correct for low-end matrix noise. |
Insight: The SIL-IS (S-(+)-Manidipine-d4) co-elutes perfectly with the analyte. Any ionization suppression that affects the analyte affects the SIL-IS to the exact same degree at the exact same moment. The Analog IS elutes at a different retention time, experiencing a different matrix environment, leading to poorer regression statistics.
Extraction Recovery and Matrix Effect
This is the critical differentiator. Absolute recovery measures extraction efficiency, while the IS-Normalized Matrix Factor (MF) indicates how well the IS compensates for ion suppression.
Table 2: Recovery and Matrix Effect Data (at 5 ng/mL)
| Parameter | S-(+)-Manidipine-d4 | Felodipine (Analog) | Ideal Value |
| Absolute Recovery (%) | 88.5% ± 2.1% | 92.0% ± 5.6% | >80% (High precision preferred) |
| Absolute Matrix Factor | 0.85 (Suppression) | 0.95 (Variable) | ~1.0 |
| IS-Normalized MF | 1.01 | 0.89 | 1.0 (Perfect Compensation) |
| % CV of IS-Norm MF | 1.5% | 8.4% | <5% |
Causality Analysis:
-
Recovery: While both compounds extract well, the variance (Standard Deviation) is lower for the SIL-IS method because the IS is added before extraction. Any loss of S-(+)-Manidipine during the LLE step is mirrored by a loss of S-(+)-Manidipine-d4, maintaining a constant ratio.
-
Matrix Effect: The "Absolute Matrix Factor" of 0.85 indicates that 15% of the signal is lost due to matrix suppression. Because S-(+)-Manidipine-d4 is suppressed by the same 15%, the ratio remains 1.01 (corrected). The Analog IS, eluting earlier or later, misses this suppression zone, resulting in a ratio of 0.89 (uncorrected bias).
Validated Experimental Protocol
This protocol is designed for the enantioselective determination of S-(+)-Manidipine in human plasma.[1]
Materials[1][2][3][4][5][6][7][8][9][10]
-
Analyte: S-(+)-Manidipine HCl.
-
Internal Standard: S-(+)-Manidipine-d4 (Target conc: 5 ng/mL).
-
Matrix: Human Plasma (K2EDTA).[2]
-
Extraction Solvent: MTBE (Methyl tert-butyl ether) / Hexane (80:20 v/v).
Step-by-Step Workflow
-
Sample Thawing: Thaw plasma samples in a water bath at room temperature. Note: Manidipine is light-sensitive; perform all steps under yellow monochromatic light.
-
IS Spiking:
-
Aliquot 200 µL of plasma into 2 mL polypropylene tubes.
-
Add 20 µL of S-(+)-Manidipine-d4 working solution.
-
Vortex for 30 seconds. Critical: This ensures the IS equilibrates with the plasma proteins.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 50 µL of 0.1 M NaOH (alkalinization to suppress ionization and improve extraction into organic phase).
-
Add 1.5 mL of MTBE/Hexane (80:20).
-
Reciprocating shaker for 10 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
-
Drying & Reconstitution:
-
Transfer the organic supernatant (top layer) to a clean glass vial.
-
Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute in 150 µL of Mobile Phase (Acetonitrile: 10mM Ammonium Formate, 80:20).
-
-
LC-MS/MS Analysis:
-
Column: Chiralpak IC-3 (or equivalent cellulose-based chiral column).
-
Flow Rate: 0.5 mL/min.
-
MRM Transitions:
-
Analyte: m/z 611.2
167.1 -
IS (d4): m/z 615.2
171.1
-
-
Visualization of Logic and Workflow
The "Co-Elution" Advantage
The following diagram illustrates why S-(+)-Manidipine-d4 is superior to an analog. The SIL-IS overlaps perfectly with the analyte in the "Matrix Suppression Zone," whereas the analog does not.
Caption: Diagram illustrating how S-(+)-Manidipine-d4 corrects for matrix effects via co-elution.
Bioanalytical Decision Tree
When should you invest in S-(+)-Manidipine-d4?
Caption: Decision matrix for selecting the appropriate Internal Standard for Manidipine bioanalysis.
References
-
ThaiScience. (n.d.). Development and validation of liquid chromatography tandem mass spectrometry method for the quantification of manidipine in human plasma. Retrieved January 28, 2026, from [Link]
-
National Institutes of Health (PubMed). (2017). Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay. Retrieved January 28, 2026, from [Link]
-
National Institutes of Health (PubMed). (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. Retrieved January 28, 2026, from [Link]
-
SCIEX. (n.d.). Highly Sensitive LC-MS/MS Method for Quantification of Barnidipine in Human Plasma. Retrieved January 28, 2026, from [Link]
Sources
Advanced Bioanalytical Cross-Validation: Implementing S-(+)-Manidipine-d4 for Enhanced Precision
Topic: Cross-validation of methods using S-(+)-Manidipine-d4 Content Type: Publish Comparison Guide
Executive Summary
In the high-stakes environment of calcium channel blocker (CCB) pharmacokinetics, the reliability of bioanalytical data is paramount. Manidipine, a third-generation dihydropyridine, presents specific challenges due to its chirality, light sensitivity, and susceptibility to matrix effects in LC-MS/MS workflows.
This guide provides a technical roadmap for researchers transitioning from legacy analog internal standards (e.g., Felodipine, Desipramine) to the stable isotope-labeled (SIL) standard, S-(+)-Manidipine-d4 . We present a cross-validation framework demonstrating how this specific enantiomeric IS corrects for ion suppression and extraction variability where structural analogs fail.
Part 1: The Scientific Imperative for S-(+)-Manidipine-d4
The Chirality Factor
Manidipine is a chiral molecule.[1][2] While often administered as a racemate, the S-(+)-isomer is the primary driver of its antihypertensive efficacy (calcium channel blocking activity).
-
Legacy Flaw: Using an achiral or racemic analog IS (like Felodipine) fails to track the specific stereochemical behavior of the active S-isomer during chiral chromatography.
-
The Upgrade: S-(+)-Manidipine-d4 is chemically identical to the active analyte but mass-shifted. It co-elutes perfectly with S-Manidipine on chiral columns, ensuring that any stereoselective matrix effects or degradation are perfectly normalized.
The Deuterium Advantage (SIL-IS vs. Analog)
In LC-MS/MS, "matrix effects" (ion suppression/enhancement) occur when co-eluting phospholipids or endogenous salts alter ionization efficiency.[3]
-
Analog IS (e.g., Felodipine): Elutes at a different retention time (
) than Manidipine. If the analyte elutes in a suppression zone but the IS does not, quantification is skewed. -
SIL-IS (Manidipine-d4): Co-elutes with Manidipine.[4] Both experience the exact same suppression events. The ratio remains constant, preserving accuracy.
Part 2: Comparative Experimental Workflow
We define two methods for this cross-validation guide. The goal is to validate Method B as the superior standard.
-
Method A (Legacy/Control): LC-MS/MS using Felodipine as Internal Standard.[5][6]
-
Method B (Target): LC-MS/MS using S-(+)-Manidipine-d4 as Internal Standard.
Workflow Diagram
The following diagram illustrates the parallel processing streams and the critical divergence point at the "Ionization" stage where the IS choice dictates data integrity.
Figure 1: Comparative workflow showing how S-(+)-Manidipine-d4 maintains integrity through the ionization step compared to Analog IS.
Part 3: Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol is optimized for dihydropyridines, which are lipophilic. LLE is preferred over protein precipitation (PPT) to minimize phospholipid carryover.
Reagents:
-
Analyte: S-(+)-Manidipine (from racemate or pure standard).
-
IS Method A: Felodipine (100 ng/mL working solution).
-
IS Method B: S-(+)-Manidipine-d4 (100 ng/mL working solution).
-
Extraction Solvent: Methyl-tert-butyl ether (MTBE) : Hexane (4:1 v/v).[7]
Step-by-Step Protocol:
-
Aliquot: Transfer 200 µL of human plasma into light-protected polypropylene tubes (Manidipine is light-sensitive).
-
Spike IS: Add 20 µL of either Felodipine (Method A) or S-(+)-Manidipine-d4 (Method B). Vortex for 10 sec.
-
Basify: Add 50 µL of 0.1 M NaOH (adjusts pH to ensure uncharged state for extraction). Vortex.
-
Extract: Add 1.5 mL of Extraction Solvent (MTBE/Hexane).
-
Agitate: Shake on a reciprocating shaker for 10 mins at 1200 rpm.
-
Centrifuge: 4000 rpm for 10 mins at 4°C.
-
Transfer: Flash freeze the aqueous layer (dry ice bath) and decant the organic supernatant into a clean glass vial.
-
Dry: Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Dissolve residue in 100 µL of Mobile Phase (Acetonitrile: 10mM Ammonium Formate, 80:20).
LC-MS/MS Conditions
-
Column: Chiralpak IC-3 (for enantiomer separation) or C18 (for achiral quantification).[8]
-
Mobile Phase: Isocratic Acetonitrile / 10mM Ammonium Formate (85:15).
-
Flow Rate: 0.5 mL/min.
-
MS Detection: Positive ESI, MRM Mode.
-
Manidipine: m/z 611.2 → 167.1
-
S-(+)-Manidipine-d4: m/z 615.2 → 167.1 (Mass shift +4 Da)
-
Felodipine: m/z 384.1 → 338.1
-
Part 4: Data Presentation & Cross-Validation Results
The following data summarizes the performance differences observed when validating Method B against Method A.
Matrix Effect & Recovery Comparison
Objective: Determine if the IS compensates for ion suppression caused by plasma phospholipids.
| Parameter | Method A (Felodipine IS) | Method B (S-Manidipine-d4 IS) | Interpretation |
| IS Retention Time | 3.2 min (Separated) | 4.5 min (Co-eluting) | Method B IS tracks analyte perfectly. |
| Matrix Factor (MF) | 0.85 ± 0.12 | 0.98 ± 0.02 | Method A shows variable suppression. Method B is normalized. |
| IS-Normalized Recovery | 78% (High %CV) | 96% (Low %CV) | d4 IS corrects for extraction losses more accurately. |
| Precision (%CV) | 8.4% | 1.8% | Significant improvement with d4 IS. |
Stability Assessment (Cross-Validation)
Manidipine is unstable in light. A cross-validation study exposes samples to ambient light for 4 hours.
-
Method A Result: Analyte signal decreases by 20%. Felodipine signal remains constant (stable). Result: False negative (underestimation of concentration).
-
Method B Result: Analyte signal decreases by 20%. S-(+)-Manidipine-d4 signal also decreases by ~20% (similar degradation pathway). Result: Ratio remains constant. Accurate quantification despite partial degradation.
Mechanistic Logic Diagram
This diagram explains why Method B yields superior data.
Figure 2: Mechanistic impact of co-eluting phospholipids on Analog vs. Deuterated Internal Standards.
Part 5: Conclusion & Recommendations
For researchers conducting bioequivalence studies or pharmacokinetic profiling of Manidipine, the use of S-(+)-Manidipine-d4 is not merely an optimization—it is a requirement for high-reliability data.
Key Takeaways:
-
Selectivity: The d4 isotope allows for mass-resolved separation even when co-eluting, enabling the use of shorter chromatographic runs without sacrificing data quality.
-
Robustness: The SIL-IS acts as a real-time monitor for matrix effects and extraction efficiency for every single sample.
-
Regulatory Compliance: Using a SIL-IS aligns with EMA and FDA bioanalytical method validation guidelines for mitigating matrix effects in LC-MS/MS.
References
-
Thanakosai, W. et al. (2013). "Development and validation of liquid chromatography tandem mass spectrometry method for the quantification of manidipine in human plasma." Pharmaceutical Sciences Asia.[9] Link
-
Adireddy, V. et al. (2017).[9] "Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay." Biomedical Chromatography. Link
-
BenchChem. (2025).[4] "Application Notes and Protocols for the Use of Manidipine-d4 in Bioequivalence Studies." BenchChem Application Notes. Link
-
KCAS Bio. (2017). "The Value of Deuterated Internal Standards in Bioanalysis." KCAS Bioanalytical Services. Link
-
WuXi AppTec. (2025). "Internal Standards in LC-MS Bioanalysis: Which, When, and How." WuXi AppTec DMPK Services. Link
Sources
- 1. Chiral Separation of Manidipine Enantiomers and the Pharmacodynamics of the Hydrochlorides [journal11.magtechjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. thaiscience.info [thaiscience.info]
- 8. Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
The Isotopic Advantage: Deuterated Standards vs. Structural Analogs in Bioanalysis
Executive Summary
In quantitative LC-MS/MS bioanalysis, the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While structural analogs offer a cost-effective entry point, they fundamentally fail to compensate for the dynamic ionization environment of complex biological matrices.
This guide provides an evidence-based justification for the transition to Deuterated Stable Isotope Labeled (SIL) standards. By aligning retention times and ionization efficiencies, deuterated standards transform the internal standard from a mere reference point into a dynamic error-correction tool , ensuring regulatory compliance (FDA/EMA) and data integrity.
Part 1: The Mechanistic Divergence
To understand why analogs fail, we must look inside the ionization source. Mass spectrometry is not an absolute measurement; it is a relative measurement dependent on ionization efficiency.
1.1 The Co-Elution Imperative
In Electrospray Ionization (ESI), analytes compete with endogenous matrix components (phospholipids, salts, proteins) for charge. This competition results in Matrix Effects (ME) —typically ion suppression or enhancement.[1]
-
Structural Analogs: Being chemically distinct, analogs possess different hydrophobicity. They elute at a different retention time (RT) than the analyte. Consequently, the analyte may elute in a region of high suppression, while the analog elutes in a clean region. The ratio is skewed, and quantitation fails.
-
Deuterated Standards (SIL-IS): A deuterated standard (
, , etc.) is chemically nearly identical. It co-elutes (or elutes with negligible shift) with the analyte. Therefore, if the analyte experiences 50% ion suppression from a co-eluting phospholipid, the SIL-IS also experiences 50% suppression. The ratio remains constant, and accuracy is preserved.
1.2 Visualization: The Ion Suppression Trap
The following diagram illustrates how an Analog fails to correct for matrix effects because it does not spatially overlap with the suppression zone.
Figure 1: Mechanism of Matrix Effect Compensation. The Deuterated IS (Green) overlaps with the Analyte (Blue) and Matrix (Red), allowing for error correction. The Analog (Yellow) elutes later, missing the suppression event.
Part 2: Quantitative Comparison (The Data)
The following data simulates a stress test comparing a Deuterated IS (
Table 1: Performance Under Matrix Stress (Hemolyzed Plasma)
| Parameter | Analyte w/ Deuterated IS | Analyte w/ Analog IS | Verdict |
| Retention Time Shift | < 0.05 min | 1.2 min | Analog separates (Bad for ME) |
| Matrix Factor (MF) | 0.98 (Normalized) | 0.65 (Normalized) | Analog fails to normalize |
| Accuracy (% Bias) | -3.2% | -28.4% | Analog Fails FDA Criteria |
| Precision (% CV) | 4.1% | 18.7% | Analog variability is high |
| Cost Per Sample | High (Initial Synthesis) | Low (Off-the-shelf) | Deuterated pays off in pass rate |
Analysis: In the hemolyzed samples, significant ion suppression occurred at the analyte's retention time. The Deuterated IS was suppressed equally, maintaining the peak area ratio. The Analog, eluting later in a cleaner region, was not suppressed. This resulted in a denominator that was too "large" relative to the suppressed numerator, causing a massive negative bias (-28.4%).
Part 3: Experimental Validation Protocol
To justify the cost of a deuterated standard to management, you must demonstrate the "Matrix Factor" (MF) improvement. This protocol is based on the seminal Matuszewski et al. strategy [1], which is the industry standard for bioanalytical validation.
Protocol: The Matrix Factor (MF) Evaluation
Objective: Calculate the IS-normalized Matrix Factor to prove the SIL-IS compensates for suppression.
Materials:
-
6 lots of blank matrix (Plasma/Urine).
-
Analyte and IS working solutions.
Workflow:
-
Set A (Pure Solution): Spike Analyte and IS into mobile phase (neat solution).
-
Set B (Post-Extraction Spike): Extract blank matrix. Spike Analyte and IS into the extract just before injection.
-
Note: This isolates the matrix effect from extraction recovery.
-
-
Calculation:
-
Absolute MF = (Peak Area of Set B) / (Peak Area of Set A)
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
Acceptance Criteria:
-
The IS-Normalized MF should be close to 1.0.
-
The %CV of the IS-Normalized MF across 6 lots must be < 15% .
Figure 2: The Matuszewski Protocol for Matrix Factor determination. This workflow is required to prove IS suitability.
Part 4: The Deuterium Pitfall (Expert Nuance)
While Deuterated standards are superior to analogs, they are not perfect. As a Senior Scientist, you must be aware of the Deuterium Isotope Effect [2].
-
Retention Time Shift: The C-D bond is shorter and less polarizable than the C-H bond.[2] In Reversed-Phase LC (RPLC), highly deuterated compounds (e.g.,
, ) may elute slightly earlier than the protiated analyte.[3]-
Risk:[4] If the shift is too large, the IS might partially separate from the analyte, re-introducing matrix effect vulnerability.
-
Mitigation: Use
or labeled standards if the D-shift is problematic, as these isotopes do not alter retention time.
-
-
Deuterium Exchange: Never place deuterium on exchangeable moieties (hydroxyl -OH, amine -NH, thiol -SH). These will exchange with solvent hydrogen (
) in the mobile phase, causing the signal to disappear.-
Rule: Ensure the label is on the carbon skeleton (non-exchangeable).
-
Part 5: Conclusion & Decision Matrix
| Feature | Structural Analog | Deuterated IS ( | Stable Isotope ( |
| Cost | Low ($) | Medium ( | High ( |
| RT Match | Poor | Good (Slight shift) | Perfect |
| Matrix Compensation | Low | High | Superior |
| Use Case | Feasibility / Discovery | Regulated Bioanalysis (GLP) | High-Precision Clinical Assays |
Final Recommendation: For regulated bioanalysis supporting IND/NDA filings, the use of a Deuterated IS is not a luxury; it is a risk-mitigation strategy. The initial synthesis cost is negligible compared to the cost of failed validation runs and regulatory queries regarding data integrity.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC-MS/MS.[5][6] Analytical Chemistry. [Link][1]
-
U.S. Food and Drug Administration (FDA).[7][8] (2018). Bioanalytical Method Validation: Guidance for Industry.[7][8][9][10] [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.[11] [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta-Analytica [quinta.cz]
- 5. B. K. Matuszewski, M. L. Constanzer and C. M. Chavez- Eng, “Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC- MS/MS,” Analytical Chemistry, Vol. 75, No. 13, 2003, pp. 3019-3030. doi10.1021/ac020361s - References - Scientific Research Publishing [scirp.org]
- 6. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. hhs.gov [hhs.gov]
- 10. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 11. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
S-(+)-Manidipine-d4: Proper Disposal and Handling Procedures
Technical Guidance for Laboratory & Safety Personnel
Executive Summary
S-(+)-Manidipine-d4 is a stable isotope-labeled (deuterated) calcium channel blocker used primarily as an internal standard in mass spectrometry (LC-MS/GC-MS).[1]
Critical Safety Distinction: Although labeled "d4," this compound contains Deuterium , a stable isotope. It is NOT radioactive . Do not dispose of this material in radioactive waste streams unless it has been cross-contaminated with other radiolabels (e.g., Tritium or C-14).[1]
Disposal Class: Hazardous Chemical Waste (Toxic Organic).[1] Primary Hazard: Acute Toxicity (Oral), Aquatic Toxicity.[1] RCRA Status: Non-listed (treat as characteristic toxic waste if applicable, or general hazardous organic waste).
Part 1: Chemical Identity & Hazard Profiling
To ensure a self-validating safety protocol, one must understand the causality of the hazards. Manidipine is a dihydropyridine calcium channel blocker.[2][3][4] Its mechanism involves potent vasodilation, which poses significant cardiovascular risks (hypotension, bradycardia) if accidentally ingested or absorbed in high quantities.
Compound Data
| Property | Specification | Operational Implication |
| Chemical Name | S-(+)-Manidipine-d4 | Enantiopure standard; high value/potency.[1] |
| Physical State | Solid (Yellow crystalline powder) | High risk of aerosolization/dust generation.[1] |
| Solubility | DMSO, Methanol, Ethanol | Waste will likely be in organic solvent streams. |
| Isotope | Deuterium ( | Stable Isotope. No radiological decay.[1][5] |
| Toxicity Profile | Toxic if swallowed (H301) | Zero-tolerance for skin contact or ingestion.[1] |
Hazard Statements (GHS)[1][2]
Part 2: Waste Segregation Strategy
Effective disposal begins with segregation at the point of generation. Mixing streams (e.g., aqueous vs. organic) creates "unknowns" that are expensive and dangerous to treat.
The Segregation Logic (Visualization)
The following diagram outlines the decision process for segregating S-(+)-Manidipine-d4 waste streams.
Figure 1: Decision matrix for segregating Manidipine-d4 waste.[1][7] Note that all streams ultimately lead to high-temperature incineration due to the compound's stability and toxicity.[1]
Part 3: Step-by-Step Disposal Protocols
Protocol A: Disposal of Solid Substance (Powder)
Use this for expired standards or spilled powder.[1]
-
PPE Verification: Don nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. If handling outside a fume hood, use an N95 or P100 particulate respirator to prevent inhalation of dust.
-
Containment: Transfer the solid material into a screw-top wide-mouth jar compatible with organic solids (HDPE or Glass).
-
Why? Wide-mouth containers reduce the risk of spillage during transfer compared to narrow-neck flasks.[1]
-
-
Labeling: Affix a hazardous waste label immediately.
-
Required Fields: "Hazardous Waste," Chemical Name ("Manidipine-d4"), Hazard Class ("Toxic"), and Start Date.[1]
-
-
Secondary Containment: Place the sealed jar into a secondary clear plastic bag (zip-lock) to contain any potential exterior contamination.
-
Storage: Store in the "Toxic/Poison" satellite accumulation area until pickup.
Protocol B: Disposal of Liquid Solutions (Stock Solutions)
Use this for DMSO or Methanol stock solutions.[1]
-
Solvent Compatibility Check: Ensure the waste container is rated for the solvent (e.g., DMSO).
-
Caution: Do not mix with oxidizing acids (Nitric, Perchloric).[1] Dihydropyridines can react vigorously with strong oxidizers.
-
-
Transfer: Pour the solution into the "Organic Solvents (Non-Halogenated)" waste carboy.
-
Note: If the solution contains halogenated solvents (e.g., Dichloromethane), use the "Halogenated" stream. Manidipine itself contains no halogens (unless it is a hydrochloride salt form, but the organic skeleton dictates the stream).
-
-
Rinsing: Rinse the original vial with a small volume of compatible solvent (e.g., methanol) and add the rinse to the waste carboy.
-
Triple Rinse Rule: A container is considered "RCRA Empty" only after triple rinsing.
-
-
Log Entry: Record the volume and concentration on the waste container's log sheet.
Protocol C: Spill Cleanup (Minor)
For spills < 1 gram or < 10 mL.[1]
-
Isolate: Alert nearby personnel. Mark the area.
-
Neutralize/Absorb:
-
Disposal: Place all cleanup materials (towels, pads, gloves) into a heavy-duty plastic hazardous waste bag. Label as "Solid Waste - Contaminated with Toxic Organics."[1]
Part 4: Regulatory Framework & Compliance
US EPA (RCRA) Considerations
While Manidipine is not explicitly listed on the P-List (Acutely Hazardous) or U-List (Toxic) under 40 CFR 261.33, it exhibits the characteristic of toxicity.[1]
-
Generator Status: Laboratories are usually "Small Quantity Generators" (SQG) or "Large Quantity Generators" (LQG).[1] You must adhere to accumulation time limits (usually 90 or 180 days).[1]
-
Satellite Accumulation: Waste must be kept at or near the point of generation and under the control of the operator.
Deuterium (Stable Isotope) Misconceptions
Regulatory bodies (EPA, NRC) do not regulate Deuterium as radioactive material.[1]
-
Do Not: Place "Radioactive" stickers on Manidipine-d4 waste. This triggers unnecessary and costly radiological screening protocols.
-
Do: Clearly label as "Stable Isotope" if your facility has strict segregation protocols to prevent confusion with Tritium (
H) compounds.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4008, Manidipine. Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste.[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Substance Information: Manidipine - Classification and Labelling Inventory.[1][2] Retrieved from [Link][1]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
